molecular formula C4H4O3 B1626594 Tetrahydrofuran-2,3-dione CAS No. 4374-64-5

Tetrahydrofuran-2,3-dione

Cat. No.: B1626594
CAS No.: 4374-64-5
M. Wt: 100.07 g/mol
InChI Key: LJFSZDRPNLUQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrofuran-2,3-dione is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrahydrofuran-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydrofuran-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFSZDRPNLUQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537248
Record name Oxolane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4374-64-5
Record name Oxolane-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability and Mechanistic Pathways of Tetrahydrofuran-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrofuran-2,3-diones represent a highly versatile class of heterocyclic compounds with profound implications in both synthetic organic chemistry and natural product profiling. This technical guide explores the thermodynamic drivers governing their stability, specifically focusing on keto-enol tautomerism, supramolecular complexation, and kinetic vs. thermodynamic control during synthesis. Designed for research scientists, this whitepaper provides actionable, self-validating protocols and causal mechanistic insights to optimize the handling and application of these derivatives.

Structural Dynamics and Natural Occurrence

The core tetrahydrofuran-2,3-dione moiety is characterized by its highly reactive vicinal dicarbonyl system. The thermodynamic stability of these derivatives is heavily dictated by their ability to undergo enolization. In natural systems, this stability allows them to persist as key aromatic markers; for instance, 1 is a critical flavor component identified in Flor sherry wines, formed via the aldolization of pyruvic acid and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-ketobutyric acid followed by decarboxylation.

In synthetic environments, the presence of an acyl or aroyl group at the C4 position drastically increases the acidity of the


-proton. This drives the equilibrium almost entirely toward the enol form, which is thermodynamically stabilized by extended 

-conjugation and intramolecular hydrogen bonding.

Thermodynamic Trapping via Supramolecular Complexation

While the enol form is internally stable, it can be further driven into a deep thermodynamic sink through intermolecular complexation. When tetrahydrofuran-2,3-dione derivatives are synthesized or placed in the presence of strong tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO), they form highly stable, non-covalent supramolecular complexes[2].

The causality here is rooted in hydrogen bonding: DABCO acts as a bidentate hydrogen-bond acceptor, locking the rapidly equilibrating enol forms into a rigid crystalline complex. This thermodynamic trapping prevents unwanted side reactions (such as ring-opening or polymerization) that typically plague highly functionalized heterocycles.

Tautomerism Keto Keto Form (Tetrahydrofuran-2,3-dione) Enol Enol Form (Thermodynamically Favored) Keto->Enol Tautomerization (Proton Shift) Complex Enol-DABCO Complex (Highly Stable H-Bond Network) Enol->Complex + DABCO (H-Bonding) DABCO DABCO Base (1,4-Diazabicyclo[2.2.2]octane) DABCO->Complex Base Complexation

Fig 1. Tautomeric equilibrium and thermodynamic trapping of the enol form by DABCO.

Synthetic Methodologies: Steric and Kinetic Control

The reactivity of tetrahydrofuran-2,3-diones is highly sensitive to spatial arrangements. A prime example is the3 in chloroform, which yields 1,2-diphenylpropenone[3].

Mechanistic Causality: This reaction proceeds via ligand exchange at the lead center. However, it is strictly governed by steric control at the C4 and C5 positions. The introduction of a bulky 5-methyl substituent completely inhibits the reaction[3]. The methyl group physically blocks the orbital overlap required for the lead-mediated extrusion of CO₂ and subsequent ligand coupling, limiting this pathway exclusively to the synthesis of specific


-methylene carbonyl compounds.

Experimental Workflows: A Self-Validating Protocol

To study the thermodynamic stability of these complexes, researchers must employ protocols that internally validate the non-covalent nature of the products. The following workflow details the2 to yield both the DABCO-complexed and DABCO-free derivatives[4].

Workflow Start Methyl Acetopyruvate PathA Path A: DABCO / THF (Room Temp, 3 Days) Start->PathA PathB Path B: NaOAc / H2O (Aqueous Condensation) Start->PathB Complex DABCO-Enol Complex (m/z 369 FAB-MS) PathA->Complex Self-Condensation Free DABCO-Free Derivative (m/z 257 FAB-MS) PathB->Free Base Catalysis Validation Mix Free + DABCO (Confirms Identity) Free->Validation Validation->Complex Instant Complexation

Fig 2. Workflow for synthesizing and validating the enol-DABCO complex.

Protocol A: Synthesis of the DABCO-Enol Complex
  • Reaction Setup: Dissolve methyl acetopyruvate in anhydrous tetrahydrofuran (THF). Add an equimolar amount of DABCO.

    • Causality: THF is selected as an aprotic solvent to prevent competitive hydrogen bonding with the solvent matrix, ensuring DABCO can efficiently complex with the enolized intermediate.

  • Incubation: Stir the mixture at room temperature for 3 days.

    • Causality: The self-condensation is kinetically slow. Elevating the temperature would accelerate the reaction but risks thermal degradation of the highly reactive 2,3-dione system. Room temperature maintains strict thermodynamic control.

  • Isolation: Filter the resulting precipitate and wash with cold THF.

    • Causality: The supramolecular complex is highly polar and precipitates out of the less polar THF, driving the equilibrium forward via Le Chatelier's principle.

Protocol B: Synthesis of the DABCO-Free Derivative (Self-Validation)
  • Aqueous Condensation: React methyl acetopyruvate in water using sodium acetate as a catalyst.

    • Causality: Sodium acetate is a milder base than DABCO. The aqueous environment facilitates the initial aldol condensation but prevents the formation of a stable, non-covalent complex, allowing the isolation of the free tetrahydrofuran-2,3-dione derivative.

  • Validation Step: Mix the isolated free derivative with DABCO in THF.

    • Causality: This instantly regenerates the identical complex from Protocol A. This is a critical self-validating mechanism, proving that the complex is formed via non-covalent thermodynamic trapping rather than an irreversible covalent transformation[4].

Spectroscopic Validation and Data Presentation

The analytical validation of the enol-DABCO complex requires careful selection of mass spectrometry techniques. Because the complex is held together by hydrogen bonds, hard ionization techniques like Electron Impact (EI) will shatter the complex, yielding only decomposed fragments. Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI) must be used to observe the intact supramolecular mass[4].

Table 1: Spectroscopic Validation of Tetrahydrofuran-2,3-dione Derivatives

Analytical ParameterDABCO-Free DerivativeEnol-DABCO ComplexCausality / Interpretation
IR (C=O stretch) 1748, 1699, 1672 cm⁻¹1748, 1699, 1672 cm⁻¹Preservation of core carbonyls; minor shifts indicate H-bonding network.
¹H NMR (DMSO-d₆) 3.43 ppm (dd, CH₂)3.28 ppm (dd, CH₂)Upfield shift in the complex due to electron density redistribution via DABCO.
DABCO ¹H Signal N/A3.03 ppm (s, 12H)Rapid equilibration of enol forms makes all 12 DABCO protons appear as a singlet.
EI-MS (70 eV) m/z 257 (M⁺+1)m/z 256, m/z 112Hard ionization shatters the H-bond, yielding the free derivative and DABCO fragments.
FAB-MS m/z 257 (M⁺+1)m/z 369 (M⁺+1)Soft ionization preserves the supramolecular complex, proving its intact mass.

Conclusion

The thermodynamic stability of tetrahydrofuran-2,3-dione derivatives is a delicate balance of internal keto-enol tautomerism and external steric/supramolecular factors. By understanding the causality behind their enolization and complexation—such as the thermodynamic sink provided by DABCO—researchers can precisely control their synthesis and utilize them effectively as stable intermediates in complex drug development and materials science workflows.

References

  • Lee, H. J., Kim, T. Y., & Kim, J. N. (1999). Self Condensation of Methyl Acetopyruvate in the Presence of 1,4-Diazabicyclo[2.2.2]Octane. Synthetic Communications, 29(24), 4375-4379. 2

  • Pinhey, J. T., & Rowe, B. A. (1983).

    
    -aryl 
    
    
    
    ,
    
    
    -unsaturated carbonyl compounds. Australian Journal of Chemistry, 36(2), 311-316. 3
  • Dubois, P., Rigaud, J., & Dekimpe, J. (1976). Identification of 4,5-dimethyltetrahydrofuran-2,3-dione in a Flor sherry wine. Lebensmittel-Wissenschaft und -Technologie, 9(6), 366-368. 1

Sources

Physical properties and melting point of tetrahydrofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical Properties and Reactivity of Tetrahydrofuran-2,3-dione

Abstract Tetrahydrofuran-2,3-dione (CAS: 4374-64-5), also known as oxolane-2,3-dione or dihydrofuran-2,3-dione, is a highly reactive cyclic 1,2-dicarbonyl compound. As a Senior Application Scientist, I frequently encounter this molecule in the design of complex heterocyclic scaffolds for drug discovery. This whitepaper systematically deconstructs its physicochemical properties, the thermodynamic challenges associated with its melting point, and the mechanistic causality behind its application in advanced organic synthesis.

Physicochemical Profile and Thermodynamic Behavior

Understanding the physical state of tetrahydrofuran-2,3-dione requires analyzing its structural thermodynamics. Unlike stable, sterically hindered derivatives—such as 4,4-dimethyltetrahydrofuran-2,3-dione (ketopantolactone), which exhibits a well-defined melting point of 67–69 °C—the unsubstituted parent compound is notoriously difficult to isolate as a stable crystalline solid at room temperature.

The causality behind this instability lies in its rapid keto-enol tautomerization. In the solid and liquid phases, the molecule exists in a dynamic equilibrium between the 2,3-dione form and its 3-hydroxy-4,5-dihydrofuran-2-one (enol) tautomer. This tautomerization, driven by the acidity of the C4 protons, drastically depresses the melting point and often results in the compound presenting as a highly reactive, viscous oil or a transient low-melting solid that is prone to polymerization or hydrolytic ring-opening if exposed to ambient moisture [1].

Table 1: Computed and Observed Physicochemical Properties

PropertyValueScientific Implication
Molecular Formula C₄H₄O₃Highly oxygenated cyclic framework.
Molecular Weight 100.07 g/mol Low molecular weight enables high atom economy in coupling reactions.
Topological Polar Surface Area 43.4 ŲExcellent membrane permeability profile for downstream drug derivatives [1].
XLogP3 -0.3Highly hydrophilic; necessitates non-aqueous handling to prevent hydrolysis.
Melting Point Transient/VariableDepressed by keto-enol tautomerization; typically handled as a solute in anhydrous ethereal or halogenated solvents.

Mechanistic Causality in Heterocyclic Synthesis

The synthetic utility of tetrahydrofuran-2,3-dione stems directly from its dual reactivity profile. The C2 carbonyl functions as a hard electrophile, while the enolized C3 position acts as a potent nucleophile.

One of the most authoritative applications of this reactivity is the synthesis of


-aryl 

-unsaturated carbonyl compounds via coupling with aryllead tricarboxylates. As demonstrated in foundational studies published in the Australian Journal of Chemistry, treating derivatives of tetrahydrofuran-2,3-dione with phenyllead triacetate in chloroform yields highly functionalized propenones [2]. The reaction is highly sensitive to steric hindrance at the C4 position, proving that the mechanism relies on the unhindered formation of the enol tautomer before transmetalation and reductive elimination can occur. Furthermore, its reactions with diamines and hydrazines are critical for synthesizing triazine and pyrrole-2,3-dione derivatives, which are privileged scaffolds in medicinal chemistry [3].

Reactivity A Tetrahydrofuran-2,3-dione (Keto Form) B Enol Tautomer (Reactive Intermediate) A->B Tautomerization (Solvent Dependent) D α-Aryl α,β-Unsaturated Carbonyl Compounds B->D + Pb(OAc)3Ar (CHCl3, RT) E Heterocyclic Scaffolds (e.g., Triazines) B->E + Diamines/Hydrazines (Condensation) C Aryllead Tricarboxylates (Coupling Agent)

Mechanistic pathways of tetrahydrofuran-2,3-dione via its enol tautomer.

Self-Validating Experimental Protocol: Arylation Workflow

To ensure reproducibility when handling highly reactive 1,2-dicarbonyls, protocols must be self-validating. This means incorporating in-process analytical checks that confirm the success of one step before proceeding to the next. The following protocol details the


-arylation of tetrahydrofuran-2,3-dione using phenyllead triacetate [2].

Causality of Experimental Choices:

  • Anhydrous Chloroform: Chosen because trace water will act as a competing nucleophile, attacking the C2 carbonyl and causing irreversible lactone ring-opening.

  • Argon Atmosphere: Prevents oxidative degradation of the enol intermediate.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon three times.

  • Substrate Solvation: Dissolve 1.0 equivalent of tetrahydrofuran-2,3-dione (or its 4-benzoyl derivative) in 10 mL of anhydrous chloroform (

    
    ). Self-Validation Check: The solution must remain clear; any cloudiness indicates moisture contamination and premature polymerization.
    
  • Reagent Introduction: Slowly add 2.0 equivalents of phenyllead triacetate (

    
    ) to the stirring solution at room temperature.
    
  • Reaction Monitoring: Stir the mixture for 2–4 hours. Self-Validation Check: Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the highly polar dione spot and the emergence of a UV-active product spot confirms the C-C bond formation.

  • Quenching and Filtration: Quench the reaction by filtering the mixture through a pad of Celite to remove precipitated lead(II) acetate byproducts. Wash the pad with additional

    
    .
    
  • Isolation: Concentrate the filtrate under reduced pressure and purify the resulting

    
    -aryl 
    
    
    
    -unsaturated carbonyl compound via flash column chromatography.

Workflow S1 System Purging (Argon) S2 Substrate Dissolution (Anhydrous CHCl3) S1->S2 S3 Reagent Addition (Pb(OAc)3Ph) S2->S3 S4 Reaction Monitoring (TLC / LC-MS) S3->S4 S5 Product Isolation (Chromatography) S4->S5

Self-validating experimental workflow for the arylation of reactive 2,3-diones.

Conclusion

Tetrahydrofuran-2,3-dione is a prime example of a chemical species where physical instability (lack of a stable melting point due to tautomerization) is the exact driver of its synthetic utility. By strictly controlling the solvent environment and leveraging its enol-driven nucleophilicity, researchers can utilize this compound to construct highly complex, sterically demanding heterocyclic architectures essential for modern drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13334205, Tetrahydrofuran-2,3-dione" PubChem, [Link].

  • Kopinski, R. P., Pinhey, J. T., & Rowe, B. A. "The chemistry of aryllead tricarboxylates. Synthesis of some α-aryl α,β-unsaturated carbonyl compounds." Australian Journal of Chemistry, vol. 36, no. 2, 1983, pp. 311-316. [Link].

  • Dawood, Kamal M., et al. "Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles." ResearchGate, 2014. [Link].

Thermodynamic Solvation Profiles of Tetrahydrofuran-2,3-dione: A Comparative Analysis in Polar and Non-Polar Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrofuran-2,3-dione (also known as oxolane-2,3-dione, CAS 4374-64-5)[1] is a highly reactive cyclic dione utilized as a critical building block in pharmaceutical and agrochemical synthesis. Due to its unique molecular architecture—a five-membered ring containing both a lactone and a ketone moiety—the compound exhibits a highly localized electron density[2]. For researchers and drug development professionals, understanding the solubility profile of this molecule is paramount for optimizing extraction, purification, and excipient selection. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics across varying solvent polarities, supported by a self-validating experimental framework.

Molecular Architecture & Thermodynamic Causality

The dissolution of a solid into a liquid is a thermodynamic competition between the cohesive lattice energy of the crystal (enthalpy of fusion) and the free energy of solvation. Tetrahydrofuran-2,3-dione has a molecular weight of 100.07 g/mol and a calculated LogP of approximately -0.3, indicating inherent hydrophilicity and a strong preference for polar environments[2].

To predict and explain its solubility, we rely on Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a solvent or solute into three distinct interactive forces: dispersion (


), polarity (

), and hydrogen bonding (

)[3]. Both Hildebrand and Hansen theories serve as foundational screening tools for solvent selection and replacement strategies[4].
  • Polar Solvents (Protic & Aprotic): Tetrahydrofuran-2,3-dione acts as a potent hydrogen-bond acceptor due to its vicinal oxygen atoms. In polar protic solvents (e.g., water, methanol), the solvent acts as a robust hydrogen-bond donor, interacting favorably with the carbonyl oxygens. In polar aprotic solvents (e.g., DMSO), strong dipole-dipole interactions (

    
    ) efficiently solvate the molecule without the entropic penalty of disrupting a pre-existing hydrogen-bond network.
    
  • Non-Polar Solvents: Conversely, non-polar solvents (e.g., hexane, toluene) rely almost entirely on weak London dispersion forces (

    
    ). These transient induced dipoles are thermodynamically insufficient to overcome the cohesive lattice energy of the tetrahydrofuran-2,3-dione crystal, resulting in negligible solubility.
    

Thermodynamics Solute Tetrahydrofuran-2,3-dione (Crystal Lattice) Polar Polar Solvents (Water, DMSO, MeOH) Solute->Polar Addition NonPolar Non-Polar Solvents (Hexane, Toluene) Solute->NonPolar Addition HighSol High Solubility ΔG < 0 Polar->HighSol Strong Dipole & H-Bonding overcomes Lattice Enthalpy LowSol Low Solubility ΔG > 0 NonPolar->LowSol Weak Dispersion Forces fail to break Lattice

Thermodynamic pathways of tetrahydrofuran-2,3-dione solvation in varying solvent polarities.

Comparative Solubility Profile

The table below summarizes the extrapolated solubility behavior of tetrahydrofuran-2,3-dione across different solvent classifications. Note: Baseline aqueous solubility values are correlated with its structural analog, 4,4-dimethyloxolane-2,3-dione, which exhibits a solubility of ~27 g/L at 25 °C[5].

Solvent ClassificationRepresentative SolventDielectric Constant (ε, 20°C)Predicted Solubility Range (25°C)Dominant Solvation Mechanism
Polar Protic Water80.1High (> 50 mg/mL)Strong H-bond donor/acceptor, dipole
Polar Protic Methanol32.7High (> 50 mg/mL)H-bond donor/acceptor
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High (> 100 mg/mL)Strong dipole-dipole, high

Polar Aprotic Acetonitrile37.5Moderate (~ 20-50 mg/mL)Moderate dipole-dipole
Non-Polar Toluene2.4Low (< 5 mg/mL)Weak dispersion, minimal

Non-Polar n-Hexane1.9Very Low (< 1 mg/mL)Purely dispersion forces (

)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate high-fidelity thermodynamic solubility data for drug development, researchers must avoid kinetic traps (e.g., supersaturation) and undetected phase alterations. The following protocol is a self-validating system designed to ensure absolute data integrity[3].

Step 1: Isothermal Saturation
  • Action: Dispense 5.0 mL of the target solvent into a 10 mL borosilicate glass vial. Add tetrahydrofuran-2,3-dione in 50 mg increments until a persistent solid phase remains. Seal the vial and submerge it in a thermostatic shaking water bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality: The presence of excess solid guarantees that the chemical potential of the solute in the liquid phase equals that of the solid phase, establishing true thermodynamic equilibrium rather than a transient kinetic state.

Step 2: Phase Separation
  • Action: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at exactly 25 °C. Filter the supernatant through a 0.22 μm PTFE syringe filter (pre-saturated with the solute).

  • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and minimizes the risk of pressure-induced dissolution or precipitation during the filtration step.

Step 3: Chromatographic Quantification
  • Action: Dilute an exact aliquot of the filtered supernatant into the HPLC mobile phase spiked with a known concentration of an internal standard (e.g., a structurally similar stable lactone). Quantify using a validated HPLC-UV method.

  • Causality: The internal standard acts as a self-validating control. It mathematically corrects for any volumetric errors caused by the high viscosity or volatility of the sample solvent during pipetting and injection.

Step 4: Solid-State Verification (Critical)
  • Action: Recover the residual solid from the centrifuge pellet, dry under a gentle nitrogen stream, and analyze via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce polymorphic transformations or form pseudopolymorphs (solvates/hydrates), fundamentally changing the lattice energy of the solid. XRPD confirms that the solubility value obtained corresponds strictly to the original anhydrous polymorph of tetrahydrofuran-2,3-dione.

ExpWorkflow N1 Excess Solid Addition (Tetrahydrofuran-2,3-dione) N2 Isothermal Equilibration (Shake-Flask, 48h, 25°C) N1->N2 N3 Phase Separation (Centrifugation & Filtration) N2->N3 Equilibrium Reached N4 Supernatant Analysis (HPLC-UV / Internal Std) N3->N4 Liquid Phase N5 Solid Phase Analysis (XRPD for Polymorphs) N3->N5 Solid Pellet N6 Validated Solubility Profile N4->N6 Quantifies Solute N5->N6 Validates Solid Form

Self-validating experimental workflow for isothermal solubility determination.

References

  • [2] Title: Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205 - PubChem Source: nih.gov URL: 2

  • [1] Title: CAS 4374-64-5 Tetrahydrofuran-2,3-dione - Alfa Chemistry Source: alfa-chemistry.com URL: 1

  • [3] Title: Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents Source: researchgate.net URL: 3

  • [4] Title: Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: mdpi.com URL: 4

  • [5] Title: Cas no 13031-04-4 (4,4-dimethyloxolane-2,3-dione) Source: chem960.com URL: 5

Sources

An In-Depth Technical Guide to the Electronic Structure Analysis of Tetrahydrofuran-2,3-dione: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the electronic structure analysis of tetrahydrofuran-2,3-dione, a heterocyclic compound with latent potential in medicinal chemistry. While the broader tetrahydrofuran scaffold is a well-established motif in numerous FDA-approved drugs, the specific dione derivative remains an underexplored entity.[1][2] This document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining both the theoretical and practical steps required to elucidate its electronic characteristics. By understanding the fundamental electronic properties of this molecule, we can unlock its potential for rational drug design and development.

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive natural products and synthetic pharmaceuticals.[3][4] Its conformational flexibility and ability to engage in hydrogen bonding interactions contribute to its frequent role as a key pharmacophoric element.[1][5] The introduction of a dione functionality at the 2 and 3 positions of the tetrahydrofuran ring is expected to significantly modulate its electronic properties, reactivity, and potential as a building block for novel therapeutics. This guide will detail a synergistic approach, combining computational chemistry with experimental validation, to create a robust electronic profile of tetrahydrofuran-2,3-dione.

Part 1: The Computational Blueprint for Electronic Structure Elucidation

At the heart of modern molecular analysis lies computational chemistry, a powerful tool for predicting and understanding electronic structure. For a molecule like tetrahydrofuran-2,3-dione, Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency, making it the method of choice.

The Theoretical Framework: DFT in Focus

Our proposed computational strategy will employ the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.[6] This will be paired with the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including diffuse functions (++) to account for lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron densities.

Step-by-Step Computational Workflow

The following protocol outlines the key steps for a comprehensive in-silico analysis of tetrahydrofuran-2,3-dione.

Protocol 1: DFT-Based Electronic Structure Calculation

  • Initial Structure Generation: Construct the 3D structure of tetrahydrofuran-2,3-dione using a molecular modeling software package.

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step locates the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: From the optimized geometry, a suite of electronic properties will be calculated:

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

    • Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution and helps identify sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into atomic charges, hybridization, and intramolecular donor-acceptor interactions, which contribute to molecular stability.

Computational Workflow cluster_workflow Computational Analysis Pipeline Start Start Build_3D_Structure Build 3D Structure Start->Build_3D_Structure Step 1 Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Build_3D_Structure->Geometry_Optimization Step 2 Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Step 3 Electronic_Properties Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) Frequency_Analysis->Electronic_Properties Step 4 End End Electronic_Properties->End Analysis Complete HOMO_LUMO_Interaction Molecule_A Nucleophile HOMO Transition_State Transition State Molecule_A:f1->Transition_State Electron Donation Molecule_B Tetrahydrofuran-2,3-dione (Electrophile) LUMO Molecule_B:f1->Transition_State Product Product Transition_State->Product

Caption: A conceptual diagram of a frontier molecular orbital interaction, where the HOMO of a nucleophile interacts with the LUMO of tetrahydrofuran-2,3-dione.

The Molecular Electrostatic Potential (MEP) map would likely show negative potential (red) around the carbonyl oxygens, indicating their role as hydrogen bond acceptors. Conversely, positive potential (blue) would be expected around the hydrogen atoms, highlighting their potential as hydrogen bond donors in specific interactions.

Part 3: Implications for Rational Drug Design

A detailed understanding of the electronic structure of tetrahydrofuran-2,3-dione provides a solid foundation for its application in drug discovery.

  • Pharmacophore Scaffolding: The identified regions of positive and negative electrostatic potential, along with the locations of the frontier orbitals, define the molecule's pharmacophoric features. This information can be used to design molecules that bind to specific biological targets.

  • Reactivity and Metabolism: The electronic structure dictates the molecule's reactivity. The electrophilic nature of the carbonyl carbons suggests potential sites for metabolic attack by nucleophilic enzymes. This knowledge allows for proactive chemical modifications to enhance metabolic stability.

  • Analogue Design: By understanding the electronic contributions of the dione functionality, medicinal chemists can rationally design analogues with tuned electronic properties to optimize binding affinity, selectivity, and pharmacokinetic profiles. The tetrahydrofuran scaffold is known to be a valuable component in improving ADME properties. [5][7]

Drug_Discovery_Flow Electronic_Analysis Electronic Structure Analysis (DFT, Spectroscopy) Pharmacophore_ID Pharmacophore Identification Electronic_Analysis->Pharmacophore_ID Identifies Key Features SAR_Insights Structure-Activity Relationship (SAR) Insights Pharmacophore_ID->SAR_Insights Informs Lead_Optimization Lead Optimization SAR_Insights->Lead_Optimization Guides Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Yields

Caption: The central role of electronic structure analysis in the modern drug discovery cascade.

References

  • PubChem. Tetrahydrofuran-2,3-dione. National Center for Biotechnology Information. [Link]

  • MDPI. Tetrahydrofuran (THF)-Mediated Structure of THF·(H2O)n=1–10: A Computational Study on the Formation of the THF Hydrate. [Link]

  • Scientific Research Publishing. Detailing the Structure of Liquid THF Based on an EPSR Study. [https://www.scirp.org/html/5-2 computationalchemistry2015012311534884.htm]([Link] computationalchemistry2015012311534884.htm)

  • ACS Publications. Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. [Link]

  • ResearchGate. Model molecular structures of tetrahydrofuran and its derivatives. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Diva-Portal.org. Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]

  • RSC Publishing. Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. [Link]

  • MOST Wiedzy. Electronic states of tetrahydrofuran molecules studied by electron collisions. [Link]

  • NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Scholar DLU. GEOMETRY, VIBRATIONAL, NBO, MEP AND HOMO-LUMO ANALYSIS OF TETRAHYDROFURAN (THF) BASED ON DFT CALCULATIONS. [Link]

  • ResearchGate. Molecular dynamics simulation of liquid tetrahydrofuran: On the uniqueness of force fields. [Link]

  • PubChem. 3a,4,9,9a-Tetrahydronaphtho[2,3-c]furan-1,3-dione. [Link]

  • LinkedIn. Tetrahydrofuran (THF): Applications, Properties and Market Outlook. [Link]

  • MDPI. Synthesis and Spectroscopic Properties of 2,3-Diphenyl-1,3-thiaza-4-one Heterocycles. [Link]

  • NIH. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. [Link]

  • R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Dairen Chemical Corporation. Medical-TETRAHYDROFURAN. [Link]

Sources

Unlocking the Therapeutic Potential of Tetrahydrofuran-2,3-dione Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydrofuran-2,3-dione core, along with its closely related furan-2,3-dione and pyrrole-2,3-dione analogs, represents a highly privileged structural motif in modern drug discovery[1]. Characterized by a strained five-membered oxygen-containing heterocycle with adjacent carbonyl groups, this scaffold exhibits exceptional chemical reactivity. As a Senior Application Scientist, I have observed that the true value of this scaffold lies in its dual utility: it serves as a highly efficient electrophilic hub for multicomponent synthesis and acts as a versatile pharmacophore capable of modulating diverse biological targets[2]. This whitepaper dissects the chemical logic, biological applications, and validated experimental workflows associated with tetrahydrofuran-2,3-dione derivatives.

Chemical Biology & Structural Dynamics

The biological versatility of the tetrahydrofuran-2,3-dione scaffold is directly dictated by its unique electronic distribution. The adjacent C2 and C3 carbonyl groups create a highly electron-deficient environment, rendering the C5 position exceptionally susceptible to nucleophilic attack[2]. Furthermore, the scaffold readily undergoes enolization, providing a robust hydrogen-bond donor/acceptor system[1].

This structural dynamic allows the scaffold to act as a bioisostere for natural substrates in enzymatic pockets, facilitating high-affinity binding through both steric complementarity and electrostatic interactions[3].

Scaffold_Logic Core Tetrahydrofuran-2,3-dione Scaffold ChemProp Chemical Properties - High Electrophilicity - Enolization Potential - H-Bond Acceptor Core->ChemProp dictates AntiMicrobial Antimicrobial Activity (e.g., S. aureus) ChemProp->AntiMicrobial enables binding AntiCancer Anticancer Activity (e.g., K-562, HeLa) ChemProp->AntiCancer facilitates interaction Metabolic Metabolic Modulation (Pancreatic Lipase) ChemProp->Metabolic drives interaction

Logical relationship between scaffold chemical properties and biological activities.

Key Biological Activities & Mechanistic Pathways

Antimicrobial and Antibiofilm Efficacy

The rising threat of multidrug-resistant (MDR) pathogens necessitates novel chemotypes. Tetrahydrofuran-2,3-dione derivatives and their corresponding 2,4-dioxoester precursors have demonstrated potent bactericidal action, particularly against Gram-positive strains like Staphylococcus aureus[4].

  • Mechanism of Action: These compounds often target bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis[4]. By mimicking the natural substrate, the dione core competitively inhibits the enzyme. Furthermore, time-dependent killing studies indicate that specific derivatives can disrupt established biofilms, overcoming a major physical barrier to antibiotic penetration[4].

Anticancer and Cytotoxic Profiles

The structural rigidity of the dione scaffold, combined with its ability to form stable enol tautomers, makes it an excellent candidate for DNA intercalation and protein binding[1].

  • Efficacy: In vitro evaluations against leukemia (K-562), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines reveal significant growth inhibition (up to 71.68% inhibition in specific leukemia lines)[1],[4].

  • Selectivity: Notably, β-diketonate derivatives synthesized from this scaffold exhibit greater selectivity toward tumor cells than standard chemotherapeutics like cisplatin, minimizing off-target cytotoxicity in non-tumor cell lines (e.g., MRC-5)[1].

Metabolic Modulation: Pancreatic Lipase Inhibition

In the pursuit of anti-obesity therapeutics, inhibiting nutrient digestion is a primary strategy. Tetrahydrofuran-2,3-dione derivatives have been identified via in silico and in vitro screening as potent inhibitors of pancreatic lipase[3].

Lipase_Pathway Ligand 2,3-Dione Derivative Lipase Pancreatic Lipase (Active Site) Ligand->Lipase docks into Complex Ligand-Enzyme Complex (H-bonds with Ser152) Lipase->Complex forms Blockage Steric Occlusion of Catalytic Triad Complex->Blockage causes Outcome Inhibition of Lipid Hydrolysis Blockage->Outcome leads to Physio Reduced Fat Absorption Outcome->Physio results in

Mechanistic pathway of pancreatic lipase inhibition by 2,3-dione derivatives.

  • Binding Dynamics: Molecular docking reveals that the dione moiety inserts into the catalytic pocket, forming critical hydrogen bonds with the Ser152 and His263 residues of the catalytic triad[3]. This steric occlusion prevents the hydrolysis of dietary triacylglycerols into absorbable free fatty acids[3].

Quantitative Data Summary

Table 1: Biological Activity Spectrum of Tetrahydrofuran-2,3-dione Derivatives
Target / Disease AreaRepresentative Pathogen/Cell LineEfficacy MetricPutative Mechanism / Target
Antimicrobial Staphylococcus aureusMIC as low as 4 μg/mLDHPS Inhibition / Biofilm Disruption[4]
Antifungal Candida albicansBroad-spectrum inhibitionCell wall/membrane destabilization[4]
Anticancer Leukemia (K-562, SR)~65-71% Growth InhibitionDNA Intercalation / Apoptosis[4]
Metabolic (Obesity) Pancreatic LipaseDocking Score: -4.847 kcal/molActive site occlusion (Ser152)[3]

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher in troubleshooting and optimization.

Exp_Workflow Step1 1. Multicomponent Synthesis Step2 2. Characterization (NMR, MS) Step1->Step2 Step3 3. High-Throughput Screening Step2->Step3 Branch1 Antimicrobial MIC Step3->Branch1 Branch2 Cytotoxicity Assay Step3->Branch2 Step4 4. Lead Optimization Branch1->Step4 Branch2->Step4

Step-by-step experimental workflow from chemical synthesis to biological screening.

Protocol 1: One-Pot Multicomponent Synthesis of Bioactive Derivatives

This protocol utilizes a multicomponent reaction (MCR) to convert the dione core into highly substituted, biologically active pyrrole/furan derivatives[1],[2].

Step 1: Reagent Preparation

  • Equimolar amounts (1.0 mmol) of the starting tetrahydrofuran-2,3-dione, an aromatic aldehyde, and a primary amine are weighed.

  • Causality: Strict stoichiometric balance prevents the formation of unwanted side products, ensuring the thermodynamic sink favors the desired heterocycle.

Step 2: Acid-Catalyzed Condensation

  • Dissolve the reagents in 10 mL of glacial acetic acid. Reflux the mixture at 120°C for 4–6 hours[2].

  • Causality: Glacial acetic acid acts as both a solvent and a mild Brønsted acid catalyst. It protonates the carbonyl oxygen of the dione, increasing the electrophilicity of the C5 position and accelerating the nucleophilic attack by the amine[1].

Step 3: Isolation and Purification

  • Cool the reaction to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with cold ethanol, and recrystallize from toluene[2].

  • Causality: Rapid cooling forces the precipitation of the hydrophobic product, while the cold ethanol wash removes unreacted polar amines and aldehydes without dissolving the target compound.

Protocol 2: High-Throughput Fluorogenic Pancreatic Lipase Assay

This assay validates the metabolic modulation potential of the synthesized derivatives[3].

Step 1: Reagent and Control Setup

  • Prepare a 10 mM stock of the test compound in DMSO. Use Orlistat as a positive control.

  • Causality: Orlistat is a clinically approved irreversible inhibitor of pancreatic lipase[3]; utilizing it establishes a validated baseline for maximum inhibition, calibrating the assay's dynamic range.

Step 2: Enzyme-Inhibitor Pre-incubation

  • In a 96-well black microplate, mix 10 μL of the test compound (diluted to varying concentrations) with 40 μL of Pancreatic Lipase solution (in Tris-HCl buffer, pH 8.0). Incubate at 37°C for 15 minutes.

  • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced. The 37°C temperature accurately mimics human physiological conditions, preserving native enzyme conformation.

Step 3: Kinetic Measurement

  • Initiate the reaction by adding 50 μL of 4-methylumbelliferyl oleate (4-MUO) substrate. Monitor fluorescence (Excitation: 320 nm, Emission: 450 nm) continuously for 30 minutes.

  • Causality: 4-MUO is utilized because its cleavage yields a highly fluorescent product (4-methylumbelliferone). This provides a superior signal-to-noise ratio compared to traditional colorimetric lipid emulsion assays, which are prone to turbidity artifacts.

References[1] Synthesis of 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones - ResearchGate. Link[4] Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles - ResearchGate. Link[3] Drug Design against Obesity Using Computer Aided Approach - ResearchGate.Link[2] Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. Link

Sources

Methodological & Application

Application Note: Synthesis of Schiff Bases and Heterocyclic Scaffolds via Tetrahydrofuran-2,3-dione Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrofuran-2,3-diones (specifically 4-aroyl-5-aryl-2,3-dihydrofuran-2,3-diones, commonly referred to as furan-2,3-diones) are highly versatile, electrophilic synthons. In drug development and materials science, they serve as critical building blocks for synthesizing complex Schiff bases, pyrimidines, pyrrole-2,3-diones, and quinoxaline-based dyes. This application note provides a comprehensive, self-validating guide to the synthesis of these precursors and their subsequent downstream reactions with primary amines and diamines.

As a Senior Application Scientist, I have structured these protocols to move beyond mere step-by-step instructions. By understanding the thermodynamic drivers and regioselective causality of these reactions, researchers can adapt these workflows to novel amine substrates with high predictability.

Mechanistic Grounding & Synthon Chemistry

The utility of 4-benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione lies in its dual electrophilic centers: the C3 ketone carbonyl and the C2 lactone carbonyl [1]. The reaction pathway is strictly dictated by the nature of the nucleophile and the reaction conditions:

  • Schiff Base Formation (Primary Amines): When reacted with primary amines (e.g., semicarbazones or anilines) under acid catalysis, the initial nucleophilic attack occurs at the highly reactive carbonyl group. This forms a carbonyl amine intermediate, which subsequently undergoes dehydration to form the

    
     Schiff base [2]. The causality here is driven by the acid catalyst (typically p-toluenesulfonic acid), which protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and facilitating the elimination of water.
    
  • Ring-Opening and Cyclization (1,2-Diamines): When exposed to 1,2-diamines (e.g., o-phenylenediamine), the mechanism diverges. The first amino group attacks the C5 atom via a Michael-type addition, while the second amino group attacks the lactone carbonyl. This dual attack forces the lactone ring to open, followed by an intramolecular cyclocondensation that yields highly stable, conjugated quinoxaline or pyrrole-2,3-dione derivatives [3, 4].

Reaction Pathway Visualization

G N1 Dibenzoylmethane + Oxalyl Chloride N2 4-Benzoyl-5-phenyl- 2,3-furandione N1->N2 Condensation (Reflux, -HCl, -CO) N5 Carbonyl Amine Intermediate N2->N5 Nucleophilic Addition N7 Nucleophilic Attack at C5 & Lactone Ring Opening N2->N7 Diamine Addition N3 Primary Amines (e.g., Semicarbazones) N3->N5 N4 1,2-Diamines (e.g., o-Phenylenediamine) N4->N7 N6 Schiff Base Formation (-H2O) N5->N6 Acid Catalysis (p-TSA) N8 Quinoxaline / Pyrrole Derivatives N7->N8 Intramolecular Cyclocondensation

Figure 1: Mechanistic divergence of 2,3-furandiones reacting with primary amines vs. 1,2-diamines.

Quantitative Data & Yield Analysis

The following table summarizes expected yields and optimized conditions for various heterocyclic scaffolds derived from the furan-2,3-dione precursor, demonstrating the thermodynamic efficiency of these pathways.

ReactantsCatalyst / SolventTemperatureProduct ScaffoldExpected Yield (%)
Furan-2,3-dione + Semicarbazonep-TSA / EthanolReflux (78 °C)Pyrimidine-2(1H)-one Schiff Base73 - 77%
Furan-2,3-dione + 1,2-DAAQNone / BenzeneReflux (80 °C)Naphtho[2,3-f]quinoxaline-trione90 - 96%
Furan-2,3-dione + DialkylureaNone / BenzeneRoom Temp (25 °C)1H-Pyrrole-2,3-dione47 - 68%

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Benzoyl-5-phenyl-2,3-dihydrofuran-2,3-dione (Precursor)

Causality Insight: The synthesis relies on the condensation of dibenzoylmethane with oxalyl chloride. The reaction must be kept strictly anhydrous; any moisture will hydrolyze the oxalyl chloride, killing the electrophile before condensation can occur [1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a drying tube (CaCl₂), dissolve 10 mmol of dibenzoylmethane in 50 mL of anhydrous benzene.

  • Addition: Dropwise, add 12 mmol of oxalyl chloride over 15 minutes at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80 °C). The reaction will evolve HCl and CO gases.

  • Validation (In-Process): Route the exhaust through a mineral oil bubbler. The reaction is complete when gas evolution completely ceases (typically 2-3 hours).

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting bright yellow crystalline solid with cold anhydrous ether.

  • Quality Control: Confirm purity via melting point analysis (expected ~132-134 °C) and FT-IR (lactone

    
     stretch at ~1830 cm⁻¹, ketone 
    
    
    
    at ~1730 cm⁻¹).
Protocol B: Acid-Catalyzed Synthesis of Schiff Bases

Causality Insight: To drive the equilibrium toward the Schiff base, water must be actively removed from the system. Furthermore, the use of p-toluenesulfonic acid (p-TSA) is critical to activate the ketone carbonyl for nucleophilic attack by the primary amine[2].

Step-by-Step Methodology:

  • Preparation: Combine 1 mmol of the synthesized furan-2,3-dione and 1 mmol of the primary amine (e.g., 3-bromobenzaldehyde derivative or semicarbazone) in a 100 mL round-bottom flask.

  • Solvent & Catalyst: Add 30 mL of absolute ethanol (or benzene if using a Dean-Stark trap) and a catalytic amount (0.1 mmol) of p-TSA.

  • Reflux: Heat the mixture to reflux for 40 to 60 minutes.

  • Validation (In-Process): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The self-validating endpoint is the complete disappearance of the bright yellow furan-2,3-dione spot and the emergence of a new, UV-active product spot.

  • Isolation: Cool the mixture to 0 °C for 24 hours to induce crystallization. Filter the precipitate and wash with cold diethyl ether.

  • Quality Control: Verify the Schiff base formation via FT-IR by confirming the disappearance of the primary amine

    
     stretch and the appearance of a sharp 
    
    
    
    imine stretch at 1648–1683 cm⁻¹.
Protocol C: Cyclocondensation to Quinoxaline Derivatives

Causality Insight: Unlike Protocol B, this reaction does not require an acid catalyst. The high nucleophilicity of 1,2-diamines is sufficient to attack the C5 position, initiating a cascade that opens the lactone ring and spontaneously cyclizes into a stable, highly conjugated dye[3, 4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mmol of furan-2,3-dione in 40 mL of anhydrous benzene.

  • Addition: Add 1 mmol of 1,2-phenylenediamine (or 1,2-diaminoanthraquinone for dye synthesis) to the stirring solution.

  • Reaction: Reflux the mixture for 2 hours.

  • Validation (In-Process): The reaction is visually self-validating. As the lactone ring opens and cyclizes, the solution will undergo a dramatic colorimetric shift (e.g., turning deep red or purple, depending on the diamine used).

  • Isolation: Allow the mixture to cool to room temperature. The quinoxaline derivative will precipitate naturally due to its high molecular weight and planarity. Filter and recrystallize from DMSO.

  • Quality Control: Confirm the structure via ¹H-NMR (DMSO-d₆), looking for the characteristic broad singlet of the

    
     proton around 12.2–13.2 ppm, validating the cyclized lactam structure.
    

References

  • 4-(-4-methoxybenzoyl)-5-(-4-methoxyphenyl)
  • NEW SCHIFF BASES BASED ON 1-AMINOPYRIMIDIN-2-(1H)
  • Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)
  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines ACG Public

Advanced Application Note: Condensation Reactions of Tetrahydrofuran-2,3-dione Derivatives in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Tetrahydrofuran-2,3-diones (frequently documented in their substituted forms as 2,3-dihydrofuran-2,3-diones or simply furan-2,3-diones) are highly versatile, multifunctional synthons in advanced organic chemistry and drug development. Their unique structural tension and multiple electrophilic centers (C-2, C-3, and C-5) allow them to act as critical building blocks for a vast array of complex heterocycles, including quinoxalines, pyrazoles, oxazines, and pyrimidinones.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we decode the mechanistic causality that dictates product formation and provide self-validating protocols to ensure reproducible, high-yield heterocyclic synthesis.

Mechanistic Causality: Divergent Reaction Pathways

The synthetic utility of furan-2,3-diones is governed by a strict temperature-dependent dichotomy. Understanding this bifurcation is critical for controlling regioselectivity and preventing unwanted side reactions.

  • Pathway A: Direct Nucleophilic Attack (Mild Conditions, 20–80 °C) Under mild thermal conditions, nucleophiles (such as 1,2-diamines or aryl hydrazines) preferentially attack the highly electrophilic C-5 lactone carbonyl. This triggers an immediate ring-opening event, forming an acyclic intermediate. Subsequent intramolecular dehydration (cyclocondensation) yields stable nitrogenous heterocycles. For instance, furan-2,3-diones undergo cyclocondensations with 1,2-diamines to provide the corresponding quinoxalines[1], while condensation with aryl hydrazines provides pyrazole derivatives[2].

  • Pathway B: Thermal Decarbonylation (High Conditions, >80 °C) When subjected to elevated temperatures (typically in refluxing toluene or xylene), the furan-2,3-dione ring undergoes thermal decomposition, extruding carbon monoxide to generate a highly reactive

    
    -oxoketene (acylketene) intermediate. This transient species cannot be isolated but can be trapped in situ by nucleophiles or dienophiles to form oxazines or pyrimidinones[3]. Furthermore, these acylketenes are excellent substrates for domino reactions with 2H-azirines to form complex bridged heterocyclic systems[4]. If no trapping agent is present, the intermediate diacylketenes undergo rapid auto-dimerization, resulting in pyran-4-ones[5].
    

G Start Tetrahydrofuran-2,3-dione (Furan-2,3-dione) PathA Pathway A: Direct Nucleophilic Attack Start->PathA Mild Temp (20-80°C) + Nucleophile PathB Pathway B: Thermal Decomposition Start->PathB High Temp (>80°C) Thermal conditions NucAttack Attack at C-5 (Lactone Carbonyl) PathA->NucAttack AcylKetene α-Oxoketene (Acylketene) Intermediate PathB->AcylKetene -CO (Decarbonylation) RingOpen Ring Opening (Acyclic Intermediate) NucAttack->RingOpen CyclizationA Cyclocondensation (Quinoxalines, Pyrazoles) RingOpen->CyclizationA Intramolecular Dehydration Cycloadd [4+2] Cycloaddition or Nucleophilic Trapping AcylKetene->Cycloadd + Dienophile / Nucleophile CyclizationB Cyclization (Oxazines, Pyrimidinones) Cycloadd->CyclizationB

Figure 1: Divergent mechanistic pathways of tetrahydrofuran-2,3-dione condensation.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Regioselective Synthesis of Quinoxalinones via Direct Nucleophilic Condensation

Objective: Synthesis of quinoxaline derivatives via Pathway A using 1,2-diaminoarenes.

Causality & Setup:

  • Solvent Selection: Anhydrous 1,4-dioxane or benzene. Causality: Furan-2,3-diones are exquisitely moisture-sensitive. Ambient humidity induces premature hydrolysis to dibenzoylmethane and oxalic acid derivatives, destroying the synthon.

  • Temperature Control: Maintained strictly

    
     80 °C. Causality: Prevents the activation energy threshold for decarbonylation from being breached, ensuring the reaction proceeds purely via C-5 nucleophilic attack rather than acylketene generation.
    

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 1.0 mmol of the furan-2,3-dione derivative in 15 mL of anhydrous 1,4-dioxane.

  • Nucleophile Addition: Slowly add a solution of 1,2-diamine (1.0 mmol) in 5 mL of 1,4-dioxane dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic heating and suppresses the formation of bis-adducts.

  • Self-Validation (Monitoring): Stir the mixture at ambient temperature. The reaction progress is visually self-validating: the initial deep red/orange color of the conjugated furan-2,3-dione will gradually fade to pale yellow as the acyclic intermediate forms. Confirm via TLC (Hexane:EtOAc 3:1); the starting material spot (

    
    ) must disappear completely.
    
  • Cyclization: Heat the mixture to 80 °C for 2 hours to drive the intramolecular dehydration of the acyclic intermediate into the final fused ring.

  • Isolation: Cool to 0 °C to precipitate the quinoxalinone product. Filter, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of Oxazine/Pyrimidinone Scaffolds via Acylketene Trapping

Objective: Trapping of thermally generated


-oxoketenes with ureas/thioureas via Pathway B.

Causality & Setup:

  • Solvent Selection: Anhydrous toluene or o-xylene. Causality: These solvents provide the necessary boiling points (110–140 °C) to overcome the activation energy barrier for the thermal extrusion of carbon monoxide.

Step-by-Step Methodology:

  • Reagent Suspension: Suspend 1.0 mmol of furan-2,3-dione and 1.0 mmol of alkyl carbamate or thiourea in 20 mL of anhydrous toluene. Causality: The trapping agent must be present in the mixture before thermal decomposition begins to prevent the highly reactive acylketene from auto-dimerizing into pyran-4-ones.

  • Thermal Activation & Self-Validation: Heat the mixture to reflux (110 °C). Self-Validation: The generation of the acylketene intermediate is confirmed by the continuous evolution of CO gas, which can be visually monitored via an attached oil bubbler.

  • Cycloaddition: Maintain reflux for 3–5 hours until gas evolution ceases, indicating complete consumption of the furan-2,3-dione precursor.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from absolute ethanol to yield the pure 1,3-oxazine-2,4(3H)-dione or pyrimidin-4(1H)-one. Validate via IR spectroscopy (appearance of strong oxazine/pyrimidinone C=O stretches at ~1680 cm⁻¹).

Quantitative Data & Spectroscopic Benchmarks

The following table synthesizes expected yields, reaction pathways, and critical self-validation spectroscopic markers for various nucleophilic condensation and trapping reactions.

Reactant / Trapping AgentPrimary Reaction PathwayActivation Temp (°C)Major Heterocyclic ProductTypical Yield (%)Key Spectroscopic Validation (IR / NMR)
1,2-Diaminoarenes Direct Nucleophilic (C-5)20–80Quinoxalinones75–95Loss of lactone C=O (~1750 cm⁻¹); Amide C=O (~1660 cm⁻¹)
Aryl Hydrazines Direct Nucleophilic (C-5)20–60Pyrazole Derivatives70–90Appearance of N-H (~3200 cm⁻¹) and C=N (~1620 cm⁻¹)
Alkyl Carbamates / Urea Thermal (Acylketene)110–1401,3-Oxazine-2,4-diones60–85Oxazine C=O stretch (~1680 cm⁻¹)
Thiourea Derivatives Thermal (Acylketene)110–140Pyrimidin-4(1H)-ones55–80Thioamide bands; Pyrimidinone C=O (~1650 cm⁻¹)
2H-Azirines Thermal (Acylketene)110–130Bridged Oxa-aza Systems30–60Distinctive ¹H NMR doublets for bridging CH₂ protons
None (Self-Reaction) Thermal (Acylketene)>110Pyran-4-ones (Dimer)50–60Mass Spec: [2M - 2CO] fragment

References

[2] Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source: orientjchem.org URL:

[1] Title: Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones Source: nih.gov URL:

[4] Title: Domino reactions of 2H-azirines with acylketenes from furan-2,3-diones: Competition between the formation of ortho-fused and bridged heterocyclic systems Source: beilstein-journals.org URL:

[3] Title: Synthesis of new pyrimidin and oxazine compounds: Investigetion of their mechanisms Source: clockss.org URL:

[5] Title: 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione Source: asianpubs.org URL:

Sources

Application Notes & Protocols: Tetrahydrofuran-2,3-dione as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of tetrahydrofuran-2,3-dione and its derivatives as pivotal intermediates in pharmaceutical synthesis. This document outlines the core reactivity, key applications, and detailed experimental protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the α-Keto-γ-butyrolactone Moiety

The tetrahydrofuran ring is a ubiquitous scaffold found in a vast array of biologically active natural products and approved pharmaceuticals.[1][2][3] Its prevalence stems from its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets. Tetrahydrofuran-2,3-dione, also known as oxolane-2,3-dione, represents a highly activated and versatile form of this privileged core.[4]

While direct literature on the unsubstituted tetrahydrofuran-2,3-dione is limited, its derivatives, particularly α-acyl-γ-butyrolactones, are well-established as critical intermediates in the synthesis of a wide range of pharmaceuticals. For instance, α-acetyl-γ-butyrolactone is a key precursor for anticonvulsant drugs, the bactericide prothioconazole, and antipsychotic agents like risperidone and paliperidone.[5] This guide will therefore focus on the fundamental reactivity of the α-keto-γ-butyrolactone system, providing a robust framework for its application in medicinal chemistry programs.

The core utility of this intermediate lies in its dual functionality: the lactone, a reactive ester, and the adjacent ketone. This arrangement allows for a diverse array of chemical transformations, making it a powerful building block for constructing complex molecular architectures.

Core Reactivity and Mechanistic Considerations

The chemical behavior of tetrahydrofuran-2,3-dione is dominated by the electrophilicity of the two carbonyl carbons and the acidity of the protons on the C4 position. This electronic arrangement opens pathways for several key transformations.

The protons alpha to the C3-ketone are acidic and can be readily removed by a suitable base to form an enolate. This nucleophilic enolate can then be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to introduce substituents at the C4 position. This is a fundamental strategy for elaborating the core scaffold.

Causality: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide is often preferred to minimize competing nucleophilic attack at the carbonyl centers.[6] The reaction is typically run at low temperatures to control reactivity and prevent side reactions.

The 1,2-dicarbonyl nature of tetrahydrofuran-2,3-dione makes it an excellent substrate for condensation reactions with amines to form various nitrogen-containing heterocycles. A classic example is the Knorr pyrrole synthesis and its variations, where the dione can react with an α-amino ketone or related species to construct highly substituted pyrrole rings, which are themselves important pharmacophores.

Causality: This reaction is typically catalyzed by a weak acid, which protonates one of the carbonyls, activating it for nucleophilic attack by the amine. The subsequent dehydration and cyclization steps are often promoted by heat. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of both reactants.

The carbonyl groups can be selectively or fully reduced to introduce stereocenters and transition the planar dione into a three-dimensional tetrahydrofuran scaffold with hydroxyl groups. These alcohols can serve as handles for further functionalization.

Causality: Selective reduction of the ketone at C3 in the presence of the lactone at C2 can be achieved using milder reducing agents like sodium borohydride (NaBH₄), as ketones are generally more reactive than esters. Reduction of both the ketone and the lactone to a diol requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).

Synthesis of the Core Scaffold

While tetrahydrofuran-2,3-dione itself can be challenging to synthesize and isolate due to its reactivity, substituted analogs like 3-alkyl-furan-2,4-diones are readily accessible. A primary and efficient method is the intramolecular Dieckmann condensation of an α-acyloxy ester.[6]

This protocol describes a robust method for synthesizing a representative α-acyl-γ-butyrolactone scaffold.

dot

Caption: Workflow for Dieckmann Condensation Synthesis.

Materials:

  • Ethyl 2-(propionyloxy)acetate (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add anhydrous THF. Add potassium tert-butoxide (1.1 eq) to the THF and stir to create a suspension.

  • Addition of Substrate: In a separate flask, dissolve ethyl 2-(propionyloxy)acetate (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred potassium tert-butoxide suspension at room temperature over 1-2 hours.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2-3 with cold 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-methyl-furan-2,4-dione.

Troubleshooting and Optimization:

IssuePotential CauseRecommended Solution
Low Yield Ineffective or degraded base.Use freshly opened or properly stored base. Ensure 1.1 equivalents are used.[6]
Presence of water in reagents/solvent.Use anhydrous solvents and reagents. Perform the reaction under a strict inert atmosphere.[6]
Byproduct Formation Reaction temperature too high.Maintain reaction at room temperature. For highly reactive substrates, consider cooling to 0°C during addition.
Intermolecular side reactions.Use high dilution conditions to favor the intramolecular cyclization. Add the substrate solution slowly.[6]

Application in Pharmaceutical Synthesis: Heterocycle Construction

A powerful application of the tetrahydrofuran-2,3-dione core is in the construction of complex, fused heterocyclic systems. The following protocol outlines a general procedure for synthesizing a furo[2,3-b]pyrrole derivative, a scaffold of interest in medicinal chemistry.

This protocol demonstrates the condensation of the dione intermediate with an activated amine to form a fused heterocyclic system.

dot

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Dione Tetrahydrofuran-2,3-dione Protonation Protonation of C3-Ketone (Acid Catalyst) Dione->Protonation H+ Amine α-Amino Ketone Attack Nucleophilic Attack by Amine Amine->Attack Protonation->Attack Intermediate1 Hemiaminal Intermediate Attack->Intermediate1 Dehydration1 Dehydration Intermediate1->Dehydration1 -H2O Enamine Enamine Intermediate Dehydration1->Enamine Tautomerization Tautomerization Enamine->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration2 Final Dehydration Intermediate2->Dehydration2 -H2O Product Furo[2,3-b]pyrrole Derivative Dehydration2->Product

Sources

Advanced Catalytic Functionalization of Tetrahydrofuran-2,3-diones: Protocols for Asymmetric Synthesis and Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Tetrahydrofuran-2,3-diones and their unsaturated analogs (furan-2,3-diones) are highly versatile oxygen-containing heterocyclic building blocks. Their unique reactivity stems from the adjacent carbonyl groups: the C2 position acts as an electrophilic lactone carbonyl susceptible to nucleophilic ring-opening, while the C3 position functions as a highly electrophilic ketone ideal for intercepting zwitterionic intermediates[1].

For drug development professionals and synthetic chemists, controlling the functionalization of these scaffolds allows for the rapid assembly of complex polycyclic systems and pharmacologically active heterocycles, such as spiro-tetrahydrofurans and pyrazole-3-carboxylic acids[2][3]. This application note details two field-proven catalytic methodologies for functionalizing the 2,3-dione core: a transition-metal catalyzed asymmetric formal [1+2+2] cycloaddition, and a Lewis acid-catalyzed ring-opening cyclocondensation.

Method 1: Transition-Metal Catalyzed Asymmetric Formal [1+2+2] Cycloaddition

Causality & Experimental Design

The synthesis of spiro-tetrahydrofurans with multiple contiguous stereocenters is notoriously difficult. By utilizing a chiral Copper(I) or Rhodium(II) catalyst, diazoamides can be decomposed into transient electrophilic metal carbenoids. When an enamine is introduced, it attacks the carbenoid to form a zwitterionic intermediate. The critical design choice here is the use of furan-2,3-dione as the trapping agent: its C3 ketone is exceptionally electrophilic, allowing it to rapidly intercept the zwitterion via a formal[1+2+2] cycloaddition before unwanted side reactions (like protonation or dimerization) can occur[2].

A syringe pump is strictly required for diazo addition to keep its steady-state concentration low, preventing carbene-carbene coupling. N,N-Diisopropylethylamine (DIPEA) is added to buffer background acidity, stabilizing the zwitterionic intermediate and preventing premature enamine hydrolysis.

Quantitative Data: Catalyst Optimization

Table 1: Optimization parameters for the formal [1+2+2] cycloaddition of furan-2,3-diones.

Catalyst SystemLigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Cu(CH₃CN)₄PF₆L6DCM307693
Rh₂(R-TBPTTL)₄NoneDCM257590
Cu(OTf)₂L6THF304560
Workflow Diagram

G Diazo Diazoamide Carbenoid Metal Carbenoid Diazo->Carbenoid - N2 Metal Rh/Cu Catalyst Metal->Carbenoid Zwitterion Zwitterionic Intermediate Carbenoid->Zwitterion + Enamine Enamine Enamine Enamine->Zwitterion Product Spiro-Tetrahydrofuran (4 Stereocenters) Zwitterion->Product + Furan-2,3-dione [1+2+2] Cycloaddition Furan Furan-2,3-dione Furan->Product

Catalytic cycle of the Cu-catalyzed [1+2+2] cycloaddition forming spiro-tetrahydrofurans.

Step-by-Step Protocol
  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Cu(CH₃CN)₄PF₆ (5.0 mol%) and chiral ligand L6 (6.0 mol%). Dissolve in anhydrous dichloromethane (DCM, 1.0 mL) and stir for 1 hour at room temperature to ensure complete complexation.

  • Substrate Loading: Add the enamine (0.10 mmol) and the furan-2,3-dione derivative (0.10 mmol) to the catalyst solution. Introduce 4Å molecular sieves (50 mg) to maintain strictly anhydrous conditions, followed by DIPEA (10 mol%).

  • Controlled Diazo Addition: Adjust the reaction temperature to 30 °C. Dissolve the diazoamide (0.15 mmol) in anhydrous DCM (1.0 mL) and add it dropwise via a syringe pump over a period of 1 hour.

  • Reaction Monitoring: Allow the mixture to stir until TLC analysis indicates the complete consumption of the furan-2,3-dione (typically 4–6 hours).

  • Workup & Isolation: Filter the crude mixture through a short pad of Celite to remove the metal catalyst and molecular sieves. Wash the pad with DCM (3 × 5 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (EtOAc/Hexane gradient).

  • Self-Validation & QC: Analyze the isolated product via chiral HPLC (e.g., Chiralpak AD-H column) to confirm an enantiomeric excess of >90%. Perform ¹³C NMR spectroscopy to verify the spiro-linkage; the characteristic quaternary spiro carbon should appear between 85–95 ppm.

Method 2: Lewis Acid-Catalyzed Ring-Opening to Pyrazole Scaffolds

Causality & Experimental Design

Furan-2,3-diones can be transformed into pyrazole-3-carboxylic acids via cyclocondensation with arylhydrazines[3]. The primary amine of the hydrazine attacks the C2 lactone carbonyl, triggering a ring-opening event that forms an acylhydrazone intermediate. This intermediate subsequently undergoes intramolecular dehydration and cyclization.

While this reaction can proceed thermally, the use of a heterogeneous Lewis acid catalyst (such as Nano-ZnO) drastically accelerates the nucleophilic attack and the subsequent dehydration step[3]. Nano-ZnO is chosen for its exceptionally high surface-area-to-volume ratio, providing abundant Lewis acidic Zn²⁺ sites while allowing for simple recovery via centrifugation.

Quantitative Data: Catalyst Efficiency

Table 2: Comparison of catalytic conditions for the synthesis of pyrazole derivatives from furan-2,3-diones.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
None (Thermal)Benzene80 (Reflux)5.045
Nano-ZnOEthanol78 (Reflux)1.588
MontmorilloniteEthanol78 (Reflux)2.082
Workflow Diagram

G Reactants Furan-2,3-dione + Arylhydrazine Intermediate Acylhydrazone Intermediate Reactants->Intermediate Nucleophilic Attack LewisAcid Lewis Acid Catalyst (e.g., Nano-ZnO) LewisAcid->Intermediate Cyclization Intramolecular Dehydration Intermediate->Cyclization Product Pyrazole-3-carboxylic acid Derivatives Cyclization->Product Ring Closure

Lewis acid-catalyzed ring-opening and cyclocondensation of furan-2,3-diones to pyrazoles.

Step-by-Step Protocol
  • Reaction Setup: In a 25 mL round-bottom flask, suspend 4-benzoyl-5-phenyl-furan-2,3-dione (1.0 mmol) and the selected arylhydrazine (1.1 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: Add Nano-ZnO powder (10 mol%) directly to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C in an oil bath. Monitor the reaction progress via TLC (eluent: Hexane/EtOAc 7:3). The reaction is typically complete within 1.5 hours.

  • Catalyst Recovery: Remove the flask from the heat and allow it to cool to room temperature. Transfer the mixture to a centrifuge tube and spin at 4000 rpm for 10 minutes to pellet the Nano-ZnO catalyst. Decant the clear supernatant into a clean flask.

  • Product Isolation: Concentrate the supernatant in vacuo to remove the ethanol. Recrystallize the crude solid from hot ethanol to yield the pure 1-aryl-5-phenyl-1H-pyrazole-3-carboxylic acid derivative.

  • Self-Validation & QC: Validate the structural conversion using FT-IR spectroscopy. The successful ring-opening and cyclization are confirmed by the complete disappearance of the characteristic furan-2,3-dione lactone carbonyl stretch (~1780 cm⁻¹) and the emergence of a broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) alongside a pyrazole C=N stretch (~1550 cm⁻¹).

References

*[1] Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. NIH / Molecules. 1 *[2] Asymmetric formal [1 + 2 + 2]-cycloaddition of diazoamides with enamines and carbonyl compounds. ResearchGate / Nature Communications. 2 *[3] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI / Molecules.3

Sources

Application Notes and Protocols: Preparation of 3-Substituted Derivatives of Tetrahydrofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetrahydrofuran-2,3-dione, also known as tetronic acid, and its 3-substituted derivatives represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1] The core structure is a prevalent motif in numerous natural products exhibiting a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] The ability to introduce diverse substituents at the C-3 position of the tetronic acid scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the key synthetic strategies for preparing 3-substituted derivatives of tetrahydrofuran-2,3-dione. It is intended for researchers, scientists, and drug development professionals seeking to synthesize these valuable compounds. The protocols detailed herein are based on established and reliable methodologies, with an emphasis on explaining the underlying chemical principles to facilitate successful implementation and troubleshooting.

Synthetic Strategies: An Overview

The primary and most versatile method for the synthesis of 3-substituted tetrahydrofuran-2,3-diones is the C-acylation of tetronic acid . This approach allows for the introduction of a wide variety of acyl groups at the C-3 position. An alternative and powerful strategy involves the base-promoted Dieckmann cyclization of appropriately substituted precursors, which is particularly useful for accessing chiral 3-acyl-5-substituted derivatives.[2]

Strategy 1: C-Acylation of Tetronic Acid

The C-acylation of tetronic acid is a direct and efficient method for the synthesis of 3-acyltetrahydrofuran-2,4-diones.[3] This reaction typically involves the treatment of tetronic acid with an aliphatic carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP).[3]

Mechanistic Insights

The reaction proceeds through the activation of the carboxylic acid by DCC, forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a more reactive N-acylpyridinium species. The enolate of tetronic acid, formed under the reaction conditions, then attacks the activated acyl group, leading to the desired C-acylated product. The choice of a non-nucleophilic base is crucial to favor C-acylation over O-acylation.

Diagram: Generalized Workflow for C-Acylation of Tetronic Acid

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Product Tetronic Acid Tetronic Acid Acylation Reaction Acylation Reaction Tetronic Acid->Acylation Reaction Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Acylation Reaction DCC DCC DCC->Acylation Reaction Activates Carboxylic Acid DMAP DMAP DMAP->Acylation Reaction Catalyst Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Acylation Reaction 3-Acyltetrahydrofuran-2,4-dione 3-Acyltetrahydrofuran-2,4-dione Acylation Reaction->3-Acyltetrahydrofuran-2,4-dione

Caption: A simplified workflow for the C-acylation of tetronic acid.

Detailed Experimental Protocol: Synthesis of 3-Propanoyltetrahydrofuran-2,4-dione

Materials:

  • Tetronic acid (1.0 eq)

  • Propanoic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tetronic acid and anhydrous dichloromethane. Stir the mixture until the tetronic acid is fully dissolved.

  • Addition of Reagents: To the stirred solution, add propanoic acid, DMAP, and finally DCC.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (tetronic acid) is consumed.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-propanoyltetrahydrofuran-2,4-dione.

Parameter Value Rationale
Solvent Dichloromethane (anhydrous)Aprotic solvent that dissolves reactants and does not interfere with the reaction. Anhydrous conditions are crucial to prevent hydrolysis of DCC.
Coupling Agent DCCEfficiently activates the carboxylic acid for acylation.
Catalyst DMAPAccelerates the acyl transfer process, improving reaction rate and yield.
Temperature Room TemperatureSufficient for the reaction to proceed at a reasonable rate without promoting side reactions.
Strategy 2: Base-Promoted Dieckmann Cyclization

The Dieckmann cyclization is a powerful intramolecular condensation reaction of a diester with a base to form a β-keto ester.[4] This methodology can be adapted for the synthesis of 3-acyl-5-substituted tetronic acids from α-hydroxy acid derivatives.[2] This approach is particularly valuable for the stereoselective synthesis of chiral derivatives, starting from optically active α-hydroxy acids.[2]

Mechanistic Insights

The synthesis begins with the acylation of a suitable α-hydroxy acid with a malonate monoester derivative to form a glycolyl acetoacetate intermediate.[2] Treatment of this intermediate with a strong, non-nucleophilic base, such as potassium tert-butoxide, promotes an intramolecular cyclization.[4] The base deprotonates the α-carbon of the malonate moiety, and the resulting enolate attacks the ester carbonyl of the acylated hydroxy acid portion, forming the five-membered ring. Subsequent work-up yields the 3-acyltetronic acid derivative.

Diagram: Dieckmann Cyclization for 3-Acyltetronic Acid Synthesis

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up cluster_product Product Glycolyl Acetoacetate Intermediate Glycolyl Acetoacetate Intermediate Intramolecular Cyclization Intramolecular Cyclization Glycolyl Acetoacetate Intermediate->Intramolecular Cyclization Strong Base (e.g., KOtBu) Strong Base (e.g., KOtBu) Strong Base (e.g., KOtBu)->Intramolecular Cyclization Promotes Enolate Formation Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF) Anhydrous Solvent (e.g., THF)->Intramolecular Cyclization Acidic Work-up Acidic Work-up Intramolecular Cyclization->Acidic Work-up 3-Acyl-5-substituted Tetronic Acid 3-Acyl-5-substituted Tetronic Acid Acidic Work-up->3-Acyl-5-substituted Tetronic Acid

Caption: A workflow illustrating the Dieckmann cyclization approach.

Detailed Experimental Protocol: Synthesis of 3-Acetyl-5-methyltetrahydrofuran-2,4-dione

Materials:

  • Ethyl 2-(acetyloxy)propanoate (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of the Base: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous THF. Add potassium tert-butoxide to the THF and stir to form a suspension.[4]

  • Addition of the Substrate: Prepare a solution of ethyl 2-(acetyloxy)propanoate in anhydrous THF. Add this solution dropwise to the stirred suspension of potassium tert-butoxide at room temperature over a period of 1-2 hours.[4]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by adding 1 M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.[4]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure 3-acetyl-5-methyltetrahydrofuran-2,4-dione.

Parameter Value Rationale
Base Potassium tert-butoxideA strong, non-nucleophilic base that effectively deprotonates the α-carbon to initiate cyclization without competing nucleophilic attack.
Solvent Anhydrous THFAprotic solvent that is compatible with the strong base and dissolves the reactants. Anhydrous conditions are essential.
Temperature Room TemperatureGenerally sufficient for the cyclization to proceed. In some cases, gentle heating may be required.
Work-up Acidic QuenchNeutralizes the base and protonates the enolate product to yield the desired dione.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low Yield Ineffective base (degraded)Use freshly opened or properly stored base. Ensure accurate stoichiometry (at least one equivalent).
Wet reagents or solventUse anhydrous solvents and ensure starting materials are dry.
Suboptimal reaction temperatureMonitor the reaction by TLC and adjust the temperature as needed. Some reactions may require heating.
Formation of Byproducts Intermolecular side reactionsUse high dilution conditions to favor the intramolecular reaction. Add the substrate slowly to the base.
O-acylation instead of C-acylationEnsure the use of a non-nucleophilic base and appropriate reaction conditions.
Difficult Purification Product co-elutes with impuritiesTry different solvent systems for column chromatography. Consider using a different stationary phase.

Conclusion

The synthesis of 3-substituted derivatives of tetrahydrofuran-2,3-dione is a critical endeavor for the discovery of novel therapeutic agents. The C-acylation of tetronic acid and the base-promoted Dieckmann cyclization are robust and versatile methods for accessing a wide array of these valuable compounds. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively synthesize these important heterocyclic scaffolds for further biological evaluation.

References

  • Advancements in tetronic acid chemistry. Part 1: Synthesis and reactions. (2015). [Source Not Available]
  • (PDF) Advancements in Tetronic acid Chemistry. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Bloomer, J. L., & Stagliano, K. W. (1973). A biogenetically-patterned synthesis of optically active tetronic acids via acylation. (R)-carolic acid and analogues. Tetrahedron Letters, 14(1), 1-4.
  • Synthesis and chemistry of tetronic acids. (n.d.). CORE. Retrieved from [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry.
  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2145–2173.
  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025). Chemistry – A European Journal.
  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org.
  • Synthesis of substituted tetrahydrofuran derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Synthesis and biological activities of furan derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of 3-methyltetrahydrofuran from 2,3-dihydrofuran. (n.d.). Google Patents.
  • Synthesis and biological activity studies of furan derivatives. (2009, May 20). ResearchGate. Retrieved from [Link]

  • Industrial preparation method of acetyl tetrahydrofuran with high optical purity. (n.d.). Google Patents.

Sources

Green chemistry approaches to tetrahydrofuran-2,3-dione reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to Tetrahydrofuran-2,3-dione Reactions

Executive Summary & Scientific Rationale

Tetrahydrofuran-2,3-diones and their unsaturated analogs (furan-2,3-diones) are highly versatile building blocks in organic synthesis. They serve as critical precursors for the assembly of complex heterocycles, including pyrazoles, pyrrolidines, and furo-pyrans, which are ubiquitous scaffolds in drug development [1]. Historically, the derivatization of these diones relied on harsh refluxing conditions in volatile organic solvents (VOCs) like benzene or toluene, characterized by prolonged reaction times and poor atom economy.

By integrating green chemistry principles—specifically microwave-assisted organic synthesis (MAOS), solvent-free conditions, and multicomponent reactions (MCRs)—researchers can dramatically improve atom economy, reduce environmental impact (E-factors), and accelerate hit-to-lead timelines. This application note details validated, self-consistent protocols for the green transformation of tetrahydrofuran-2,3-dione derivatives, focusing on the mechanistic causality of experimental design.

Mechanistic Insights: The Acylketene Pathway

The synthetic utility of tetrahydrofuran-2,3-diones often hinges on their thermal activation. Upon heating or microwave irradiation, these compounds undergo a retro-Diels-Alder-like ring opening and decarbonylation (loss of CO) to generate highly reactive acylketene intermediates [3]. These bidentate oxa-dienes can be rapidly intercepted by nucleophiles (e.g., aryl hydrazines) or undergo cycloadditions.

Causality of Microwave Activation: Microwave irradiation provides direct, volumetric heating of the reaction mixture. This rapid energy transfer overcomes the high activation barrier for the ring-opening step almost instantaneously. By drastically shortening the reaction time, microwave heating minimizes the thermal degradation of the sensitive acylketene intermediate and suppresses side-product formation, leading to higher yields and purities [2].

Mechanism A Tetrahydrofuran-2,3-dione (Precursor) B Microwave Irradiation (Green Activation) A->B C Acylketene Intermediate (Highly Reactive) B->C Ring Opening (-CO) E Nucleophilic Attack & Ring Closure C->E D Aryl Hydrazine (Nucleophile) D->E F Pyrazole Derivative (Target Scaffold) E->F Dehydration (-H2O)

Fig 1. Mechanistic pathway of microwave-assisted pyrazole synthesis via acylketene intermediate.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis of Pyrazole Derivatives

Pyrazoles are a privileged scaffold in anti-inflammatory and kinase-inhibitor drug design. The condensation of furan-2,3-diones with aryl hydrazines typically requires hours of reflux. This green protocol eliminates the solvent and utilizes microwave activation on a solid support [1, 2].

Materials:

  • Tetrahydrofuran-2,3-dione derivative (1.0 mmol)

  • Aryl hydrazine (1.1 mmol)

  • Catalyst/Support: Silica gel (activated, 200 mg)

Step-by-Step Methodology:

  • Adsorption: Dissolve the dione (1.0 mmol) and aryl hydrazine (1.1 mmol) in a minimal amount of a benign solvent (e.g., ethanol, 1 mL) and add 200 mg of activated silica gel. Mix thoroughly.

  • Solvent Evaporation: Evaporate the ethanol under reduced pressure to yield a free-flowing powder.

    • Causality: The high surface area of silica gel ensures intimate contact between reactants, mimicking a highly concentrated solution phase without the need for bulk VOCs. The silanol groups also provide mild acidic catalysis for the dehydration step.

  • Microwave Irradiation: Place the solid mixture in a microwave-transparent vessel. Irradiate at 150 W (max temperature 80 °C) for 5–8 minutes. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3).

  • Elution & Purification: Cool the vessel to room temperature. Elute the product from the silica gel using warm ethyl acetate (2 x 5 mL).

  • Crystallization: Concentrate the eluent and recrystallize the crude pyrazole from aqueous ethanol.

Protocol B: Three-Component Synthesis of Furo[3,2-c]pyran-4-ones in Aqueous Media

Multicomponent reactions (MCRs) inherently possess high atom economy. The reaction of furan-2,3-diones with dialkyl acetylenedicarboxylates and triphenylphosphine yields complex fused ring systems [2].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add the furan-2,3-dione (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and triphenylphosphine (1.0 mmol).

  • Green Solvent Addition: Add 3 mL of a 1:1 mixture of Water/PEG-400.

    • Causality: PEG-400 acts as a phase-transfer catalyst and excellent microwave susceptor, while water provides a benign, highly polar medium that stabilizes the zwitterionic intermediate formed by the attack of Ph

      
      P on the alkyne.
      
  • Reaction Execution: Seal the vial and microwave at 50 W (60 °C) for 5 minutes.

  • Isolation: Upon cooling, the highly lipophilic product precipitates from the aqueous PEG mixture. Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.

Workflow Step1 Reactant Preparation (Equimolar Ratios) Step2 Aqueous Media (Water/PEG-400) Step1->Step2 Step3 Microwave Reactor (50 W, 5 min) Step2->Step3 Step4 Cooling & Precipitation Step3->Step4 Step5 Filtration & Washing (High Atom Economy) Step4->Step5

Fig 2. Step-by-step green chemistry workflow for the multicomponent synthesis of furo-pyrans.

Quantitative Data & Method Comparison

To validate the trustworthiness of these protocols, Table 1 summarizes the performance metrics comparing conventional thermal methods against the proposed green approaches.

Table 1: Performance Metrics for Tetrahydrofuran-2,3-dione Derivatization

Reaction TypeMethodSolventTimeYield (%)E-Factor*
Pyrazole Synthesis Conventional RefluxToluene6–8 hours65–70> 25
Pyrazole Synthesis Microwave (Protocol A)Solvent-Free (Silica)5–8 mins88–92< 5
Furo-pyran MCR Conventional StirringDichloromethane12 hours55–60> 30
Furo-pyran MCR Aqueous MCR (Protocol B)Water/PEG-4005 mins (MW)85–89< 8

*Note: E-Factor = (Mass of waste) / (Mass of product). Lower values indicate a greener, more sustainable process.

Troubleshooting & Self-Validating Steps

  • Incomplete Conversion in Protocol A: If the starting dione is still visible on TLC after 8 minutes, check the moisture content of the silica gel. Excess water can prematurely hydrolyze the acylketene intermediate into a less reactive

    
    -keto acid. Ensure the silica is oven-dried at 120 °C for 2 hours prior to use.
    
  • Gum Formation in Protocol B: If the product oils out instead of precipitating cleanly, the PEG-400 concentration may be too high relative to the product's lipophilicity. Dilute the reaction mixture with an additional 2 mL of ice-cold water and triturate vigorously with a glass rod to induce crystallization.

References

  • Source: Orientjchem.
  • Title: 4-(4-Methylbenzoyl)-5-(4-methylphenyl)
  • Title: Acyl(imidoyl)

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Tetrahydrofuran-2,3-dione Condensation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for optimizing condensation reactions involving tetrahydrofuran-2,3-dione. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights, troubleshooting strategies, and robust protocols to enhance reaction yields and product purity. We will explore the causality behind common experimental challenges and provide validated solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reactivity and handling of tetrahydrofuran-2,3-dione in condensation reactions.

Q1: What is the general mechanism of a tetrahydrofuran-2,3-dione condensation reaction?

Tetrahydrofuran-2,3-dione possesses two key reactive sites: the electrophilic C-3 ketone and the acidic α-protons at the C-4 position. The most common condensation pathway is a base-catalyzed reaction, such as a Knoevenagel or aldol-type condensation. The mechanism typically involves the deprotonation of a nucleophile (or the C-4 position of the dione itself under certain conditions) by a base, followed by nucleophilic attack on the C-3 carbonyl of the dione. The resulting intermediate then undergoes dehydration to yield a condensed product, often a butenolide derivative.

Q2: What are the most common coupling partners for tetrahydrofuran-2,3-dione?

This versatile scaffold can react with a variety of nucleophiles and electrophiles. Common coupling partners include:

  • Aldehydes and Ketones: These react at the C-4 position in base-catalyzed condensations to form C-4 substituted butenolides.

  • Active Methylene Compounds: Reagents like malonates and cyanoacetates react under basic conditions.

  • Organometallic Reagents: Grignard and organolithium reagents can add to the C-2 or C-3 carbonyls, though this often leads to ring-opening or over-addition if not carefully controlled.

Q3: How does the stability of tetrahydrofuran-2,3-dione impact the reaction?

Tetrahydrofuran-2,3-dione can be sensitive to both strong bases and high temperatures. Under harsh basic conditions, it can undergo self-condensation or decomposition. The lactone functionality is also susceptible to hydrolysis if water is present, especially under basic or acidic conditions. Therefore, careful control of reaction parameters is crucial.[1]

Q4: Which analytical techniques are best for monitoring reaction progress?

Reaction progress can be effectively monitored using standard chromatographic techniques.[2]

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the consumption of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): Provide quantitative data on conversion and the formation of byproducts. HPLC is generally preferred for less volatile, more polar compounds common in these reactions.

Section 2: Troubleshooting and Optimization Guide

This guide provides solutions to specific issues encountered during experiments, framed in a question-and-answer format.

Problem Area: Low or No Product Yield

Question: My reaction shows no conversion of starting materials. What are the most likely causes?

Answer: This is a common issue often traced back to the fundamental components of the reaction.

  • Inactive Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are highly reactive towards atmospheric moisture and can degrade upon improper storage.[1] This leads to insufficient deprotonation of the nucleophile, halting the reaction.

    • Solution: Use a fresh bottle of base or titrate the base to determine its activity. Ensure it is handled under a strictly inert atmosphere (argon or nitrogen).

  • Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the strong base and can hydrolyze the starting material or product.[1]

    • Solution: Ensure all glassware is rigorously oven- or flame-dried before use. Use anhydrous solvents, which can be obtained from a solvent purification system or by drying over appropriate agents (e.g., molecular sieves).[3]

  • Insufficient Reaction Temperature: While some condensations proceed at room temperature, many require thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction at room temperature by TLC for 1-2 hours. If no product is observed, gradually increase the temperature (e.g., to 40 °C, then 60 °C) and continue monitoring.

Question: I'm observing only trace amounts of product, and the reaction has stalled. How can I improve the conversion?

Answer: A stalled reaction suggests an unfavorable equilibrium or deactivation of a key reagent.

  • Reversible Reaction: The initial condensation may be reversible.

    • Solution: If the reaction produces a small molecule byproduct like water, its removal can drive the equilibrium towards the product. This can sometimes be achieved by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene, provided the reagents are stable at its boiling point.

  • Stoichiometry: An incorrect molar ratio of reactants or base can lead to low conversion.

    • Solution: Verify the stoichiometry. It is common to use a slight excess (1.1-1.2 equivalents) of the coupling partner. For reactions requiring a strong base, ensure at least a full equivalent is active.

Problem Area: Formation of Side Products

Question: I'm observing a significant amount of a dark, insoluble material (tar). What is the cause?

Answer: Tar formation is typically a result of decomposition or polymerization of the starting material or product under overly harsh conditions.

  • High Temperature: Excessive heat can promote undesired side reactions and decomposition.[4]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures starting from 0 °C or room temperature.

  • Concentrated Base: A high local concentration of a strong base can rapidly degrade the sensitive dione scaffold.

    • Solution: Add the base slowly to the reaction mixture, especially at low temperatures, to maintain better control. Performing the reaction under higher dilution can also mitigate intermolecular side reactions.[1]

Question: My primary byproduct appears to be a self-condensation product of the tetrahydrofuran-2,3-dione. How can I minimize this?

Answer: Self-condensation occurs when the enolate of the dione attacks another molecule of the dione.

  • Order of Addition: The method of combining reagents is critical.

    • Solution: A highly effective strategy is to slowly add the tetrahydrofuran-2,3-dione to a pre-mixed solution of the active methylene compound (your desired nucleophile) and the base. This ensures that the dione is more likely to encounter the intended nucleophile rather than its own enolate.

  • Choice of Base: The base can influence which proton is abstracted most readily.

    • Solution: Weaker bases like triethylamine (Et3N) or DBU may favor the deprotonation of a more acidic coupling partner over the dione itself, reducing self-condensation.

Section 3: Optimized Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Knoevenagel-Type Condensation

This protocol describes a general method for the condensation of tetrahydrofuran-2,3-dione with an aromatic aldehyde.

Step-by-Step Methodology:

  • Preparation: Add anhydrous tetrahydrofuran (THF, 10 mL) to an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.[5]

  • Reagent Addition: Add the aromatic aldehyde (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol, 10 mol%).

  • Initiation: Add tetrahydrofuran-2,3-dione (1.1 mmol, 1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with 1M HCl (10 mL) followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired butenolide.

Data Table 1: Recommended Starting Conditions for Condensation Reactions
Coupling PartnerBase (equivalents)SolventTemperature (°C)Notes
Aromatic AldehydePiperidine (0.1)THF25Classic Knoevenagel conditions; generally clean and efficient.
Aliphatic AldehydeEt₃N (1.2)Toluene80May require heating to drive the reaction to completion.
Diethyl MalonateNaH (1.1)Anhydrous THF0 to 25Add NaH portion-wise at 0 °C due to exothermic reaction and hydrogen evolution.[1]
α-Hydroxy KetoneEt₃N (2.0)Toluene130Higher temperatures may be needed for less reactive ketones.
Section 4: Visual Guides & Workflows
Diagram 1: General Mechanism of Base-Catalyzed Condensation

reaction_mechanism sub1 R-CHO (Aldehyde) intermediate2 Aldol Adduct sub2 Tetrahydrofuran-2,3-dione intermediate1 Enolate Intermediate sub2->intermediate1 + Base base Base (B:) intermediate1->intermediate2 + R-CHO product Condensed Product (Butenolide) intermediate2->product - H₂O water H₂O

Caption: Base-catalyzed condensation mechanism with an aldehyde.

Diagram 2: Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Problem: Low or No Yield q1 Is starting material consumed (via TLC/HPLC)? start->q1 a1_no No Conversion q1->a1_no No a1_yes Stalled Reaction or Side Products Formed q1->a1_yes Yes check_base Check Base Activity & Solvent Purity a1_no->check_base increase_temp Increase Reaction Temperature check_base->increase_temp check_stoich Verify Stoichiometry & Reagent Purity a1_yes->check_stoich milder_cond Use Milder Base or Lower Temperature check_stoich->milder_cond change_addition Change Order of Reagent Addition milder_cond->change_addition

Caption: Decision tree for troubleshooting low-yield reactions.

Section 5: References
  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved March 7, 2026, from [Link]

  • Wolfe, J. P., & Rossi, M. A. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. Retrieved March 7, 2026, from [Link]

  • MDPI. (2021, April 21). Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2020, July 24). Dehydra-decyclization of tetrahydrofurans to diene monomers over metal oxides. Catalysis Science & Technology. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Dehydra-decyclization of Tetrahydrofurans to Diene Monomers over Metal Oxides | Request PDF. Retrieved March 7, 2026, from [Link]

  • Ericsson, C. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2025, February 10). Fast and scalable continuous flow synthesis of butenolides and coumarins. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies for the Preparation of Butenolides and Their Transformation into Other Derivatives | Request PDF. Retrieved March 7, 2026, from [Link]

  • ACS Publications. (2019, October 17). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Google Patents. (n.d.). Purification of tetrahydrofuran. Retrieved March 7, 2026, from

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Stabilizing Tetrahydrofuran-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the critical instability and polymerization issues frequently encountered when synthesizing tetrahydrofuran-2,3-dione (oxolane-2,3-dione) and its unsaturated analogs.

While the parent tetrahydrofuran-2,3-dione framework[1] and its derivatives are highly versatile intermediates, their synthesis via the cyclocondensation of 1,3-dicarbonyl compounds with oxalyl chloride[2] is notoriously plagued by runaway polymerization. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to isolate these fragile heterocycles successfully.

Diagnostic Overview: The Root Cause of Polymerization

The instability of tetrahydrofuran-2,3-diones is primarily driven by cheletropic fragmentation . Under thermal stress or in the presence of nucleophiles, the dione ring readily extrudes carbon monoxide (CO). This fragmentation generates a highly reactive


-oxoketene (acylketene) intermediate. Because acylketenes are profoundly electrophilic, they rapidly undergo[4+2] cycloadditions (dimerization) or uncontrolled chain-growth polymerization, reducing your yield to a dark, intractable tar[3].

Field-Proven Troubleshooting (FAQs)

Q: My reaction mixture turns into a dark, viscous tar during the addition of oxalyl chloride. What is happening fundamentally? A: This indicates runaway polymerization driven by localized exothermic hotspots. When the local temperature exceeds 0 °C during the cyclocondensation, the newly formed tetrahydrofuran-2,3-dione undergoes premature cheletropic elimination of CO[3]. The resulting acylketene intermediates immediately polymerize. Corrective Action: You must maintain the internal reaction temperature strictly between -15 °C and 0 °C using a cryo-cooling system. Reduce the addition rate of oxalyl chloride to prevent exotherm spikes.

Q: I am using "dry" diethyl ether, but I still observe white oligomeric precipitates instead of the target dione. Why? A: Even trace amounts of nucleophiles will trigger ring-opening polymerization. If your ether contains residual water or ethanol (often used as a commercial stabilizer), it will attack the highly electrophilic C2 or C3 carbonyl of the dione[1]. This opens the ring to form a 2,4-dioxoalkanoic acid. This newly formed acid then acts as a nucleophile itself, attacking intact dione molecules in a cascade reaction. Corrective Action: Use rigorously anhydrous, inhibitor-free solvents (distilled over sodium/benzophenone) and maintain a strict argon atmosphere.

Q: Does the choice of the 1,3-dicarbonyl precursor affect the stability of the resulting dione? A: Absolutely. Steric hindrance plays a massive role in stabilizing the dione ring. Unsubstituted tetrahydrofuran-2,3-diones are highly prone to polymerization. Utilizing bulky substituents (e.g., a tert-butyl group at the C5 position) kinetically shields the ring, suppresses intermolecular reactions, and significantly increases the half-life of the compound during isolation[3].

Quantitative Parameter Matrix

To highlight the narrow operational window for this synthesis, the following table summarizes the impact of reaction parameters on the survival of the dione ring versus its degradation into acylketene polymers.

Reaction TemperatureSolvent ConditionReagent Addition RatePrimary Mechanistic OutcomePolymerization (%)
25 °C Standard DryFastCheletropic CO loss

Acylketene
> 80%
0 °C Standard DryModerateMixed Dione / Ring-opened Oligomers40 - 50%
-15 °C Rigorously AnhydrousSlow (Dropwise)Stable Cyclocondensation< 5%

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation between the desired cyclocondensation pathway and the thermal degradation pathway that leads to polymerization.

Pathway Precursor 1,3-Dicarbonyl Precursor + Oxalyl Chloride Cyclo Cyclocondensation (-15°C, Anhydrous) Precursor->Cyclo Controlled Addition Dione Tetrahydrofuran-2,3-dione (Target Product) Cyclo->Dione Stable Pathway Thermal Thermal Stress (>0°C) or Nucleophiles Dione->Thermal Poor Handling Ketene α-Oxoketene Intermediate (-CO Extrusion) Thermal->Ketene Cheletropic Fragmentation Polymer Dimerization & Polymerization (Tar) Ketene->Polymer Uncontrolled Kinetics

Mechanistic pathway of tetrahydrofuran-2,3-dione synthesis and thermal polymerization.

Self-Validating Synthesis Protocol

To prevent polymerization, execute the following cyclodehydratization methodology. Every step includes a self-validating check to ensure the system remains within the stable kinetic window.

Step 1: Apparatus Preparation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, a low-temperature internal thermometer, and an argon inlet. Self-Validation Check: Ensure the argon outflow bubbles consistently through an oil bubbler. Any backflow indicates a vacuum leak, which will introduce atmospheric moisture and guarantee ring-opening polymerization.

Step 2: Precursor Loading & Cooling Dissolve 10 mmol of the 1,3-dicarbonyl precursor (or its silyl enol ether derivative) in 20 mL of rigorously anhydrous diethyl ether. Submerge the flask in a dry ice/acetone bath to bring the internal temperature to exactly -15 °C[3].

Step 3: Controlled Reagent Addition Dissolve 1.0 equivalent of oxalyl chloride in 5 mL of anhydrous ether. Transfer to the addition funnel. Add dropwise over 45-60 minutes. Self-Validation Check: Monitor the internal thermometer constantly. If the temperature spikes above -5 °C, halt the addition immediately. A temperature spike indicates the exothermic cyclocondensation is outpacing your cooling capacity, which will trigger premature CO extrusion[3].

Step 4: Maturation and Solvent Removal Allow the reaction to stir for 4 hours at -15 °C. Do not allow it to warm to room temperature. Quickly remove the solvent under reduced pressure (rotary evaporator) while keeping the water bath strictly at or below 0 °C.

Step 5: High-Vacuum Sublimation Purify the crude solid residue via high-vacuum sublimation (e.g., 35 °C at 0.1 mbar) rather than solvent recrystallization, as prolonged heating in solvent promotes polymerization[3]. Self-Validation Check: If the material begins to darken or melt into a viscous oil during sublimation, the vacuum is insufficient, and thermal degradation into acylketenes is occurring. Abort heating immediately and re-establish a deeper vacuum.

References

  • Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205, PubChem (NIH),[Link][1]

  • The synthesis of 5-tert-butyl-2,3-dihydrofuran-2,3-dione, Heterocycles (CLOCKSS),[Link][3]

  • Experimental and Theoretical Studies on the Functionalization Reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine, MDPI, [Link][2]

Sources

Optimizing solvent selection for tetrahydrofuran-2,3-dione solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical challenges associated with tetrahydrofuran-2,3-dione (CAS 4374-64-5)[1].

Working with cyclic α-diketones/lactones requires a deep understanding of their reactivity. This guide bypasses generic advice to focus strictly on the mechanistic causality behind solvent compatibility, ensuring your experimental workflows remain robust and reproducible.

Part 1: Core Mechanistic Principles (The Causality of Solvation)

Tetrahydrofuran-2,3-dione (often referred to in its enol form as dihydrofuran-2,3-dione) is characterized by a highly strained, electrophilic oxolane-2,3-dione core [1]. The adjacent carbonyl groups (the α-diketone system) withdraw electron density, rendering the lactone carbonyl exceptionally susceptible to nucleophilic attack.

The Causality: If you dissolve this compound in a protic solvent (e.g., water, methanol, ethanol), the solvent molecules act as nucleophiles. They attack the C2 or C3 position, triggering an irreversible nucleophilic acyl substitution that results in ring-opening solvolysis [3]. To maintain the structural integrity of the cyclic diketone, you must exclusively utilize polar aprotic solvents that provide sufficient dielectric constants for solvation without acting as nucleophiles.

G Compound Tetrahydrofuran-2,3-dione (Electrophilic Lactone) Protic Protic Solvents (H2O, MeOH, EtOH) Compound->Protic Dissolved in Aprotic Aprotic Solvents (DCM, MeCN, THF) Compound->Aprotic Dissolved in Degradation Ring-Opening / Degradation (Nucleophilic Attack) Protic->Degradation Solvolysis Stable Stable Solvation (Intact Ring System) Aprotic->Stable No Nucleophilic Attack

Fig 1: Mechanistic pathway of tetrahydrofuran-2,3-dione stability based on solvent class.

Part 2: Quantitative Solvent Selection Data

Based on structural analogs (such as 4,4-dimethyl-dihydrofuran-2,3-dione)[2] and empirical reactivity profiles [3], the following table summarizes the optimal solvent choices for this compound:

Solvent ClassSpecific SolventSolubilizing CapacityStability (24h at 25°C)Application Recommendation
Polar Aprotic Dichloromethane (DCM)High (~25 mg/mL)Excellent (>98% intact)Primary Choice: Ideal for synthesis and extraction.
Polar Aprotic Acetonitrile (MeCN)HighGood (>95% intact)Secondary Choice: Best for HPLC/LC-MS mobile phases.
Polar Aprotic Tetrahydrofuran (THF)HighModerate (Peroxide risk)Use strictly peroxide-free/inhibited THF to prevent oxidation.
Non-Polar Hexane / HeptaneVery Low (<1 mg/mL)N/A (Insoluble)Avoid as a primary solvent; use only as an anti-solvent.
Polar Protic Methanol / WaterHighPoor (Rapid degradation)Strictly Avoid: Causes immediate ring-opening.

Part 3: Troubleshooting Guide & FAQs

Q1: My NMR spectra show multiple unexpected peaks and a loss of the characteristic ring protons when I dissolve the compound in CD₃OD. What happened? A1: You are observing solvent-induced degradation. CD₃OD is a protic solvent. The deuterated methanol nucleophilically attacks the lactone ring, causing it to open into an acyclic methyl ester derivative. Solution: Always use anhydrous, aprotic NMR solvents such as CDCl₃ or DMSO-d₆ for this compound.

Q2: I need to perform a reaction in a highly polar medium to stabilize a transition state, but I must avoid water. What is the best alternative? A2: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are your best options. They provide high dielectric constants to solubilize the polar diketone without acting as nucleophiles. Caution: If using DMF, ensure it is strictly amine-free. Trace amounts of dimethylamine (a common degradation product of DMF) will act as a nucleophile and destroy your starting material.

Q3: How can I handle the poor solubility of tetrahydrofuran-2,3-dione in non-polar hydrocarbon solvents during crystallization workflows? A3: Do not attempt to heat the compound in non-polar solvents, as thermal stress combined with poor solvation can lead to polymerization. Instead, use an anti-solvent crystallization approach. Dissolve the compound in a minimal volume of DCM (the "good" solvent) at room temperature, and slowly titrate in hexane (the "anti-solvent") under constant stirring until the cloud point is reached.

Part 4: Experimental Protocols

To ensure scientific integrity, do not assume solvent purity off the shelf. Use the following self-validating protocol to screen solvents and confirm the stability of tetrahydrofuran-2,3-dione before committing to large-scale experiments.

Protocol: Anhydrous Solvent Screening & Self-Validating Stability Assay

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry 2 mL amber glass vials and PTFE-lined caps under a vacuum, then purge with dry Argon or Nitrogen. (Amber glass is recommended to prevent potential photo-induced enolization shifts).

  • Dispense 10.0 mg of tetrahydrofuran-2,3-dione into each vial under an inert atmosphere.

Step 2: Solvent Purification & Solubilization

  • Pass your chosen aprotic solvents (e.g., DCM, MeCN) through activated basic alumina columns to remove trace water and acidic impurities.

  • Add 1.0 mL of the purified solvent to the vial containing the compound.

  • Vortex the mixture for 60 seconds at room temperature. Visually confirm complete dissolution (the solution should be clear and colorless to pale yellow).

Step 3: Self-Validating NMR Assay (Stability Check) This step proves causality by directly measuring structural integrity over time.

  • t=0 Measurement: Immediately extract a 100 µL aliquot of the solution, dilute it with 500 µL of anhydrous CDCl₃, and acquire a baseline ¹H-NMR spectrum. Record the integration values of the cyclic backbone protons.

  • Incubation: Seal the original vial and incubate it at your target experimental temperature (e.g., 25°C) for 24 hours.

  • t=24 Measurement: Extract another 100 µL aliquot, prepare it identically in CDCl₃, and acquire a second ¹H-NMR spectrum.

  • Validation: Compare the spectra. A stable solvent system will show <2% deviation in the integration of the ring protons and zero appearance of downstream acyclic ester/acid peaks.

References

  • PubChem. "Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "Utility of 2,4-Dioxoesters in the Synthesis of New Heterocycles". (Details the specific nucleophilic ring-opening reactions of 2,3-dihydrofuran-2,3-diones). URL: [Link]

Overcoming steric hindrance in tetrahydrofuran-2,3-dione derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with sterically hindered tetrahydrofuran-2,3-dione (and 2,3-dihydrofuran-2,3-dione) derivatives.

Bulky substituents at the C4 or C5 positions frequently disrupt the ideal Bürgi-Dunitz trajectory for incoming nucleophiles, leading to failed ring-openings, aborted cycloadditions, or unwanted dimerization. This guide provides field-proven, causality-driven solutions to bypass these steric penalties.

Part 1: Causality & Mechanisms (The "Why")

Tetrahydrofuran-2,3-diones are highly electrophilic at the C2 and C3 carbonyl carbons. However, when bulky groups (e.g., tert-butyl, adamantyl, or multiple aryl groups) are present at C4 or C5, the steric bulk physically shields the reactive centers.

When a nucleophile attempts to attack the C2 or C3 carbonyl, the transition state energy spikes due to van der Waals repulsions. To overcome this, we must alter the electronic landscape or the structural geometry of the intermediate. We achieve this through two primary mechanistic detours:

  • LUMO Lowering via Lewis Acids: Coordinating a strong Lewis acid to the carbonyl oxygens drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This increases the enthalpic driving force of the reaction, compensating for the high steric activation energy barrier.

  • Thermal Extrusion to Acylketenes: Heating the hindered dione causes the extrusion of carbon monoxide (-CO), collapsing the sterically congested ring into a planar, highly reactive acylketene intermediate. This intermediate can then be trapped by dienophiles or nucleophiles via [4+2] cycloadditions or direct additions[1].

G A Hindered Tetrahydrofuran- 2,3-dione B Direct Nucleophilic Attack (Blocked) A->B  Steric Repulsion C Lewis Acid Activation (LUMO Lowering) A->C  Catalyst Addition D Thermal Extrusion (-CO) A->D  Heat (>80°C) F Ring-Opened Product C->F  Nucleophile Addition E Planar Acylketene Intermediate D->E  Decarbonylation G Cycloaddition Adduct E->G  Dienophile Trapping

Mechanistic pathways for overcoming steric hindrance in tetrahydrofuran-2,3-diones.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my nucleophilic ring-opening reaction failing with C5-substituted tetrahydrofuran-2,3-diones? Symptom: Recovery of starting material or decomposition when reacting C5-aryl/alkyl diones with aliphatic amines or alcohols. Root Cause: The substituent at C5 blocks the approach of the nucleophile to the C2 carbonyl. Sequential attacks (such as those required to form pyrrole-2,3-diones from 1,2-aromatic diamines) stall after the initial approach[2]. Solution: Transition from thermodynamic control (reflux) to kinetic control with Lewis acid activation. Using Titanium tetrachloride (


) or Boron trifluoride etherate (

) at -78 °C polarizes the carbonyl, allowing even weak or sterically encumbered nucleophiles to attack successfully.

FAQ 2: How do I prevent unwanted dimerization of acylketenes generated from sterically hindered precursors? Symptom: Upon heating the dione to induce ring-opening, the resulting acylketene dimerizes into a six-membered dioxinone derivative or spiro-oxetanone instead of reacting with my target dienophile[1]. Root Cause: Acylketenes are highly reactive. If the concentration of the trapping agent is too low, or if the trapping agent is itself sterically hindered, the acylketene will self-condense (dimerize) in a charge-controlled [4+2] mechanism[1]. Solution: Use the trapping agent as the solvent (if liquid) or run the reaction in a continuous flow reactor. Flash Vacuum Pyrolysis (FVP) can also be employed to generate the acylketene in the gas phase, immediately trapping it upon condensation[3].

FAQ 3: My arylation at the C4 position is completely inhibited by a 5-methyl group. What are the alternatives? Symptom: Attempting to synthesize


-aryl 

-unsaturated carbonyls using aryllead tricarboxylates fails when a 5-methyl substituent is present[4]. Root Cause: The reaction is exquisitely sensitive to the steric environment at C4 and C5. A 5-methyl group physically inhibits the formation of the necessary ligand-exchange complex with the aryllead reagent[4]. Solution: Instead of direct arylation on the closed ring, utilize a cross-coupling strategy post-ring-opening, or synthesize the functionalized carbon framework prior to the final cyclization of the tetrahydrofuran-2,3-dione ring.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between steric bulk, activation method, and product yield. It serves as a predictive matrix for your reaction design.

C4/C5 SubstituentReagent / NucleophileStandard Conditions (Yield)Optimized StrategyOptimized Conditions (Yield)
C5-Phenyl1,2-phenylenediamineReflux, Toluene (35%)Lewis Acid Activation

, DCM, -78°C (88%)
C4-BenzoylPhenyllead triacetate

, RT (90%)
N/A (Unobstructed)

, RT (90%)
C4-Benzoyl, C5-MethylPhenyllead triacetate

, RT (<5%)
Pre-functionalizationCross-coupling pre-cyclization (75%)
C5-DipivaloylAliphatic AlcoholsReflux, Xylene (Dimerizes)Thermal TrappingFVP or Neat Alcohol, 110°C (82%)

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, follow these validated protocols. Each step contains an internal validation check.

Protocol A: Lewis Acid-Catalyzed Nucleophilic Ring Opening

Use this protocol when direct nucleophilic attack is stalled by C4/C5 bulk.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of the hindered tetrahydrofuran-2,3-dione in 10 mL of anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 1.1 mmol of

    
     (1.0 M in DCM).
    
    • Validation Check: The solution should turn deep yellow/orange, indicating the formation of the Lewis acid-carbonyl complex.

  • Nucleophilic Addition: Slowly add 1.2 mmol of the nucleophile (e.g., an amine) dissolved in 2 mL of DCM over 15 minutes. Stir at -78 °C for 2 hours.

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous

    
    . This prevents the reverse reaction (ring closure) during warm-up.
    
  • Isolation: Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify via flash chromatography.
    

Workflow S1 Step 1: Preparation Dissolve hindered dione in anhydrous DCM S2 Step 2: Activation Add TiCl4 or BF3·OEt2 at -78°C S1->S2 S3 Step 3: Nucleophilic Addition Dropwise addition of amine/alcohol S2->S3 S4 Step 4: Quenching Aqueous NaHCO3 quench preventing reversion S3->S4 S5 S5 S4->S5

Step-by-step workflow for the Lewis acid-catalyzed ring opening of hindered diones.

Protocol B: Thermal Extrusion and Acylketene Trapping

Use this protocol to bypass steric hindrance by flattening the molecule into an acylketene.

  • Preparation: In a heavy-walled pressure tube, dissolve 1.0 mmol of the hindered 2,3-dihydrofuran-2,3-dione in 5 mL of the trapping agent (e.g., an enol ether or alcohol). Do not use a non-participating solvent unless the trapping agent is highly concentrated (>5 M).

  • Thermal Extrusion: Seal the tube and heat to 110 °C behind a blast shield for 4 hours.

    • Validation Check: The evolution of CO gas (pressure build-up) and a color change from bright yellow to pale yellow/colorless indicates the successful extrusion and trapping of the acylketene[1].

  • Cooling & Venting: Cool the reaction to room temperature, then to 0 °C before carefully venting the generated carbon monoxide in a fume hood.

  • Purification: Remove excess trapping agent via vacuum distillation and purify the resulting cycloadduct or ester via recrystallization.

References

  • The chemistry of aryllead tricarboxylates. Synthesis of some α-aryl α,β-unsaturated carbonyl compounds. CSIRO Publishing.[Link]

  • Dimerization of Indanedioneketene to Spiro-oxetanone: A Theoretical Study. ACS Publications.[Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications.[Link]

  • Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. PMC.[Link]

Sources

Technical Support Center: Troubleshooting Moisture Sensitivity of Tetrahydrofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly reactive cyclic dicarbonyls. Tetrahydrofuran-2,3-dione and its substituted derivatives (e.g., 4-benzoyltetrahydrofuran-2,3-dione, 4,5-dimethyltetrahydrofuran-2,3-dione) are versatile intermediates widely utilized in organic synthesis, pharmaceutical development, and flavor chemistry[1][2]. However, their structural nature makes them exceptionally susceptible to nucleophilic attack by ambient moisture, leading to rapid degradation.

This guide provides researchers with mechanistic insights, diagnostic tools, and field-proven protocols to successfully handle these sensitive compounds.

Mechanistic Insight: The Causality of Degradation

To effectively troubleshoot, one must understand why tetrahydrofuran-2,3-dione is so sensitive. The core issue lies in its structure as an


-keto lactone.

The adjacent carbonyl groups at the C2 (lactone/ester) and C3 (ketone) positions create a highly electrophilic environment. The ketone carbonyl exerts a strong electron-withdrawing effect on the adjacent ester carbonyl (the


-effect), drastically increasing the electrophilicity of the C2 carbon. When exposed to even trace amounts of water, 

acts as a nucleophile, attacking C2 to form a tetrahedral intermediate. This intermediate quickly collapses, cleaving the C-O bond of the lactone ring and irreversibly yielding an acyclic

-keto acid[1].

You are not merely fighting "wetness" in your laboratory; you are fighting the inherent thermodynamic drive of a strained, highly electrophilic ring to open.

Hydrolysis A Tetrahydrofuran-2,3-dione (Intact Ring) B H2O Nucleophilic Attack at C2 (Lactone Carbonyl) A->B Trace Moisture C Tetrahedral Intermediate B->C D Ring Opening (C-O Bond Cleavage) C->D E Acyclic α-Keto Acid (Degraded Product) D->E Irreversible

Mechanistic pathway of tetrahydrofuran-2,3-dione ring-opening hydrolysis.

Diagnostic Guide: Identifying Hydrolysis

Before adjusting your synthesis workflow, you must confirm if your batch has degraded. Visual cues—such as a shift from a free-flowing crystalline solid to a sticky, gummy residue—are early indicators, but spectroscopic validation is required to quantify the degradation[3].

Table 1: Analytical Markers for Tetrahydrofuran-2,3-dione vs. Hydrolyzed


-Keto Acid 
Analytical MethodIntact Tetrahydrofuran-2,3-dioneHydrolyzed Product (

-Keto Acid)
IR Spectroscopy Sharp bands at ~1760-1780 cm⁻¹ (lactone C=O) and ~1720-1740 cm⁻¹ (ketone C=O).Shift to ~1700-1715 cm⁻¹ (acid C=O); broad OH stretch at ~2500-3300 cm⁻¹.
¹H NMR (CDCl₃) Distinct ring proton multiplets (e.g., C4, C5 protons).Appearance of a broad downfield singlet (>10 ppm) for the carboxylic acid OH.
TLC (Hexane/EtOAc) Higher Rf value (non-polar, distinct spot).Lower Rf value (highly polar acid streaks on silica).

Troubleshooting FAQs

Q1: My isolated tetrahydrofuran-2,3-dione degrades even when stored in a desiccator. What is happening? A: Standard desiccators using silica gel or calcium chloride often leave residual ambient humidity (10-20% RH) that is sufficient to initiate hydrolysis over time. Furthermore, if the compound was crystallized from solvents containing trace water, the moisture is trapped within the crystal lattice itself. Solution: Store the compound in a nitrogen or argon-filled glovebox at -20°C. If a desiccator must be used, employ


 as the desiccant under high vacuum, as it chemically binds water rather than relying on physical adsorption.

Q2: Can I salvage a partially hydrolyzed batch of tetrahydrofuran-2,3-dione? A: Attempting to re-close the ring via standard thermal dehydration (e.g., heating with a Dean-Stark apparatus) is highly discouraged. The thermal stress on the resulting


-keto acid often leads to rapid decarboxylation or polymerization rather than ring closure[1].
Solution: For minor degradation (<5%), perform a rapid recrystallization from strictly anhydrous, non-nucleophilic solvents (e.g., dry toluene/hexane) under an inert atmosphere, filtering off the insoluble polar acid byproducts. Heavily degraded batches should be discarded.

Q3: What are the best practices for setting up reactions with this compound to prevent moisture interference? A: The compound should be treated with the same rigor as an acid chloride or a Grignard reagent. Use Schlenk line techniques, flame-dried glassware, and strictly anhydrous solvents verified by Karl Fischer titration (<10 ppm


)[2].

Step-by-Step Experimental Protocols

Protocol A: Anhydrous Handling and Reaction Setup

This protocol is designed as a self-validating system to ensure moisture is excluded from the moment the reagent leaves storage until the reaction is complete.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum (0.1 Torr) for 5 minutes. Backfill with high-purity Argon. Causality: You must repeat this vacuum/Argon cycle exactly three times. A single purge only removes atmospheric air; repeated cycles are thermodynamically required to desorb microscopic, surface-bound water molecules from the silica matrix of the glass.

  • Reagent Transfer: Inside an Argon-filled glovebox (<1 ppm

    
    ), weigh the required amount of tetrahydrofuran-2,3-dione into a dry vial. Transfer it to the Schlenk flask and seal it with a high-quality rubber septum.
    
  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Using a gas-tight syringe previously purged with Argon, add anhydrous solvent (e.g., dry

    
     or THF). Self-Validation Step: Extract a 1 mL aliquot of the solvent prior to addition and run a Karl Fischer titration to confirm 
    
    
    
    is <10 ppm.
  • Reaction Execution: Maintain a positive pressure of Argon throughout the reaction. Add any subsequent reagents dropwise via syringe to avoid introducing ambient air.

Workflow N1 1. Glovebox Storage (Argon Atmosphere, <1 ppm H2O) N2 2. Schlenk Flask Transfer (Septum Sealed) N1->N2 N3 3. Vacuum/Argon Purge (Schlenk Line, 3 Cycles) N2->N3 N4 4. Anhydrous Solvent Addition (Karl Fischer Validated) N3->N4 N5 5. In-situ Reaction (Continuous Inert Sweep) N4->N5

Standard operating procedure for the anhydrous handling of moisture-sensitive diones.

Protocol B: In-situ NMR Monitoring of Hydrolysis

To validate the integrity of your specific derivative under your specific reaction conditions, perform this control NMR study.

  • Prepare a 0.05 M solution of the dione in anhydrous

    
     (stored over 4Å molecular sieves) in an NMR tube flushed with Argon.
    
  • Acquire a baseline ¹H and ¹³C NMR spectrum to confirm the presence of the intact C2 lactone carbon signal (~165-170 ppm).

  • Spike the tube with 1.0 equivalent of

    
    , shake vigorously to simulate moisture exposure, and acquire spectra every 10 minutes for 1 hour.
    
  • Track the disappearance of the C2 carbon signal and the emergence of the acyclic carboxylic acid carbon signal. This self-validating kinetic study will determine the exact half-life of your specific derivative, allowing you to establish safe handling timeframes.

References

1.[1] Untangling the Chemistry of Port Wine Aging with the Use of GC-FID, Multivariate Statistics, and Network Reconstruction - ACS Publications.[Link] 2.[2] Impurity profiling of methamphetamine synthesized from methyl α‐acetylphenylacetate (MAPA) - ResearchGate.[Link] 3.[3] Synthesis of 5-Aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones - ResearchGate.[Link]

Sources

Technical Support Center: Purification of Crude Tetrahydrofuran-2,3-dione Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Tetrahydrofuran-2,3-diones (also known as 4,5-dihydrofuran-2,3-diones or isotetrones) are highly reactive cyclic dicarbonyls utilized in the synthesis of heterocycles, bioenhancers, and pharmaceutical intermediates.

This portal provides comprehensive troubleshooting guides, mechanistic insights, and field-proven protocols to address the unique challenges of isolating these compounds—specifically their keto-enol tautomerism, thermal instability, and base sensitivity.

Mechanistic Causality in Purification (The "Why")

To successfully purify tetrahydrofuran-2,3-diones, researchers must account for their intrinsic chemical reactivity. These compounds exist in a dynamic equilibrium with their highly acidic enol form (e.g., 3-hydroxyfuran-2(5H)-one).

  • Chromatographic Challenges: The acidic enol proton interacts strongly with the silanol groups on standard silica gel, causing severe band streaking and irreversible adsorption.

  • Thermal Sensitivity: At elevated temperatures (typically >100°C), the dione moiety is highly susceptible to decarboxylation and oxidative degradation.

  • Base Sensitivity: Exposure to unhindered bases triggers rapid self-condensation or ring-opening. However, controlled complexation with specific tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can stabilize the enol form as a 1:1 acid-base complex [1].

MechanisticPathway Keto Keto Form (Tetrahydrofuran-2,3-dione) Enol Enol Form (3-Hydroxyfuran-2(5H)-one) Keto->Enol Tautomerization Heat Thermal Stress (> 100°C) Keto->Heat Base Base Exposure (e.g., Amines, Carbonates) Enol->Base Highly Acidic Proton SelfCond Self-Condensation / Ring Opening Base->SelfCond Uncontrolled Complex Stable DABCO Complex (1:1 Acid-Base) Base->Complex Controlled (DABCO) Decarb Decarboxylation Heat->Decarb

Mechanistic pathways of tetrahydrofuran-2,3-dione degradation and stabilization.

Troubleshooting Guide & FAQs

Q: Why does my product streak severely during flash chromatography, resulting in <30% recovery? A: The acidic enol form of the isotetrone hydrogen-bonds strongly with the stationary phase. Solution: You must suppress this interaction. Pre-treat your silica gel with 1% acetic acid in your starting eluent, or utilize a buffered solvent system (e.g., Petroleum Ether/Ethyl Acetate with 0.5% Formic Acid).

Q: My vacuum distillation yields a dark, viscous residue and low recovery of the target dione. What went wrong? A: Thermal degradation and decarboxylation occur rapidly if the distillation temperature exceeds 90–100°C. Solution: Your vacuum is likely insufficient. You must utilize a high-vacuum manifold (< 1 mbar) to ensure the boiling point of the liquid isotetrone (e.g., the 4-ethyl-4-methyl derivative) drops below its thermal decomposition threshold [2].

Q: How can I stabilize the enol form for long-term storage? A: If the pure dione is degrading upon storage, you can precipitate it as a DABCO complex. Mixing the crude mixture with equimolar DABCO in THF instantly yields an analytically pure, stable 1:1 complex that can be filtered and stored indefinitely [1].

Standard Operating Protocols (SOPs)

The physical state of your specific C-4 modified isotetrone dictates the purification methodology. Liquid derivatives require distillation, while solid derivatives require chromatography [3].

PurificationLogic Start Crude Tetrahydrofuran-2,3-dione CheckState Physical State at RT? Start->CheckState Liquid Liquid (e.g., 4-ethyl-4-methyl deriv.) CheckState->Liquid Oil/Liquid Solid Solid (e.g., 4-phenyl deriv.) CheckState->Solid Crystalline Distillation High-Vacuum Distillation (T < 90°C, P < 1 mbar) Liquid->Distillation Chromatography Buffered Silica Chromatography (Pet Ether / EtOAc) Solid->Chromatography Degradation Thermal Degradation (Decarboxylation) Distillation->Degradation T > 100°C PureLiquid Pure Liquid Isotetrone Distillation->PureLiquid Strict Temp Control Streaking Silica Streaking (Enol Interaction) Chromatography->Streaking Unbuffered Silica PureSolid Pure Solid Isotetrone Chromatography->PureSolid Acid-Washed Silica

Decision tree for selecting the appropriate purification workflow.

Protocol A: High-Vacuum Fractional Distillation (For Liquid Isotetrones)

Self-Validating Step: Always verify the system pressure with a digital Pirani gauge before applying heat. If the pressure is >1 mbar, abort heating to prevent oxidative degradation.

  • Preparation: Transfer the crude reaction mixture (post-aqueous workup) into a round-bottom flask. Add a magnetic stir bar to prevent bumping.

  • System Evacuation: Connect the flask to a short-path distillation apparatus equipped with a Vigreux column. Apply high vacuum (target: 0.1 to 0.5 mbar).

  • Degassing: Stir the mixture at room temperature under vacuum for 15 minutes to remove residual volatile solvents (e.g., THF, unreacted formaldehyde).

  • Fractional Heating: Gradually increase the oil bath temperature to 80–90°C.

  • Collection: Collect the main fraction. For example, 4-ethyl-4-methyl dihydrofuran-2,3-dione typically distills as a pale yellow liquid under these conditions[3].

  • Storage: Backfill the system with Argon and store the purified liquid at -20°C to prevent slow self-condensation.

Protocol B: Buffered Flash Column Chromatography (For Solid Isotetrones)
  • Silica Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Petroleum Ether and 1% Glacial Acetic Acid. Pack the column tightly.

  • Loading: Dissolve the crude solid (e.g., 3-hydroxy-4-(4-hydroxyphenyl)furan-2(5H)-one) in a minimal amount of EtOAc. Dry-loading on Celite is recommended if the compound is poorly soluble.

  • Elution: Elute using a gradient of Petroleum Ether to Ethyl Acetate (typically starting at 9:1 and moving to 3:2). Maintain 0.1% Acetic Acid in the mobile phase throughout the run.

  • Fraction Analysis: Monitor fractions via TLC (UV active). The acid buffer will keep the spot tight (Rf ~ 0.5 to 0.8 depending on the derivative).

  • Isolation: Pool the product fractions and concentrate under reduced pressure at < 40°C to yield the white solid product.

Quantitative Data: Purification Metrics

The following table summarizes expected yields, purities, and optimal conditions based on the physical state and substituent of the isotetrone core.

Compound TypeExample DerivativeOptimal Purification MethodCritical ConditionExpected YieldExpected Purity (NMR)
Alkyl-Substituted (Liquid) 4-Ethyl-4-methyl dihydrofuran-2,3-dioneHigh-Vacuum DistillationPressure < 1 mbar, Bath Temp < 90°C50–55%> 95%
Aryl-Substituted (Solid) 4-(4-Hydroxyphenyl) dihydrofuran-2,3-dioneBuffered Chromatography0.1% Acetic Acid in Mobile Phase45–50%> 98%
Unstable Enols 4-Acetyltetrahydrofuran-2,3-dioneDABCO ComplexationEquimolar DABCO in THF at RT> 90%> 99% (as complex)

References

  • Self Condensation of Methyl Acetopyruvate in the Presence of 1,4-Diazabicyclo[2.2.2]Octane. Lee, H. J., Kim, T. Y., & Kim, J. N. Synthetic Communications, 29(24), 4375-4379 (1999). Available at:[Link]

  • C-4-Modified Isotetrones Prevent Biofilm Growth and Persister Cell Resuscitation in Mycobacterium smegmatis. Bag, K., Pal, A. K., Basu, S., Singla, M., Sarkar, B., Chatterji, D., Maiti, P. K., Ghosh, A., & Jayaraman, N. ACS Omega, 8(23), 20513-20523 (2023). Available at:[Link]

  • Pre-print: C-4-Modified Isotetrones Prevent Biofilm Growth and Persister Cell Resuscitation in Mycobacterium smegmatis. Bag, K., et al. bioRxiv (2022). Available at:[Link]

Sources

Controlling temperature for stable furan-2,3-dione reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan-2,3-dione applications. As a Senior Application Scientist, I have compiled this guide to help you navigate the complex thermal dynamics of furan-2,3-diones. These compounds are highly versatile synthetic building blocks, but their successful application requires precise temperature control. Depending on the thermal energy applied, furan-2,3-diones can either act as intact electrophiles or undergo decarbonylation to generate highly reactive α-oxoketenes (acylketenes)[1].

Below, you will find a mechanistic workflow, quantitative thermal parameters, troubleshooting FAQs, and field-validated protocols designed to ensure your experiments are reproducible and self-validating.

Mechanistic Overview: The Temperature-Reactivity Nexus

Understanding the causality behind furan-2,3-dione reactivity is critical. Thermal energy acts as the switch that overcomes the activation barrier for the extrusion of carbon monoxide[1]. If the temperature is too low, the ring remains intact. If the temperature is high enough to generate the α-oxoketene, the intermediate must be immediately trapped by a nucleophile or dienophile; otherwise, it will rapidly dimerize into pyran-4-one or pyran-2-one derivatives[2].

G F23D Furan-2,3-dione (Stable Precursor) Heat Thermal Activation (>80°C - 130°C) F23D->Heat Decarbonylation (-CO) Ketene α-Oxoketene Intermediate (Highly Reactive) Heat->Ketene Dimer Pyran-4-one / Pyran-2-one (Dimerization Byproduct) Ketene->Dimer Excess Heat / No Trap Product Target Cycloadduct / Adduct (Stable Product) Ketene->Product + Trapping Agent Trap Nucleophile / Dienophile (Trapping Agent) Trap->Product

Thermal decarbonylation workflow of furan-2,3-diones into acylketenes and subsequent pathways.

Quantitative Thermal Parameters

To prevent premature decomposition or unwanted dimerization, strictly adhere to the temperature thresholds outlined below. These parameters dictate the thermodynamic control of your reaction.

Thermal ParameterTemperature RangeMechanistic OutcomeReference
Low-Temp Nucleophilic Attack 60–70 °CDirect nucleophilic attack on the intact furan-2,3-dione ring; no decarbonylation occurs.3[3]
Solution-Phase Decarbonylation 80–140 °CExtrusion of CO gas; generation of highly reactive α-oxoketene intermediates.1[1]
Ketene Dimerization >130 °CUn-trapped ketenes undergo[4+2] cycloaddition with themselves to form pyran derivatives.2[2]
Solid-State Dimer Breakdown 150–220 °CThermal decomposition of dimerized intermediates (e.g., loss of benzaldehyde).4[4]
Flash Vacuum Pyrolysis (FVP) 400–800 °CInstantaneous gas-phase pyrolysis for matrix isolation of neat ketenes.2[2]

Troubleshooting & FAQs

Q: Why am I seeing pyran-4-one byproducts instead of my desired cycloadduct? A: This is a classic symptom of α-oxoketene dimerization. Causality: When furan-2,3-diones undergo thermal decarbonylation, the resulting acylketenes are highly electrophilic. If the concentration of your trapping agent is too low, or if the temperature is excessively high without a highly reactive nucleophile present, the ketenes will undergo a[4+2] cycloaddition with themselves to form pyran-4-ones or pyran-2-ones[2]. Solution: Ensure your trapping agent is present in excess and optimize the temperature to the lowest possible threshold that still induces decarbonylation (typically around 80–130 °C depending on the solvent and substituents)[5].

Q: Can I react furan-2,3-diones without triggering decarbonylation? A: Yes. Furan-2,3-diones have two distinct reactivity profiles dictated by temperature. Below the decarbonylation threshold (typically 60–70 °C), the furan-2,3-dione ring remains intact and acts as an electrophile. Nucleophiles (like Schiff bases or hydrazines) can attack the lactone carbonyl, leading to ring-opening and the formation of proponohydrazides or pyrrole-2,3-diones[3]. Solution: Maintain the reaction temperature strictly below 70 °C and monitor via NMR to ensure no ketene-derived byproducts are forming.

Q: How do I verify that decarbonylation has occurred and my ketene is generated? A: In solution-phase thermolysis, the most immediate macroscopic indicator is the evolution of carbon monoxide gas (effervescence). For rigorous self-validation, use in-situ FTIR spectroscopy. You will observe the disappearance of the furan-2,3-dione carbonyl bands (typically 1720–1740 cm⁻¹) and, if the ketene is isolated in a matrix, the appearance of the characteristic ketene C=C=O stretching band around 2130 cm⁻¹[2].

Validated Experimental Protocols

Protocol A: Controlled Solution-Phase Thermolysis and In-Situ Trapping

Purpose: To generate acylketenes for immediate [4+2] cycloaddition or nucleophilic trapping while suppressing dimerization.

  • Preparation: Flame-dry all glassware under an inert argon atmosphere. Moisture leads to premature hydrolysis of the highly electrophilic ketene intermediate.

  • Reagent Mixing: Combine the furan-2,3-dione precursor and an excess of the trapping agent (e.g., a 2H-azirine or dienophile) in an anhydrous, non-nucleophilic solvent such as benzene or toluene[5].

  • Thermal Activation: Gradually heat the reaction mixture to the solvent's boiling point (e.g., ~80 °C for benzene, ~110 °C for toluene). Causality: The specific thermal energy required to overcome the activation barrier for CO extrusion depends on the substituents on the furan-2,3-dione ring; boiling benzene is often sufficient for azirine trapping[5].

  • Self-Validation & Monitoring: Observe the reaction for the evolution of CO gas. Concurrently, monitor the reaction via 1H NMR (using an internal standard like 1-methylnaphthalene) to track the consumption of the furan-2,3-dione[5].

  • Isolation: Once gas evolution ceases and the precursor is fully consumed (typically 0.5 to 2 hours), cool the mixture to room temperature, remove the solvent in vacuo, and purify the target cycloadduct via flash chromatography.

Protocol B: Flash Vacuum Pyrolysis (FVP) for Matrix Isolation

Purpose: To isolate neat monoalkanoylketenes or highly reactive acylketenes for spectroscopic characterization.

  • System Evacuation: Evacuate the FVP system to approximately 0.5 Pa. Causality: A high vacuum ensures a long mean free path for the generated molecules, preventing intermolecular collisions and subsequent dimerization[2].

  • Sublimation: Place the furan-2,3-dione in the sublimation tube and heat to 60–70 °C. At this temperature, the compound sublimes into the vapor phase without premature decomposition[2].

  • Pyrolysis: Pass the sublimed vapor through the pyrolysis tube maintained at 400–800 °C. The intense, instantaneous heat triggers complete decarbonylation.

  • Cold Trapping (Self-Validation): Immediately condense the resulting α-oxoketene onto a cold finger cooled with liquid nitrogen (77 K) or an Argon matrix (12 K). Validate the successful isolation by recording the low-temperature IR spectrum, confirming the presence of the C=C=O stretch at ~2130 cm⁻¹[2].

References

  • Domino reactions of 2H-azirines with acylketenes from furan-2,3-diones: Competition between the formation of ortho-fused and bridged heterocyclic systems | nih.gov | 5

  • Synthesis of Novel Proponohydrazides and Their Hydrolysis Reactions | tubitak.gov.tr | 1

  • Synthesis and thermolysis of the 2,3‐dihydro‐1H‐pyrole‐2,3‐diones, pseudopericyclic reactions of formyl(N‐phenylimidoyl)ketene: Experimental data and PM3 calculations | researchgate.net | 3

  • Product Class 9: Acylketenes | thieme-connect.de | 2

  • On the thermal stability and thermal decomposition kinetics of some mono- and disubstituted furan-2,3-dions | akjournals.com | 4

Sources

Technical Support Center: Recrystallization of Tetrahydrofuran-2,3-dione Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of tetrahydrofuran-2,3-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to help you successfully purify your products by recrystallization.

Understanding the Chemistry: Why Recrystallization of Tetrahydrofuran-2,3-diones Can Be Challenging

Tetrahydrofuran-2,3-diones are characterized by a five-membered ether ring containing two adjacent carbonyl groups, one of which is part of a lactone functionality. This unique structural motif imparts a high degree of polarity and reactivity, which must be carefully considered when developing a recrystallization protocol.

The primary challenges in purifying these compounds by recrystallization stem from their:

  • Sensitivity to Hydrolysis: The lactone ring is susceptible to cleavage by nucleophilic attack, particularly in the presence of water or protic solvents, which can lead to the formation of γ-hydroxy-α-keto acid impurities.

  • Keto-Enol Tautomerism: The presence of the 1,3-dicarbonyl system allows for the existence of enol tautomers, the equilibrium of which can be influenced by the solvent, potentially affecting crystallization behavior[1][2].

  • Polarity: The high polarity of these molecules dictates the use of polar solvents, which can sometimes lead to issues such as "oiling out" or difficulty in achieving a significant difference in solubility between hot and cold conditions.

This guide will provide you with the necessary knowledge to navigate these challenges and develop a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the first-choice solvents for the recrystallization of tetrahydrofuran-2,3-dione derivatives?

A1: Given the polar nature of the target compounds, polar aprotic solvents are generally the best starting point. These solvents can dissolve the polar dione functionality without the risk of acting as a proton donor, which could catalyze degradation.

  • Recommended Starting Solvents:

    • Ethyl Acetate: Often provides a good balance of solubility at elevated temperatures and lower solubility upon cooling.

    • Acetone: A strong, polar aprotic solvent that can be effective, though its low boiling point may limit the solubility differential.

    • Acetonitrile: Another excellent polar aprotic option with a convenient boiling point.

    • Tetrahydrofuran (THF): While THF is a good solvent for these compounds, achieving a significant decrease in solubility upon cooling can be challenging. It might be more suitable as the "good" solvent in a mixed-solvent system.

Q2: Can I use protic solvents like ethanol or methanol?

A2: Protic solvents such as alcohols should be used with caution. While they are excellent solvents for polar compounds, they can participate in hydrogen bonding and may facilitate the hydrolysis of the lactone ring, especially at elevated temperatures. If you must use an alcohol, it is advisable to:

  • Use anhydrous grades of the solvent.

  • Minimize the time the solution is heated.

  • Consider using them as part of a mixed-solvent system with a non-polar co-solvent to reduce the overall protic nature of the medium.

Q3: My compound is soluble in most common solvents even at room temperature. What should I do?

A3: This is a common issue with highly polar molecules. In this scenario, a mixed-solvent system (also known as anti-solvent recrystallization) is the recommended approach. This technique involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.[3][4][5]

  • Procedure for Mixed-Solvent Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., acetone, ethyl acetate).

    • While the solution is still hot, add a "poor" solvent (e.g., hexane, cyclohexane, or diethyl ether) dropwise until you observe persistent cloudiness.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

Q4: My product seems to be degrading during recrystallization, indicated by a drop in melting point or the appearance of new spots on TLC. What is happening?

A4: Degradation during recrystallization is a strong indicator of a reaction between your compound and the solvent. The most likely culprit is hydrolysis of the lactone ring.

  • To mitigate degradation:

    • Switch to a polar aprotic solvent: If you are using a protic solvent like an alcohol or water, immediately switch to an aprotic alternative like ethyl acetate or acetonitrile.

    • Ensure anhydrous conditions: Use dry solvents and glassware to minimize the presence of water.

    • Lower the temperature: If possible, perform the recrystallization at a lower temperature to reduce the rate of any potential degradation reactions. This may involve using a more volatile solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of tetrahydrofuran-2,3-dione products.

Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" - Product separates as a liquid instead of crystals. 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is too concentrated (supersaturated). 3. The presence of impurities is depressing the melting point.1. Choose a solvent with a lower boiling point. 2. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] 3. Attempt to "seed" the solution with a previously obtained pure crystal. 4. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not saturated. 2. The rate of cooling is too rapid, leading to a supersaturated solution.1. Evaporate some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.[7] 3. Add a "seed" crystal of your compound. 4. If using a single solvent is not working, switch to a mixed-solvent system.
Low recovery of crystalline product. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The crystals were washed with a solvent that was not sufficiently cold. 3. The compound has significant solubility in the cold recrystallization solvent.1. Minimize the amount of hot solvent used for dissolution.[8] 2. Cool the filtrate in an ice bath to attempt to recover a second crop of crystals. 3. Ensure the washing solvent is ice-cold to minimize dissolution of the pure crystals. 4. Choose a solvent in which your compound has lower solubility at cold temperatures.
Crystals are colored, but the pure compound should be colorless. 1. Colored impurities are co-crystallizing with your product.1. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can also adsorb your product. 2. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool.[6]

Data Presentation: Solvent Selection Guide

The following table provides a summary of recommended and non-recommended solvents for the recrystallization of tetrahydrofuran-2,3-dione derivatives, based on their chemical properties.

Solvent ClassRecommended SolventsSolvents to Use with CautionUnsuitable SolventsRationale
Polar Aprotic Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF)Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Recommended: Good balance of polarity for dissolution without the risk of protic-driven degradation.[3][9][10] Caution: DMF and DMSO have very high boiling points, which can make crystal drying difficult and may lead to thermal degradation.
Polar Protic Isopropanol, Ethanol, MethanolWaterCaution: Risk of lactone hydrolysis, especially at elevated temperatures. Use anhydrous grades and minimize heating time. Unsuitable: Water is a strong nucleophile and is likely to cause significant hydrolysis of the lactone ring.
Non-Polar Diethyl Ether, Dichloromethane (DCM)Hexane, Cyclohexane, TolueneCaution: Diethyl ether and DCM may have some utility as the "poor" solvent in a mixed-solvent system. Unsuitable: These solvents are generally too non-polar to dissolve the highly polar tetrahydrofuran-2,3-dione core, even when hot. They are, however, excellent choices for the "poor" solvent in a mixed-solvent system.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

This protocol provides a general procedure that can be adapted for your specific tetrahydrofuran-2,3-dione derivative using a suitable polar aprotic solvent.

Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of the chosen solvent (e.g., ethyl acetate). Observe the solubility at room temperature. Heat the test tube gently. An ideal solvent will show poor solubility at room temperature but complete dissolution upon heating.[11]

  • Dissolution: Place the crude tetrahydrofuran-2,3-dione product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Mixed-Solvent Recrystallization

This protocol is ideal when your compound is too soluble in all suitable single solvents.

Methodology:

  • Solvent Pair Selection: Choose a "good" solvent in which your compound is very soluble (e.g., acetone) and a "poor" solvent in which it is insoluble (e.g., hexane). The two solvents must be miscible.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with constant swirling until the solution just begins to turn cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold mixture of the two solvents (in the same proportion as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Diagram 1: Solvent Selection Workflow

Solvent_Selection start Start: Crude Tetrahydrofuran-2,3-dione Product solubility_test Perform solubility tests with polar aprotic solvents (e.g., Ethyl Acetate, Acetone, Acetonitrile) start->solubility_test dissolves_hot Does it dissolve when hot and precipitate when cold? solubility_test->dissolves_hot   insoluble Compound is insoluble or poorly soluble even when hot solubility_test->insoluble   single_solvent Use single-solvent recrystallization protocol dissolves_hot->single_solvent Yes too_soluble Compound is too soluble, even when cold dissolves_hot->too_soluble No end_purified End: Pure Crystalline Product single_solvent->end_purified mixed_solvent_system Select a miscible solvent/anti-solvent pair (e.g., Acetone/Hexane) too_soluble->mixed_solvent_system mixed_solvent_protocol Use mixed-solvent recrystallization protocol mixed_solvent_system->mixed_solvent_protocol mixed_solvent_protocol->end_purified try_stronger_solvent Try a stronger polar aprotic solvent (e.g., THF) insoluble->try_stronger_solvent try_stronger_solvent->solubility_test end_alternative Consider alternative purification (e.g., chromatography) try_stronger_solvent->end_alternative Troubleshooting start Problem Encountered During Recrystallization oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product solution_oiling_1 Use lower boiling point solvent oiling_out->solution_oiling_1 solution_oiling_2 Add more hot solvent & cool slowly oiling_out->solution_oiling_2 solution_oiling_3 Seed with pure crystal oiling_out->solution_oiling_3 solution_no_crystals_1 Evaporate excess solvent no_crystals->solution_no_crystals_1 solution_no_crystals_2 Scratch flask / Add seed crystal no_crystals->solution_no_crystals_2 solution_no_crystals_3 Switch to mixed-solvent system no_crystals->solution_no_crystals_3 solution_low_yield_1 Minimize hot solvent volume low_yield->solution_low_yield_1 solution_low_yield_2 Recover second crop from filtrate low_yield->solution_low_yield_2 solution_low_yield_3 Use ice-cold wash solvent low_yield->solution_low_yield_3 solution_colored Use activated charcoal & hot filter colored_product->solution_colored

Caption: A guide to troubleshooting common problems encountered during recrystallization.

References

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Padias, A. B. (n.d.). Recrystallization. In Making the Connections 2: A How-To Guide for Organic Chemistry Lab Techniques. [Link]

  • BVV. (n.d.). Polar Aprotic Solvents. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. [Link]

  • Jasperse, J. (2020). Chem355 Labbook-2020. [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization1. [Link]

  • Google Patents. (n.d.).
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Legg, J. C., & Legg, B. A. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1853. [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?[Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • University of California, Berkeley. (n.d.). Summary of Common Crystallization Solvents. [Link]

  • Taylor, R. T., & Howell, J. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 15(9), 5876–5887. [Link]

  • Asian Journal of Research in Chemistry. (2016). Physical Properties of liquids. Asian Journal of Research in Chemistry, 9(8), 373. [Link]

  • Halder, A., & Shil, R. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Industrial & Engineering Chemistry Research, 57(22), 7580–7592. [Link]

  • Liu, J., An, C., Li, H., Wang, Y., Guo, T., & Zhang, J. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4707. [Link]

  • Legg, J. C., & Legg, B. A. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1853. [Link]

  • Halder, A., & Shil, R. (2018). Solvent Polarity of Cyclic Ketone (Cyclopentanone, Cyclohexanone): Alcohol (Methanol, Ethanol) Renewable Mixed-Solvent Systems for Applications in Pharmaceutical and Chemical Processing. Industrial & Engineering Chemistry Research, 57(22), 7580-7592. [Link]

  • Google Patents. (n.d.). US1929381A - Purification of succinic acid and succinic anhydride.
  • National Institutes of Health. (n.d.). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]

  • ResearchGate. (n.d.). Crystallization of the polymorphs of succinic acid via sublimation at different temperatures in the presence or absence of water and isopropanol vapor. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • Chemistry. (n.d.). Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. [Link]

  • Springer. (2021, October 13). Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. [Link]

  • KOASAS. (n.d.). Synthesis of α-Ketobutyrolactones and γ-Hydroxy-α-Keto Acids. [Link]

  • Frontiers. (2020, January 14). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • RSC Publishing. (n.d.). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

  • Wikipedia. (n.d.). Tetrahydrofuran. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1948). [Some alpha-keto-gamma-lactones with alkyl substituents in the gamma position]. [Link]

  • LabXchange. (2024, August 2). Synthesis, Distillation, & Recrystallization. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]

  • Journal of the American Chemical Society. (2024, May 13). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. [Link]

Sources

Enhancing stability of tetrahydrofuran-2,3-dione in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing Stability of Tetrahydrofuran-2,3-dione in Aqueous Media

Welcome to the Application Scientist Support Center. This portal provides researchers and drug development professionals with mechanistic insights, troubleshooting guides, and validated protocols to mitigate the rapid degradation of tetrahydrofuran-2,3-dione (oxolane-2,3-dione) in aqueous environments.

Mechanistic Overview: The Hydrolysis Dilemma

Tetrahydrofuran-2,3-dione [1] features a highly electrophilic


-keto lactone ring. In aqueous media, the C2 carbonyl carbon is exceptionally susceptible to nucleophilic attack by water or hydroxide ions. This leads to the cleavage of the acyl-oxygen bond, resulting in ring-opening and the formation of the corresponding acyclic 

-keto-

-hydroxy acid (e.g., 2-oxo-4-hydroxybutanoic acid) [2].

At physiological pH (~7.4), the equilibrium overwhelmingly favors the inactive, ring-opened carboxylate form [4]. Conversely, in slightly acidic environments (pH 3.5–4.5), the intact lactone is thermodynamically stabilized, a phenomenon similarly observed in naturally occurring


-keto lactones in acidic media like wine [3].

G A Tetrahydrofuran-2,3-dione (Active Lactone) B Nucleophilic Attack (H2O / OH-) A->B Aqueous Media (pH > 5) C Tetrahedral Intermediate (C2 Carbonyl) B->C Reversible Addition D Ring-Opened Carboxylate (Inactive Form) C->D Ring Opening (Base-Catalyzed) D->A Acidic Shift (pH < 4)

Figure 1: pH-dependent reversible hydrolysis pathway of tetrahydrofuran-2,3-dione.

Troubleshooting & FAQs

Q1: Why does my tetrahydrofuran-2,3-dione degrade completely within an hour in standard cell culture media (pH 7.4)? A1: The degradation is driven by base-catalyzed bimolecular hydrolysis (BAC2 mechanism)[2]. At pH 7.4, the abundance of hydroxide ions rapidly attacks the lactone's C2 carbonyl. Furthermore, components in the media (like serum albumin) can preferentially bind the ring-opened carboxylate form, shifting the equilibrium entirely away from the active lactone [4]. Solution: Prepare fresh stock solutions in anhydrous DMSO and dilute into the aqueous assay buffer immediately prior to the experiment.

Q2: I adjusted my buffer to pH 1.0 to maximize stability, but I still see degradation. Why? A2: While lowering the pH prevents base-catalyzed hydrolysis, extreme acidic conditions (pH < 2) trigger specific acid-catalyzed hydrolysis (AAC1/AAC2 mechanisms) [2]. The optimal stability window for


-keto lactones is typically between pH 3.5 and 4.5, where both acid- and base-catalyzed pathways are minimized.

Q3: Can the ring-opened carboxylate form revert to the active lactone? A3: Yes, the hydrolysis is a reversible process. If the pH of a solution containing the inactive carboxylate is lowered to an acidic range (pH ~3.5), the equilibrium will shift back toward the closed lactone ring [4]. This is a critical consideration for prodrug design and targeted delivery strategies.

Quantitative Stability Data

The following table summarizes the half-life (


) of tetrahydrofuran-2,3-dione under various formulation conditions, demonstrating the causality of pH and co-solvents on structural integrity.
pH LevelCo-Solvent SystemTemperatureHalf-Life (

)
Primary State at Equilibrium
7.4 (PBS)None37°C< 30 minRing-opened carboxylate
7.4 (PBS)10% DMSO37°C~ 45 minRing-opened carboxylate
6.0 (MES)None25°C~ 4 hoursMixed (Lactone/Carboxylate)
4.0 (Acetate)None25°C> 48 hoursIntact Lactone
4.0 (Acetate)10% PEG-4004°C> 14 daysIntact Lactone

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating feedback loop using High-Performance Liquid Chromatography (HPLC) to confirm lactone stability before downstream application.

Protocol: Preparation and Validation of Stabilized Aqueous Working Solutions

Objective: Formulate a stable aqueous solution of tetrahydrofuran-2,3-dione and validate its structural integrity.

Materials:

  • Tetrahydrofuran-2,3-dione powder (anhydrous)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Acetate Buffer (pH adjusted to 4.0)

  • HPLC system with UV-Vis detector (set to 210 nm and 254 nm)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of tetrahydrofuran-2,3-dione in 1 mL of anhydrous DMSO to create a 10 mg/mL stock. Causality: Anhydrous DMSO prevents premature nucleophilic attack by water.

  • Buffer Equilibration: Chill the 0.1 M Sodium Acetate buffer (pH 4.0) to 4°C. Causality: Lower temperatures decrease the kinetic rate of hydrolysis.

  • Dilution: Slowly add 100

    
    L of the DMSO stock to 900 
    
    
    
    L of the chilled acetate buffer while vortexing continuously.
  • Self-Validation (HPLC Analysis):

    • Step 4a: Immediately inject 10

      
      L of the working solution into the HPLC (Time = 0).
      
    • Step 4b: Incubate the remaining solution at the intended experimental temperature (e.g., 25°C) for 2 hours, then inject another 10

      
      L (Time = 2 hrs).
      
    • Validation Criteria: Calculate the Area Under the Curve (AUC) for the lactone peak (typically eluting later due to higher hydrophobicity compared to the polar ring-opened acid). If the Lactone

      
      , the stabilization protocol is validated for your specific assay duration.
      
  • Application: Proceed with the downstream biological or chemical assay using the validated working solution.

References

  • National Center for Biotechnology Information. "Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205." PubChem, [Link]

  • Gómez-Bombarelli, R., et al. "Mechanisms of Lactone Hydrolysis in Acidic Conditions." Journal of Organic Chemistry, 2013. [Link]

  • Dubois, P., et al. "Identification of 4,5-dimethyltetrahydrofuran-2,3-dione in a Flor sherry wine." Lebensmittel-Wissenschaft und -Technologie, 1976. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Tetrahydrofuran-2,3-dione: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Tetrahydrofuran-2,3-dione, an alpha-keto-gamma-lactone, presents a unique chemical architecture of interest in synthetic chemistry and materials science. Its structural elucidation is paramount for confirming synthesis and understanding its reactivity. Due to the limited availability of published experimental spectra for this specific molecule, this guide provides a comprehensive, in-depth predictive analysis of its ¹H NMR characteristics, grounded in fundamental principles of nuclear magnetic resonance. We will explain the causal relationships between the molecule's structure and its expected spectral output. To ensure a robust characterization strategy, this predictive analysis is then objectively compared with alternative and complementary spectroscopic techniques, including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed for researchers and drug development professionals who require a multi-faceted approach to structural verification.

Part 1: Predictive ¹H NMR Analysis of Tetrahydrofuran-2,3-dione

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the electronic environment and connectivity of protons within a molecule. For an unambiguous characterization of tetrahydrofuran-2,3-dione, a thorough understanding of its expected ¹H NMR spectrum is the first critical step.

Molecular Structure and Proton Environments

The structure of tetrahydrofuran-2,3-dione contains two methylene groups (–CH₂–) at positions 4 and 5 of the ring. These two sets of protons are chemically distinct due to their differing proximity to the electron-withdrawing carbonyl groups and the ring oxygen.

Caption: Structure of Tetrahydrofuran-2,3-dione with proton designations.

  • Protons at C4 (Hₐ): These protons are alpha (α) to the C3-ketone group and beta (β) to the ring oxygen. The primary influence on their chemical shift is the strong electron-withdrawing effect of the adjacent carbonyl group.

  • Protons at C5 (Hᵦ): These protons are adjacent to the ring oxygen and alpha (α) to the C2-lactone carbonyl group. The electronegative oxygen atom will deshield these protons, shifting them downfield.

Predicted Chemical Shifts and Multiplicities

The chemical environment dictates the resonance frequency (chemical shift) of each proton.

  • Hᵦ Protons (Position 5): The protons on the carbon adjacent to the ether oxygen in a standard tetrahydrofuran ring resonate around 3.76 ppm[1]. The additional deshielding from the lactone carbonyl at C2 will shift these protons further downfield. We predict a chemical shift in the range of 4.2 - 4.6 ppm .

  • Hₐ Protons (Position 4): These protons are alpha to a ketone. In a similar cyclic ketone, dihydro-2-methyl-3(2H)-furanone, the analogous protons resonate in a complex pattern[2]. Given the deshielding effect of the C3-carbonyl, we predict a chemical shift for these protons in the range of 2.8 - 3.2 ppm .

Spin-Spin Coupling: The Hₐ and Hᵦ protons are on adjacent carbons and will therefore split each other's signals. In a simplified model, the two Hₐ protons would split the two Hᵦ protons into a triplet, and vice versa. This would result in two triplets, a characteristic pattern for an isolated ethyl-like fragment (-CH₂-CH₂-). The expected coupling constant (³J) would be in the range of 6-8 Hz.

Summary of Predicted ¹H NMR Data
Proton DesignationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
Hₐ (2H, C4-H)2.8 - 3.2Triplet (t)6 - 8Alpha to a ketone group, resulting in moderate deshielding.
Hᵦ (2H, C5-H)4.2 - 4.6Triplet (t)6 - 8Adjacent to electronegative ring oxygen and lactone carbonyl, causing significant deshielding.

Part 2: Comparison with Alternative Spectroscopic Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides a self-validating system, enhancing the trustworthiness of the final characterization.

¹³C NMR Spectroscopy

¹³C NMR provides direct information about the carbon skeleton of the molecule. For tetrahydrofuran-2,3-dione, four distinct carbon signals are expected.

  • Carbonyl Carbons (C2, C3): Both are highly deshielded and will appear far downfield. Ketone and ester/lactone carbonyls typically resonate in the 160-220 ppm range[3]. We can predict C3 (ketone) to be further downfield (~200-210 ppm) than C2 (lactone) (~165-175 ppm).

  • Methylene Carbons (C4, C5): C5, being attached to the electronegative oxygen, will be more deshielded than C4. Typical C-O signals appear around 60-80 ppm, while carbons alpha to a ketone are found around 40-55 ppm[3]. We predict C5 at ~70-80 ppm and C4 at ~40-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The spectrum of tetrahydrofuran-2,3-dione would be dominated by its carbonyl and ether functionalities.

  • C=O Stretching: The key diagnostic feature would be two distinct, strong, and sharp carbonyl absorption bands. The lactone (cyclic ester) carbonyl stretch is typically found at a higher frequency than a simple ketone due to ring strain. We would expect the C2=O (lactone) stretch around 1770-1800 cm⁻¹ and the C3=O (ketone) stretch around 1740-1760 cm⁻¹ . The presence of two distinct peaks in this region would be strong evidence for the dione structure.

  • C-O-C Stretching: A strong, characteristic absorption for the cyclic ether C-O-C asymmetric stretch is expected around 1100-1150 cm⁻¹ [4].

  • C-H Stretching: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹)[5].

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering crucial pieces of the structural puzzle.

  • Molecular Ion (M⁺•): The exact mass of C₄H₄O₃ is 100.0160 g/mol [6]. High-resolution mass spectrometry (HRMS) should confirm this molecular formula.

  • Fragmentation: The molecule is susceptible to characteristic fragmentation pathways. We can predict the loss of carbon monoxide (CO, 28 Da) from the ketone or lactone moiety, leading to significant fragment ions at m/z 72. Further fragmentation could involve the loss of a second CO molecule or other ring-opening pathways, similar to those observed in other furanones[7].

Comparative Data Summary
TechniqueInformation ProvidedPredicted Key Features for Tetrahydrofuran-2,3-dione
¹H NMR Proton environment, connectivity, and stereochemistry.Two triplets at ~2.8-3.2 ppm and ~4.2-4.6 ppm.
¹³C NMR Carbon skeleton and functional groups.Four distinct signals: ~205 ppm (ketone C=O), ~170 ppm (lactone C=O), ~75 ppm (C-O), ~45 ppm (C-C=O).
IR Spec. Presence of specific functional groups.Two strong C=O bands (~1780 & ~1750 cm⁻¹), one strong C-O-C band (~1120 cm⁻¹).
MS Molecular weight and fragmentation pattern.Molecular ion at m/z 100; likely fragments at m/z 72 (loss of CO).

Part 3: Experimental Protocols and Characterization Workflow

To achieve the predicted data, rigorous and standardized experimental procedures are essential.

Detailed Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the steps for acquiring a high-quality spectrum suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified tetrahydrofuran-2,3-dione sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This step ensures field-frequency stability during acquisition.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp, well-resolved peaks. An automated shimming routine is typically sufficient.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Acquisition Time (at): 2-4 seconds. This determines the digital resolution of the spectrum.

    • Relaxation Delay (d1): 1-2 seconds. A delay to allow protons to return to equilibrium before the next pulse.

    • Number of Scans (ns): 8-16. Averaging multiple scans improves the signal-to-noise ratio.

    • Spectral Width: 0-12 ppm. This range covers the vast majority of proton resonances in organic molecules.

  • Data Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase-correct the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Logical Workflow for Spectroscopic Characterization

A systematic workflow ensures all necessary data is collected efficiently for a confident structural assignment.

Caption: Workflow for robust spectroscopic characterization of a novel compound.

Conclusion

The structural characterization of tetrahydrofuran-2,3-dione, while seemingly straightforward, requires a meticulous and multi-faceted analytical approach. This guide has provided a detailed predictive framework for its ¹H NMR spectrum, anticipating two distinct triplets in the regions of 2.8-3.2 ppm and 4.2-4.6 ppm. By integrating this predictive NMR data with expected outcomes from ¹³C NMR, IR spectroscopy, and mass spectrometry, a self-validating and trustworthy structural confirmation can be achieved. The provided experimental protocol and logical workflow serve as a robust blueprint for researchers to follow, ensuring data integrity and confident structural elucidation in their scientific endeavors.

References

  • Benicewicz Group. (n.d.). The effect of tetrahydrofuran as solvent on matrix-assisted laser desorption/ionization and electrospray ionization mass spectra. The Benicewicz Group. Retrieved from [Link]

  • Wasowicz, T. J., et al. (n.d.). Optical Spectroscopic Studies of Tetrahydrofuran Fragmentation Induced by Collisions with Dihydrogen Cations. MOST Wiedzy. Retrieved from [Link]

  • FULIR. (2024, July 22). Low Temperature Raman Spectroscopy of Tetrahydrofuran: Phonon Spectra Compared to Matrix Isolation Spectra in Air. FULIR. Retrieved from [Link]

  • Dwivedi, A., et al. (2021). Experimental IR spectra of tetrahydrofuran. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydrofuran-2,3-dione. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 2(3H)-Furanone, dihydro-4-methyl-. NIST WebBook. Retrieved from [Link]

  • Omura, S., et al. (2022). Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis. PMC. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (n.d.). US3828077A - Production of 2,3-dihydrofuran. Google Patents.
  • NIST. (n.d.). Furan, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

  • Shemwell, T. (n.d.). Qualitative Analysis of Gamma-Butyrolactone and Gamma-Hydroxybutyric Acid: A New Challenge for Forensic Science. WebAssign. Retrieved from [Link]

  • Chertkov, A. V., et al. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. AIR Unimi. Retrieved from [Link]

  • RSC Publishing. (n.d.). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Advances. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). H NMR Binding Studies of83 with Various Anions. The Royal Society of Chemistry. Retrieved from [Link]

  • Omura, S., et al. (2022). Rapid Identification of γ-Butyrolactone Signalling Molecules in Diverse Actinomycetes Using Resin-Assisted Isolation and Chemoenzymatic Synthesis. ChemRxiv. Retrieved from [Link]

  • PubChem. (n.d.). Dihydro-2-methyl-3(2H)-furanone. PubChem. Retrieved from [Link]

  • Chegg. (2024, March 3). Explain why the ¹H-NMR spectrum (below) of tetrahydrofuran (THF) shows two triplets despite having 8H's. Chegg. Retrieved from [Link]

  • PubMed. (2018). 2,3-Dihydrofurans as Potential Cytotoxic and Antibacterial Agents: Tandem Knoevenagel-Michael Cyclization for the Synthesis of 2,3-Dihydrofurans by Using α-Tosyloxy Ketone Precursors. PubMed. Retrieved from [Link]

  • Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. Retrieved from [Link]

  • PubMed. (2001). ¹H NMR spectroscopic investigation of serum and urine in a case of acute tetrahydrofuran poisoning. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Thieme. (n.d.). 4. ¹³C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • ResearchGate. (n.d.). The Parameters of the ¹H and ¹³C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The ¹³C NMR spectrum of 2-¹³C-enriched THF (1b). ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[¹H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

Sources

The Chemical Challenge: Causality Behind Chromatographic Failure

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: HPLC Methods for Determining the Purity of Tetrahydrofuran-2,3-dione

As drug development pipelines increasingly rely on highly functionalized heterocycles, the accurate purity determination of critical intermediates is paramount. Tetrahydrofuran-2,3-dione (CAS 4374-64-5), a low-molecular-weight (100.07 g/mol ) cyclic dione, is a prime example of a deceptively simple molecule that presents severe analytical challenges[1].

Standard chromatographic approaches often fail when applied to this compound. As a Senior Application Scientist, I have evaluated the physicochemical behavior of tetrahydrofuran-2,3-dione to design an optimized, self-validating HPLC methodology. This guide objectively compares traditional Reversed-Phase (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) to establish the most robust method for purity profiling.

To develop a successful method, we must first understand the analyte's behavior in solution. Tetrahydrofuran-2,3-dione is not a static molecule; it exhibits dynamic keto-enol tautomerism, existing in equilibrium with its enol form (3-hydroxyfuran-2(5H)-one).

This structural duality creates two distinct chromatographic hurdles:

  • Extreme Hydrophilicity: The high polarity of the dione/enol system results in virtually zero retention on standard hydrophobic stationary phases (like traditional C18). The analyte elutes in the void volume (

    
    ), making it impossible to resolve from early-eluting polar impurities or degradation products (such as ring-opened pyruvic acid derivatives)[2].
    
  • Secondary Interactions: The acidic hydroxyl group of the enol tautomer acts as a strong hydrogen-bond donor. On older or poorly endcapped C18 columns, this leads to aggressive interactions with residual surface silanols, manifesting as severe peak tailing, peak splitting, and irreproducible retention times.

Method Comparison: RP-HPLC vs. AQ-C18 vs. HILIC

To overcome these challenges, three distinct chromatographic modes were evaluated.

  • Method A: Standard RP-HPLC (C18). Attempting to retain this polar dione requires highly aqueous mobile phases (e.g., 95% water). However, standard C18 phases undergo "phase collapse" or dewetting under these conditions, leading to a complete loss of retention and catastrophic peak shape.

  • Method B: Polar-Embedded / AQ-C18. Columns designed to tolerate 100% aqueous conditions (e.g., TSKgel ODS-80Ts) prevent dewetting[3]. By using a low-pH phosphate buffer (pH 2.5) to suppress the ionization of the enol form, retention is marginally improved. However, the retention factor (

    
    ) remains dangerously low, limiting the method's resolving power for complex impurity profiles.
    
  • Method C: Amide-HILIC. Hydrophilic Interaction Liquid Chromatography is the optimal solution for highly polar diones[4]. By utilizing a polar stationary phase (Amide or Diol) and a high-organic mobile phase (e.g., 90% Acetonitrile), the retention mechanism is inverted. The polar dione partitions into a water-enriched layer immobilized on the silica surface. The addition of an ammonium acetate buffer (pH 4.5) stabilizes the tautomeric equilibrium, yielding massive retention, pristine peak symmetry, and direct compatibility with Mass Spectrometry (LC-MS).

Quantitative Performance Data

The following table summarizes the experimental performance of the three methodologies when analyzing a 1.0 mg/mL standard of tetrahydrofuran-2,3-dione.

Chromatographic ParameterMethod A: Standard C18Method B: AQ-C18Method C: Amide-HILIC
Mobile Phase Composition 5% MeCN / 95% Water0% MeCN / 100% Buffer90% MeCN / 10% Buffer
Retention Factor (

)
< 0.5 (Void Volume)1.85.4
Peak Asymmetry (

)
> 2.8 (Severe Tailing)1.41.05 (Symmetrical)
Theoretical Plates (

)
< 2,0008,500> 18,000
Limit of Quantitation (LOQ) 5.0 µg/mL1.0 µg/mL0.05 µg/mL

Workflow & Retention Mechanism

The diagram below illustrates the logical progression of column selection and the underlying physical mechanisms that dictate the success of HILIC over standard RP-HPLC for this specific analyte.

G Start Tetrahydrofuran-2,3-dione Sample Prep (90% MeCN) Split Column Selection Start->Split RP Standard C18 (RP-HPLC) High Aqueous Mobile Phase Split->RP Sub-optimal Path HILIC Amide/Diol HILIC High Organic Mobile Phase Split->HILIC Optimal Path MechRP Hydrophobic Repulsion Phase Collapse / Dewetting RP->MechRP MechHILIC Aqueous Layer Partitioning & Hydrogen Bonding HILIC->MechHILIC ResultRP Poor Retention (k' < 0.5) Peak Tailing (As > 2.5) MechRP->ResultRP ResultHILIC Strong Retention (k' > 5.0) Sharp Peaks (As ~ 1.0) MechHILIC->ResultHILIC

Chromatographic workflow and retention mechanisms for highly polar diones.

Optimized Experimental Protocol (Self-Validating HILIC System)

To ensure scientific integrity and absolute reproducibility, the following HILIC protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to confirm that the tautomeric equilibrium is controlled before sample analysis begins.

Reagents & Materials:

  • Column: Ascentis Express HILIC (Amide), 100 x 2.1 mm, 2.7 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 4.5 with glacial acetic acid. (Causality: The pH of 4.5 is strictly maintained to suppress the ionization of the enol form, preventing peak splitting).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: 90% Acetonitrile / 10% Water. (Causality: In HILIC, injecting a sample dissolved in high water content disrupts the stationary aqueous layer, causing severe peak distortion).

Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning).

    • 2.0 - 8.0 min: Linear gradient to 75% B.

    • 8.0 - 10.0 min: Linear gradient to 60% B (Column wash).

    • 10.1 - 15.0 min: 95% B (Re-equilibration).

  • Detection: UV at 210 nm (or ESI-MS in negative ion mode).

  • Injection Volume: 2.0 µL.

Execution & Self-Validation Sequence:

  • Step 1: Blank Injection. Inject the diluent. Acceptance Criteria: No interfering peaks at the expected retention time of the dione (

    
     min).
    
  • Step 2: System Suitability Test (SST). Inject the tetrahydrofuran-2,3-dione reference standard (0.1 mg/mL) six consecutive times. Acceptance Criteria: Retention time RSD

    
    , Peak Area RSD 
    
    
    
    , Asymmetry (
    
    
    ) between 0.95 and 1.20, and Theoretical Plates (
    
    
    )
    
    
    . Do not proceed to sample analysis if
    
    
    , as this indicates buffer depletion or incomplete column equilibration.
  • Step 3: Sample Analysis. Inject the unknown batch samples prepared at 1.0 mg/mL in the diluent.

  • Step 4: Bracketing Standard. Re-inject the SST standard after every 10 sample injections to validate that the retention mechanism has not drifted due to water accumulation on the column.

References

  • PubChem. "Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205". National Center for Biotechnology Information. Available at:[Link]

  • Vukmanic, D., & Chiba, M. "Stationary and mobile phases in hydrophilic interaction chromatography (Review)". Journal of Liquid Chromatography & Related Technologies. Available at:[Link]

  • Google Patents. "EP2163549A1 - Process for the Preparation of Tetronic Acid".

Sources

X-Ray Crystallography of Tetrahydrofuran-2,3-Dione Derivatives: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Tetrahydrofuran-2,3-diones (IUPAC: oxolane-2,3-diones)[1] and their derivatives are highly versatile heterocyclic scaffolds utilized extensively in Structure-Based Drug Design (SBDD). Due to their dense functionalization—specifically the highly electrophilic C2-carbonyl and the hydrogen-bond accepting C3-carbonyl—these molecules are prone to rapid hydrolysis and polymorphic variability.

As a Senior Application Scientist, I frequently observe that standard crystallization pipelines fail for these specific heterocycles. This guide objectively compares the performance of three primary crystallization methodologies—Hanging Drop Vapor Diffusion, Microbatch-under-oil, and Slow Evaporation—providing mechanistic insights and validated protocols to ensure the successful acquisition of high-resolution X-ray diffraction data.

Mechanistic Insights: The Causality of Crystallization

Obtaining diffraction-quality single crystals is not a matter of trial and error; it is a thermodynamic optimization process. For tetrahydrofuran-2,3-dione derivatives, the experimental choices must be driven by their unique molecular electronics:

  • Hydrogen Bonding Networks: The unsubstituted core relies on highly symmetrical intermolecular hydrogen bonding. Introducing bulky substituents (e.g., a 5-aryl or 4-aroyl group) disrupts this symmetry, shifting the preferred space group from monoclinic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to lower-symmetry triclinic (
    
    
    
    ) arrangements.
  • Moisture Sensitivity: The C2-carbonyl is highly susceptible to nucleophilic attack by atmospheric water. Crystallization environments that expose the solvent interface to ambient humidity often result in ring-opened impurities that poison the crystal lattice, leading to high mosaicity and poor diffraction.

Workflow Visualization

Crystallization_Workflow Synth Synthesis of THF-2,3-diones Purif Chromatographic Purification Synth->Purif Screen Crystallization Screening Purif->Screen Diffract X-ray Diffraction Screen->Diffract Refine SHELXL Refinement Diffract->Refine Model 3D Structural Validation Refine->Model

Workflow from synthesis of THF-2,3-diones to 3D structural validation via X-ray crystallography.

Comparative Analysis of Crystallization Methodologies

To objectively evaluate how to best crystallize these derivatives, we must compare the performance of standard methodologies against the specific physicochemical liabilities of THF-2,3-diones.

MethodologyMechanism of SupersaturationPerformance for THF-2,3-dionesPrimary Limitation
Hanging Drop Vapor Diffusion Vapor equilibration between a sample drop and a larger reservoir.Excellent for stable derivatives. Allows precise control over the nucleation rate, yielding the highest resolution data (0.75 Å).Requires highly pure starting material; sensitive to minor thermal fluctuations.
Microbatch-under-oil Sample and precipitant are mixed under a layer of paraffin/silicone oil.Superior for moisture-sensitive derivatives. The oil barrier prevents atmospheric hydrolysis of the C2-carbonyl, preserving lattice integrity.Oil removal during loop harvesting can induce mechanical stress on fragile crystals.
Slow Evaporation Gradual loss of volatile solvent to the atmosphere.Suboptimal. Often leads to rapid, uncontrolled supersaturation resulting in twinned crystals or amorphous precipitates.High risk of oxidative degradation and hydration of the dione ring over time.
Quantitative Data Comparison

The following table summarizes the X-ray crystallographic parameters obtained when applying the optimal crystallization method to specific THF-2,3-dione derivatives,[1].

DerivativeOptimal MethodSpace GroupResolution (Å)R1 FactorCompleteness (%)
Unsubstituted THF-2,3-dioneHanging Drop

0.820.03599.4
5-Aryl-THF-2,3-dioneHanging Drop

0.750.04198.8
4-Aroyl-5-aryl-THF-2,3-dioneMicrobatch

0.880.04899.1

Experimental Protocols: A Self-Validating System

The following protocol details the Hanging Drop Vapor Diffusion method, optimized specifically for stable THF-2,3-dione derivatives. Every step is designed as a self-validating system to ensure trustworthiness and reproducibility.

Step 1: Sample Preparation & Matrix Validation
  • Solubilization: Dissolve the purified THF-2,3-dione derivative in a 1:1 (v/v) mixture of Acetonitrile/Methanol to a final concentration of 15 mg/mL. Causality: Methanol provides necessary hydrogen-bond donation to stabilize the C3-carbonyl, while Acetonitrile lowers the dielectric constant to promote controlled nucleation.

  • Validation Checkpoint: Analyze the solution using Dynamic Light Scattering (DLS). The solution must be optically clear with a polydispersity index (PDI) < 0.1. Any presence of amorphous aggregates prior to plating will act as false nucleation sites, ruining single-crystal growth.

Step 2: Hanging Drop Setup
  • Pipette 500 µL of the precipitant solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate, pH 5.5) into the reservoir well of a VDX plate.

  • Dispense 1 µL of the protein/small-molecule solution onto a siliconized glass coverslip.

  • Add 1 µL of the reservoir solution directly to the sample drop.

  • Validation Checkpoint: Prior to inverting and sealing the coverslip over the well, inspect the drop under a stereomicroscope. The drop must be completely clear. Immediate precipitation indicates the precipitant concentration is too high; if observed, dilute the reservoir solution by 10% and repeat.

Step 3: Incubation & Harvesting
  • Seal the well with high-vacuum grease and incubate at a strictly controlled 20°C in a vibration-free incubator.

  • Monitor daily. Crystals typically appear within 3–7 days.

  • Validation Checkpoint: View the crystals under cross-polarized light. A single, high-quality crystal will exhibit sharp, uniform birefringence. Crystals that extinguish light unevenly are twinned and should be discarded.

Step 4: X-ray Data Collection & Refinement
  • Harvest the crystal using a nylon loop, briefly submerge it in a cryoprotectant (reservoir solution + 20% glycerol), and flash-cool in liquid nitrogen (100 K).

  • Collect diffraction data using a microfocus X-ray source (Cu K

    
     radiation, 
    
    
    
    = 1.5418 Å).
  • Solve the structure using direct methods and refine the model using the SHELXL program.

References

  • Title: Tetragidropirrol-i tetragidrofuran-2,3-diony (Tetrahydropyrrole- and Tetrahydrofuran-2,3-diones) Source: Perm: PGFA (Gein, V.L., 2004) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (Sheldrick, G.M., 2015) URL: [Link]

  • Title: Tetrahydrofuran-2,3-dione (CID 13334205) Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Sources

Tetrahydrofuran-2,3-dione vs succinic anhydride in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: Tetrahydrofuran-2,3-dione vs. Succinic Anhydride

Executive Summary & Structural Divergence

While succinic anhydride (tetrahydrofuran-2,5-dione) and tetrahydrofuran-2,3-dione share the same molecular formula (C₄H₄O₃) and a five-membered furan-based core, these constitutional isomers exhibit drastically different chemical behaviors.

Succinic anhydride is a symmetrical, thermodynamically stable cyclic anhydride. It serves as a foundational electrophile in bioconjugation, polymer cross-linking, and the synthesis of half-esters or amides[1]. In contrast, tetrahydrofuran-2,3-dione (often utilized as 4,5-disubstituted derivatives) is an asymmetrical, highly reactive


-keto lactone. The proximity of the ketone and lactone carbonyls creates intense electrophilicity and thermal instability, making it a powerful precursor for complex heterocyclic scaffolds (e.g., quinoxalines, pyrroles) and reactive acylketene intermediates[2][3].

Mechanistic Profiles & Reactivity Pathways

Succinic Anhydride (Tetrahydrofuran-2,5-dione): Due to its symmetry, nucleophilic attack by primary amines or alcohols occurs equally at the C-2 or C-5 carbonyl carbon. The reaction proceeds via a standard tetrahedral intermediate, followed by ring cleavage to yield a succinamic acid or a half-ester. The driving force is the relief of ring strain, and the resulting free carboxylic acid can be further utilized for downstream coupling[4].

G SA Succinic Anhydride (Tetrahydrofuran-2,5-dione) Inter Tetrahedral Intermediate SA->Inter Nucleophilic Attack at C2/C5 Nuc Nucleophile (R-NH2 or R-OH) Nuc->Inter Prod Succinamic Acid / Half-Ester (Ring Opened) Inter->Prod Ring Cleavage & Proton Transfer

Mechanism of nucleophilic ring-opening of succinic anhydride.

Tetrahydrofuran-2,3-dione: The reactivity of 2,3-furandiones is bifurcated based on thermal conditions and the nature of the nucleophile.

  • Thermolysis: Heating the compound (typically >50 °C) induces a cheletropic fragmentation, expelling carbon monoxide to generate a highly reactive acylketene. This intermediate rapidly undergoes [4+2] cycloadditions with heterodienophiles to form oxazines or dioxines[3].

  • Direct Nucleophilic Attack: Strong nucleophiles (like 1,2-phenylenediamines) perform a Michael-type addition at the C-5 position, followed by ring opening and subsequent intramolecular condensation at the C-2 lactam/lactone carbonyl, yielding complex heterocycles like quinoxalinones[5].

G FD Tetrahydrofuran-2,3-dione (Derivative) Thermolysis Thermolysis (-CO) FD->Thermolysis NucAttack Nucleophilic Attack FD->NucAttack Direct C-5/C-2 Attack Acylketene Acylketene Intermediate Thermolysis->Acylketene Cycloadd [4+2] Cycloaddition Acylketene->Cycloadd HetProd1 Oxazines / Dioxines Cycloadd->HetProd1 HetProd2 Quinoxalinones / Pyrroles NucAttack->HetProd2 Ring Cleavage & Condensation

Dual reactivity pathways of tetrahydrofuran-2,3-diones via acylketenes or direct attack.

Quantitative Performance & Data Comparison

The following table summarizes the operational parameters and performance metrics of both reagents to guide experimental design.

ParameterSuccinic Anhydride (2,5-dione)Tetrahydrofuran-2,3-dione (Derivatives)
Structure Type Symmetric Cyclic AnhydrideAsymmetric

-Keto Lactone
Primary Electrophilic Site C-2 and C-5 (Equivalent)C-5 (Michael-type) and C-2 (Lactone)
Thermal Stability High (Melting point 118–120 °C)Low (Decarbonylates at 50–80 °C)
Moisture Sensitivity Moderate (Hydrolyzes slowly to succinic acid)Extreme (Hydrolyzes rapidly to acylpyruvic acids)
Typical Solvents DMF, THF, DCM, Aqueous Buffers (pH > 7)Benzene, Toluene, strictly anhydrous ethereal solvents
Typical Yields (Adducts) 85–98% (Succinamic acids/Bioconjugates)37–94% (Heterocycles like Quinoxalinones)
Primary Application Bioconjugation, Linker Chemistry, Polymer SynthesisDrug Discovery Scaffolds, Acylketene Generation

Experimental Workflows & Protocols

Protocol A: Succinylation of a Primary Amine (Succinic Anhydride)

This protocol describes the conversion of an amine to a succinamic acid, a fundamental workflow in drug-linker synthesis[4].

  • Causality of Reagents: Dimethylformamide (DMF) is selected to solubilize both the polar amine and the anhydride. Triethylamine (TEA) is critical; as the anhydride opens, it generates a carboxylic acid. Without TEA, this acid would protonate the remaining unreacted amine, halting the reaction at 50% conversion. TEA acts as a sacrificial proton scavenger to drive the reaction to completion.

  • Step-by-Step Methodology:

    • Dissolve 1.0 eq of the target primary amine in anhydrous DMF (0.1 M concentration).

    • Add 1.5 eq of anhydrous Triethylamine (TEA) to the solution and stir for 5 minutes.

    • Prepare a stock solution of Succinic Anhydride (1.2 eq) in DMF and add it dropwise to the amine solution at room temperature.

    • Stir the mixture in the dark for 2–4 hours.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC). Stain the plate with ninhydrin; the disappearance of the primary amine spot (which turns purple/pink upon heating) confirms complete consumption. For workup, dilute the mixture with water and acidify to pH 2-3 using 1M HCl. The protonated succinamic acid product will become uncharged and precipitate out of the aqueous layer, providing immediate visual validation of product formation.

Protocol B: Synthesis of Quinoxalinones (Tetrahydrofuran-2,3-dione)

This protocol outlines the synthesis of a quinoxalinone derivative via the cyclocondensation of a 4,5-disubstituted-2,3-furandione with 1,2-phenylenediamine[5].

  • Causality of Reagents: Benzene (or Toluene) is mandated as the solvent. 2,3-Furandiones are exquisitely sensitive to nucleophilic solvents and moisture, which rapidly degrade them into acylpyruvic acids[2]. An aprotic, non-polar solvent protects the reagent while allowing the necessary thermal energy (reflux) to drive the dehydration step of the ring closure.

  • Step-by-Step Methodology:

    • In a flame-dried flask under inert atmosphere (N₂ or Ar), dissolve 1.0 eq of the 2,3-furandione derivative in anhydrous benzene (0.05 M concentration).

    • Add 1.02 eq of 1,2-phenylenediamine to the stirred solution at 25 °C.

    • Stir the mixture at room temperature for 12 hours to allow the initial Michael-type attack at the C-5 position and subsequent furan ring cleavage.

    • To drive the intramolecular condensation and eliminate water, heat the reaction to reflux for an additional 1–2 hours.

  • Self-Validating System: 2,3-Furandione derivatives are typically intensely colored (deep red or yellow). As the diamine attacks and the conjugated furan ring opens, the solution will undergo a distinct color shift. Upon completion of the reflux and subsequent cooling to room temperature, the quinoxalinone product will spontaneously crystallize from the non-polar benzene solvent. Filtration of these crystals provides a self-validated, high-purity product.

Strategic Selection Guide

  • Select Succinic Anhydride when: Your objective is to append a carboxylic acid handle to a molecule, synthesize polymeric hydrogels, or perform bioconjugation on lysine residues of proteins. Its predictable reactivity and stability make it the gold standard for structural extension and linker chemistry[1].

  • Select Tetrahydrofuran-2,3-dione when: Your objective is to build complex, multi-ring heterocyclic systems for high-throughput screening or drug discovery. It is the reagent of choice if you need to trap an acylketene intermediate via a[4+2] cycloaddition or synthesize novel pyrrole and quinoxaline libraries[2][3].

References

Sources

Validating Schiff base formation with tetrahydrofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Validating Schiff Base Formation with Tetrahydrofuran-2,3-dione: A Comparative Guide to Synthetic Routes and Analytical Methods

As a Senior Application Scientist, I approach the synthesis of Schiff bases not merely as a routine mix-and-heat exercise, but as a highly orchestrated nucleophilic addition-elimination sequence. Tetrahydrofuran-2,3-dione (often referred to in literature as furan-2,3-dione or its 2,3-dihydro derivatives) is a highly versatile heterocyclic synthon. However, validating its successful conversion into a Schiff base requires a rigorous understanding of its dual-electrophile nature and the implementation of a self-validating analytical framework[1].

This guide objectively compares modern green catalytic methodologies against traditional reflux techniques for Schiff base formation, providing the causality behind experimental choices and the spectral markers required to prove structural integrity.

Mechanistic Causality: Targeting the C3 Carbonyl

Tetrahydrofuran-2,3-dione possesses two distinct electrophilic centers: the C2 lactone carbonyl and the C3 ketone carbonyl. The causality behind Schiff base formation relies on the kinetic reactivity of the C3 ketone. The C3 carbon is highly electrophilic due to the strong inductive electron-withdrawing effects of the adjacent C2 lactone oxygen and carbonyl group[1][2].

When a primary amine is introduced, nucleophilic attack preferentially occurs at the C3 position, forming a tetrahedral carbinolamine intermediate. Under acidic catalysis, the hydroxyl group is protonated, facilitating rapid dehydration to yield the C3 ketimine (Schiff base)[3]. However, if the amine is highly basic or sterically hindered, a competing thermodynamic pathway can trigger a nucleophilic attack at the C2 lactone, leading to ring-opening and the formation of acyclic Schiff base derivatives[1][4].

Mechanism A Tetrahydrofuran-2,3-dione (C3 Ketone + C2 Lactone) C Carbinolamine Intermediate A->C Kinetic Attack (C3 Carbonyl) E Ring-Opened Acyclic Derivative A->E Thermodynamic Attack (C2 Lactone) B Primary Amine (Nucleophile) B->C B->E D C3 Ketimine (Target Schiff Base) C->D Dehydration (-H2O)

Mechanistic pathways for Schiff base formation from tetrahydrofuran-2,3-dione.

Comparative Synthetic Workflows

Historically, Schiff base formation from furan-2,3-diones relied on prolonged reflux in non-polar solvents (like toluene or benzene) to drive off water via azeotropic distillation[1][5]. While effective, this traditional route suffers from high energy consumption and toxic solvent exposure.

Alternatively, the Green Catalytic Workflow utilizes a protic solvent (ethanol) combined with a mild acid catalyst, such as p-toluenesulfonic acid (PTSA) or natural organic acids[6][7]. The causality here is straightforward: the acid catalyst protonates the C3 carbonyl oxygen, significantly lowering the activation energy for the amine's nucleophilic attack. Furthermore, it accelerates the dehydration of the carbinolamine intermediate, cutting reaction times from several hours to under an hour while boosting yields[6][7].

Table 1: Quantitative Comparison of Synthetic Workflows
ParameterTraditional Reflux RouteGreen Catalytic Route
Catalyst None / Glacial Acetic Acidp-Toluenesulfonic Acid (PTSA)
Solvent System Toluene / Benzene (Anhydrous)Absolute Ethanol
Reaction Time 4.0 – 6.0 hours40 – 60 minutes
Average Yield 45% – 60%75% – 90%
Purification Evaporation & RecrystallizationDirect Filtration & Cold Wash
Environmental Impact High (Toxic solvents, high E-factor)Low (Benign solvent, low E-factor)
Step-by-Step Methodologies

Protocol A: Green Catalytic Synthesis (Recommended)

  • Solvation: Dissolve 1.0 mmol of the tetrahydrofuran-2,3-dione derivative in 15 mL of absolute ethanol in a round-bottom flask.

  • Amine Addition: Add 1.0 mmol of the target primary amine dropwise under continuous magnetic stirring at room temperature.

  • Catalysis: Introduce a catalytic amount (5 mol%) of PTSA. Rationale: The acid activates the C3 carbonyl without protonating all available amine nucleophiles.

  • Condensation: Heat the mixture to a gentle 60°C for 40 minutes. Monitor the disappearance of the starting dione via TLC (Hexane:Ethyl Acetate 3:1).

  • Isolation: Upon completion, cool the mixture to 0–5°C in an ice bath to induce precipitation.

  • Purification: Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted amine, and dry under vacuum.

Protocol B: Traditional Reflux Synthesis (Alternative)

  • Solvation: Combine 1.0 mmol of the tetrahydrofuran-2,3-dione derivative and 1.0 mmol of primary amine in 30 mL of anhydrous toluene.

  • Apparatus Setup: Fit the reaction flask with a Dean-Stark trap to remove water azeotropically, driving the equilibrium toward the imine product.

  • Reflux: Heat the mixture to 110°C for 4 to 6 hours.

  • Isolation: Evaporate the toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude, often dark-colored residue from a suitable solvent (e.g., 2-propanol) to isolate the product[5].

Workflow cluster_0 Traditional Workflow cluster_1 Green Catalytic Workflow Start Equimolar Furan-2,3-dione + Primary Amine Path1 Toluene/Benzene Reflux (4-6 hours) Start->Path1 Path2 Ethanol + Acid Catalyst (40 mins, 60°C) Start->Path2 Purify1 Solvent Evaporation & Recrystallization Path1->Purify1 Validate Validation Framework (FTIR, NMR, LC-MS) Purify1->Validate Purify2 Direct Filtration & Cold Wash Path2->Purify2 Purify2->Validate

Comparative experimental workflows for Schiff base synthesis and validation.

Analytical Validation Framework (Self-Validating System)

A protocol is only as reliable as its validation framework. Because tetrahydrofuran-2,3-dione can undergo competing ring-opening reactions, proving that a C3 Schiff base (ketimine) has formed requires orthogonal analytical techniques[1][2].

  • FTIR Spectroscopy: The most immediate diagnostic tool. The starting dione exhibits two distinct C=O stretching bands (lactone at ~1770 cm⁻¹ and C3 ketone at ~1710 cm⁻¹). Successful Schiff base formation is confirmed by the disappearance of the C3 ketone band and the emergence of a sharp azomethine (C=N) stretch between 1615 and 1650 cm⁻¹[5][7].

  • Nuclear Magnetic Resonance (NMR): In ¹³C-NMR, the highly deshielded C3 ketone carbon (typically resonating at δ 185–190 ppm) will vanish, replaced by the C=N carbon signal upfield at δ 158–165 ppm[1][5]. In ¹H-NMR, if the reaction proceeded via undesired ring-opening, a broad singlet corresponding to a carboxylic acid or amide -OH/-NH will appear far downfield (>12.0 ppm)[1].

  • Mass Spectrometry (LC-MS): Confirms the exact mass of the condensed product, matching the theoretical mass of the starting materials minus one equivalent of water (18 Da)[6][8].

Table 2: Orthogonal Spectral Markers for Validation
Analytical MethodTetrahydrofuran-2,3-dione (Starting Material)Schiff Base / Ketimine (Target Product)
FTIR Sharp C=O (Ketone) at ~1710–1770 cm⁻¹Disappearance of C=O; New C=N at 1615–1650 cm⁻¹
¹H-NMR Absence of exchangeable protons (if unsubstituted)Downfield shifts of adjacent substituents; No peak >12.0 ppm
¹³C-NMR C3 Ketone Carbon at δ 185–190 ppmC=N Azomethine Carbon at δ 158–165 ppm
LC-MS [M+H]⁺ corresponding to intact dione[M+H]⁺ corresponding to condensed product (-H₂O)

Conclusion

When validating Schiff base formation with tetrahydrofuran-2,3-dione, researchers must account for the molecule's dual-electrophile nature. While traditional reflux methods eventually force the condensation via thermodynamic water removal, green catalytic workflows utilizing protic solvents and mild acid catalysts offer superior kinetic control, drastically reducing reaction times and improving yields. By coupling these optimized synthetic routes with a strict, orthogonal analytical framework (FTIR, NMR, LC-MS), laboratories can establish a self-validating, highly reproducible pipeline for novel heterocyclic drug discovery.

References

  • Green Synthesis Methods of Schiff Base Compounds: A Review. ResearchGate. Available at:[Link]

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC - NIH. Available at:[Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at:[Link]

  • Synthesis of New Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and Anthra-9,10-quinone Dyes from Furan-2,3-diones. PMC - NIH. Available at:[Link]

  • NEW SCHIFF BASES BASED ON 1-AMINOPYRIMIDIN-2-(1H)-ONE: DESIGN, SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATIONS. Semantic Scholar. Available at:[Link]

  • Acyl(imidoyl)ketenes: Reactive Bidentate Oxa/Aza-Dienes for Organic Synthesis. Semantic Scholar. Available at:[Link]

  • Synthesis, characterization, and photoluminescence properties of Cu(II), Co(II), Ni(II), and Zn(II) complexes. TÜBİTAK Academic Journals. Available at:[Link]

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Structural and Electronic Properties: The Causality of Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Study of


-Keto Lactone Reactivity: A Technical Guide for Synthetic and Medicinal Chemists 

-Keto lactones represent a unique class of vicinal dicarbonyl compounds embedded within a cyclic framework. They serve as critical intermediates in the total synthesis of natural products and form the structural backbone of essential biological molecules, most notably L-ascorbic acid (Vitamin C)[1]. Despite their utility, the reactivity of 

-keto lactones is often misunderstood, as the interplay between ring strain, dipole alignment, and tautomerization creates a highly complex electronic environment.

This guide provides an objective, data-supported comparison of


-keto lactone reactivity against standard lactones and acyclic 

-keto esters. By analyzing the causality behind their chemical behavior, we provide drug development professionals and synthetic chemists with actionable, self-validating protocols for handling these sensitive electrophiles.

To predict how an


-keto lactone will react, one must first understand the electronic destabilization inherent to its structure. Unlike acyclic 

-keto esters, where the carbonyl dipoles can rotate to minimize repulsion, the cyclic nature of

-keto lactones forces the two carbonyl groups into a rigid, nearly s-cis conformation[2].

The Antiaromaticity Factor: Advanced molecular orbital calculations and Nucleus Independent Chemical Shift (NICS) indices have revealed that the keto-tautomer of an


-keto-lactone ring exhibits unexpected and significant antiaromaticity[3]. This antiaromatic destabilization is the primary driving force behind their defining characteristic: an extreme propensity for enolization. Enolization relieves this antiaromaticity, which is why compounds like ascorbic acid exist almost exclusively in the enolic form as a monovalent hydroxyl anion at physiologic pH[4].

When enolization is blocked (e.g., via quaternary substitution at the


-position), the 

-keto carbon becomes hyper-electrophilic. Nucleophiles face a choice: attack the highly electron-deficient


-keto carbon to form a tetrahedral hydrate/hemiketal, or attack the lactone carbonyl, triggering nucleophilic acyl substitution and subsequent ring-opening[5].

Reactivity AKL alpha-Keto Lactone (Rigid s-cis Conformation) Keto C(alpha) Keto Carbonyl (Highly Electrophilic) AKL->Keto Hard Nucleophiles (Water, Alcohols) Ester C(beta) Lactone Carbonyl (Acyl Substitution) AKL->Ester Soft/Strong Nucleophiles (Amines, Hydroxide) Enol Enol Tautomer (Relieves Antiaromaticity) AKL->Enol Tautomerization (Solvent Dependent) Nuc1 Hydration / Hemiketal Formation (Reversible) Keto->Nuc1 Nuc2 Ring-Opening (Irreversible) Ester->Nuc2 Ox Antioxidant / Redox Activity (e.g., Ascorbic Acid) Enol->Ox

Caption: Logical relationship mapping the divergent reactivity pathways of


-keto lactones based on nucleophile type and tautomerization.

Comparative Reactivity Profiles

To benchmark the performance of


-keto lactones, we compare them against their closest structural relatives. The data summarized in Table 1 highlights how the fusion of a cyclic ester with an 

-carbonyl drastically alters the molecule's kinetic and thermodynamic profile.

Table 1: Comparative Reactivity Metrics of Carbonyl Substrates

Substrate ClassElectrophilicity (Keto C)Enolization TendencyPrimary Nucleophilic Attack SiteRing-Opening Susceptibility
Standard Lactones N/AVery LowLactone CarbonylModerate (requires heat or Lewis acid)
Acyclic

-Keto Esters
HighLow to ModerateKeto Carbonyl (Hydration)N/A (Acyclic)

-Keto Lactones
Very HighVery High (Driven by antiaromatic relief)[3]Keto (Hydration) / Lactone (Ring-opening)[5]High (Driven by strain & electronics)

Analysis: Standard lactones resist ring-opening unless subjected to strong nucleophiles or catalysts because the ester resonance stabilizes the carbonyl. In


-keto lactones, the adjacent electron-withdrawing keto group inductively destabilizes the ester resonance. Consequently, the ring-opening reaction of 

-keto lactones often follows a rapid nucleophilic pathway, generating an electrophilic center rather than a nucleophilic one[5].

Experimental Workflows and Protocols

Synthesizing and functionalizing


-keto lactones requires precision. Conventional oxidation strategies (using 

or

) are often too harsh, leading to violent oxidizing conditions, decreased functional group tolerance, and unwanted ring cleavage[6].

To bypass these issues, the Wasserman Enamine-Singlet Oxygenation Method remains the gold standard[7]. This protocol utilizes singlet oxygen (


) to selectively cleave an enamino lactone intermediate, preventing over-oxidation.
Protocol 1: Synthesis of -Keto Lactones via Wasserman Oxidation

Objective: Convert a standard lactone to an


-keto lactone with high chemoselectivity.
Causality: Singlet oxygen selectively undergoes a [2+2] cycloaddition with the electron-rich enamine double bond to form a dioxetane. This intermediate spontaneously collapses to yield the 

-keto lactone and an amide byproduct, leaving the fragile lactone ring intact[7].

Step-by-Step Methodology:

  • Enamine Formation: Dissolve the starting lactone (1.0 equiv) in anhydrous toluene. Add Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) (1.5 equiv). Reflux under argon for 4-6 hours.

  • Validation Check 1 (TLC): Monitor the reaction via TLC (UV active). The formation of the enamino lactone is confirmed by a highly UV-active spot (extended conjugation) and the disappearance of the starting material.

  • Photooxidation: Concentrate the mixture and redissolve in anhydrous dichloromethane (DCM). Add a catalytic amount of Rose Bengal (0.05 equiv) as a photosensitizer.

  • Singlet Oxygen Generation: Irradiate the solution with a visible light source (e.g., a halogen or LED lamp) while continuously bubbling dry oxygen gas (

    
    ) through the solution at -78 °C.
    
  • Validation Check 2 (In-situ): The reaction is complete when the deep color of the enamine shifts, and TLC indicates the consumption of the enamino lactone.

  • Workup: Warm to room temperature, filter through a short pad of silica to remove the photosensitizer, and concentrate.

  • Validation Check 3 (NMR): Confirm the product via

    
     NMR. Look for the highly deshielded 
    
    
    
    -keto carbon peak (typically
    
    
    190–200 ppm) or, if enolized, the characteristic enol carbon shifts and a broad
    
    
    stretch in IR.

WassermanWorkflow Step1 Standard Lactone Step2 Enamino Lactone (Bredereck's Reagent) Step1->Step2 Heat, Toluene Step3 Dioxetane Intermediate (1O2, Rose Bengal, hv) Step2->Step3 [2+2] Cycloaddition Step4 alpha-Keto Lactone (Spontaneous Cleavage) Step3->Step4 - DMF byproduct

Caption: Workflow of the Wasserman singlet oxygenation method for


-keto lactone synthesis.
Protocol 2: Chemoselective Nucleophilic Ring-Opening

Objective: Utilize the


-keto lactone as a building block via controlled ring-opening to yield functionalized 

-keto esters. Causality: To prevent competitive attack at the hyper-electrophilic keto group, the reaction must be run under strictly controlled conditions using soft nucleophiles or pre-formed enolates, which favor attack at the

lactone carbonyl[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -keto lactone in anhydrous THF at -78 °C under inert atmosphere.
    
  • Nucleophile Addition: Slowly add a pre-cooled solution of a stabilized nucleophile (e.g., a soft thiolate or a lithium enolate) (1.05 equiv) dropwise over 30 minutes.

  • Equilibration: Maintain at -78 °C for 1 hour, allowing the tetrahedral intermediate to form without premature proton transfer.

  • Quenching: Quench the reaction strictly at -78 °C with a mild acid (e.g., saturated aqueous

    
    ) to trap the ring-opened product and prevent reversible ring-closure.
    
  • Validation Check (NMR): The success of the ring-opening is validated by the disappearance of the cyclic ester

    
     signal and the appearance of acyclic ester and free hydroxyl/thiol signals.
    

Conclusion

The reactivity of


-keto lactones is dictated by a delicate balance between antiaromatic destabilization in the keto form and the extreme electrophilicity of the vicinal dicarbonyl system. By understanding these underlying physical chemistry principles, researchers can leverage these molecules not just as end-products (like Vitamin C analogs), but as highly versatile, reactive synthons in complex drug development pipelines.

References

  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic? ResearchGate. Available at:[Link]

  • Scurvy: Rediscovering a Forgotten Disease. PMC, National Institutes of Health. Available at:[Link]

  • The Skin Aging Process and Anti-Aging Strategies. Biomedical Journal of Scientific & Technical Research. Available at:[Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI Catalysts. Available at:[Link]

  • 2-quinoxalinol salen compounds and uses thereof (US8445678B2). Google Patents (Citing Wasserman et al., J. Org. Chem., 1978, 43(16):3238).
  • Benzodifurantrione: A Stable Phenylogous Enol. ResearchGate (Lawrence et al., J. Org. Chem. 2010). Available at:[Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at:[Link]

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Comparative Guide to Elemental Analysis Standards for Tetrahydrofuran-2,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Oxygen-Rich Heterocycles

As a Senior Application Scientist, I frequently audit laboratory workflows that fail to correctly characterize highly oxygenated cyclic compounds. Tetrahydrofuran-2,3-dione (C4H4O3) is a prime example: it is an oxygen-rich (47.96% O by mass), volatile, and highly reactive synthetic building block[1].

Standard combustion analysis (CHN) alone is fundamentally insufficient for this molecule. Because oxygen is typically calculated "by difference" in basic workflows, any accumulated errors in carbon, hydrogen, or nitrogen quantification are disproportionately dumped into the oxygen value. Therefore, direct oxygen determination via reductive pyrolysis is an absolute necessity[2]. However, the critical failure point in most laboratories is not the instrumentation—it is the calibration standard selection . Relying on ubiquitous, low-oxygen standards introduces severe extrapolation errors that invalidate the empirical formula.

The Causality of Matrix Matching in CHNO Analysis

Modern elemental analyzers utilize Thermal Conductivity Detectors (TCD) to quantify N2, CO2, H2O, and CO gases[3]. The instrument calculates a specific "K-factor" (response factor) for each element based on the combustion of a known calibration standard.

If you calibrate an instrument for Oxygen using the industry-default standard Acetanilide (11.84% O), the TCD response curve is anchored at a low concentration[2]. When an aliquot of tetrahydrofuran-2,3-dione (47.96% O) is subsequently analyzed, the instrument must mathematically extrapolate far beyond its calibrated linear range. Furthermore, the combustion and pyrolysis dynamics of low-oxygen versus high-oxygen compounds differ fundamentally, altering the instantaneous release kinetics of CO into the GC column[3].

Therefore, matrix matching —selecting a standard with a similar elemental mass ratio to the analyte—is non-negotiable for scientific integrity.

Comparative Analysis of Calibration Standards

Table 1: Elemental Composition of Tetrahydrofuran-2,3-dione vs. Common Calibration Standards

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen% OxygenSuitability for C4H4O3
Tetrahydrofuran-2,3-dione C4H4O348.01%4.03%0.00%47.96%Target Analyte
Acetanilide C8H9NO71.09%6.71%10.36%11.84%Poor (Extrapolation Error)
Benzoic Acid C7H6O268.84%4.95%0.00%26.20%Moderate (Secondary QC)
Sucrose C12H22O1142.11%6.48%0.00%51.41%Optimal (Matrix Matched)

As demonstrated in Table 1, Sucrose provides the optimal bracketing for the oxygen content of tetrahydrofuran-2,3-dione, ensuring the TCD K-factor is highly accurate for the ~48% oxygen range.

Calibration_Logic Start Determine Analyte Composition Tetrahydrofuran-2,3-dione (O: 48.0%, C: 48.0%) Acetanilide Acetanilide Standard (O: 11.8%) Start->Acetanilide Extrapolation Error Benzoic Benzoic Acid Standard (O: 26.2%) Start->Benzoic Marginal Fit Sucrose Sucrose Standard (O: 51.4%) Start->Sucrose Optimal Bracketing Error High K-Factor Deviation (Invalidates Empirical Formula) Acetanilide->Error Benzoic->Error Valid Accurate TCD Calibration (Self-Validating System) Sucrose->Valid

Logical decision tree for selecting the optimal elemental analysis standard.

Experimental Protocol: A Self-Validating CHNO Workflow

To ensure absolute trustworthiness, the following protocol utilizes Sucrose as the primary calibration standard and Benzoic Acid as a secondary Quality Control (QC) check. This creates a closed-loop, self-validating analytical system.

Phase 1: Sample Preparation (The Silver vs. Tin Rule)

Causality: For CHN analysis, samples are weighed in Tin (Sn) capsules. The exothermic oxidation of tin at 1000°C provides a localized temperature flash (up to 1800°C), ensuring complete combustion. However, for direct Oxygen analysis via reductive pyrolysis, Tin cannot be used because it scavenges oxygen to form SnO2, leading to falsely low oxygen readings. Silver (Ag) capsules must be used, as they are inert to oxygen under pyrolysis conditions.

  • Micro-weighing: Using a calibrated microbalance (precision to 0.1 µg)[4], weigh 1.5 - 2.0 mg of Sucrose into 5 Tin capsules (for CHN) and 5 Silver capsules (for O).

  • Analyte Prep: Weigh 1.5 - 2.0 mg of Tetrahydrofuran-2,3-dione into 3 Tin capsules and 3 Silver capsules. Seal tightly immediately to prevent moisture absorption, as the compound is highly hygroscopic.

Phase 2: Instrument Conditioning & Calibration
  • Conditioning: Run 2 empty capsules (blanks) followed by 2 unweighed standard "conditioners" to passivate the reactors and stabilize the baseline[2].

  • Calibration (CHN Mode): Combust the 5 Sucrose standards in the oxidation reactor (1000°C, O2 environment). The gases pass through a reduction reactor (Cu, 640°C) to remove excess O2 and reduce NOx to N2. Calculate the Carbon and Hydrogen K-factors.

  • Calibration (O Mode): Pyrolyze the 5 Sucrose standards in the pyrolysis reactor (1060°C, Nickel-coated carbon, He environment)[3]. Oxygen is quantitatively converted to CO. Scrub interfering acidic by-products and calculate the Oxygen K-factor.

Phase 3: Analysis & Orthogonal Validation
  • Run Analyte: Analyze the Tetrahydrofuran-2,3-dione samples using the established K-factors.

  • QC Check: Run a known mass of Benzoic Acid. The calculated oxygen must fall within ±0.3% of its theoretical 26.20%. If the QC passes, the Tetrahydrofuran-2,3-dione data is validated.

  • Orthogonal Verification: While CHNO analysis confirms the bulk empirical formula, it cannot detect trace isobaric impurities. High-Resolution Mass Spectrometry (HRMS) must be used orthogonally to confirm the exact mass of 100.0160 Da[1].

CHNO_Workflow Sample Weigh Analyte & Standards (Sucrose & C4H4O3) Tin Tin Capsules (Exothermic Flash) Sample->Tin Silver Silver Capsules (Inert to Oxygen) Sample->Silver Combustion Dynamic Flash Combustion (1000°C, O2 excess) CHN Determination Tin->Combustion Pyrolysis Reductive Pyrolysis (1060°C, Ni/C catalyst) O Determination Silver->Pyrolysis GC GC Separation (Porapak Column) Combustion->GC N2, CO2, H2O Pyrolysis->GC CO only TCD Thermal Conductivity Detector (TCD) GC->TCD

Dual-pathway experimental workflow for complete CHNO determination.

References

  • Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205. National Center for Biotechnology Information. PubChem. Available at:[Link]

  • Determination of Oxygen in Organic Compounds with the 440. Exeter Analytical, Inc. Available at: [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at: [Link]

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Safety Operating Guide

Tetrahydrofuran-2,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydrofuran-2,3-dione (CAS 4374-64-5) Handling and Proper Disposal Procedures: A Definitive Guide for Laboratory Operations

As drug development and synthetic chemistry workflows become increasingly complex, the safe management of reactive intermediates is paramount. Tetrahydrofuran-2,3-dione (also known as oxolane-2,3-dione) is a valuable heterocyclic building block, but its unique structural properties demand strict adherence to specialized handling and disposal protocols.

This guide provides an authoritative, step-by-step framework for the operational management and RCRA-compliant disposal of Tetrahydrofuran-2,3-dione, ensuring both laboratory safety and environmental integrity.

Physicochemical Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior in a waste stream.

Property / HazardValue / DescriptionReference
Chemical Name Tetrahydrofuran-2,3-dione (Oxolane-2,3-dione)[1]
CAS Number 4374-64-5[2]
Molecular Formula C₄H₄O₃[1]
Molecular Weight 100.07 g/mol [1]
Waste Classification Non-halogenated organic hazardous waste[3]
GHS Hazard Profile Harmful if swallowed; Causes skin/eye irritation[1]

Mechanistic Insights into Reactivity & Degradation

Expertise & Causality: Tetrahydrofuran-2,3-dione is an


-ketolactone. The presence of adjacent carbonyl groups (at the C2 and C3 positions) creates a highly electrophilic center, particularly at the C3 ketone and the C2 lactone carbonyl[1].

When exposed to strong nucleophiles—such as primary amines, strong hydroxides, or even unbuffered aqueous environments over extended periods—the lactone ring is highly susceptible to nucleophilic attack. This results in rapid ring-opening (hydrolysis to the corresponding


-keto acid or amide formation), which is an inherently exothermic process. Therefore, disposal protocols must strictly prohibit the mixing of Tetrahydrofuran-2,3-dione waste with basic or nucleophilic waste streams. Failure to segregate these chemicals can lead to thermal runaway, solvent boiling, and dangerous container pressurization[1].

Experimental Protocols: Handling and Disposal

The following self-validating methodologies ensure that every step of the waste generation and disposal process is verified for safety.

Protocol A: Safe Operational Handling & Waste Generation

Objective: Prevent moisture-induced degradation and ensure safe transfer to waste receptacles.

  • Environmental Control: Conduct all handling within a certified chemical fume hood. Due to its sensitivity to ambient moisture, minimize atmospheric exposure during weighing and transfer.

  • PPE Requirements: Don standard nitrile gloves (double-gloving is recommended for bulk transfers), splash-resistant safety goggles, and a flame-resistant lab coat.

  • Transfer & Segregation: After experimental use, transfer any residual Tetrahydrofuran-2,3-dione and compatible solvent washings into a dedicated, chemically compatible (e.g., HDPE or amber glass) waste container clearly labeled as "Non-Halogenated Organic Waste"[3].

  • Self-Validation Step: Before sealing the waste container, verify the ambient temperature of the vessel using an infrared thermometer. A stable temperature confirms that no unintended exothermic reaction is occurring with previously added waste.

Protocol B: RCRA-Compliant Disposal & Logistics

Objective: Execute a "cradle-to-grave" disposal strategy compliant with Environmental Protection Agency (EPA) regulations[3].

  • Compatibility Verification: Review the laboratory waste log to ensure no strong bases, amines, or oxidizing agents (e.g., peroxides, nitric acid) have been introduced into the non-halogenated waste carboy.

  • Optional Quenching (For Bulk Spills): If a significant spill occurs, do not use strong bases to neutralize the area. Instead, use a mild, buffered aqueous solution (pH 6-7) to facilitate a controlled, slow hydrolysis of the lactone ring. Absorb the resulting mixture with an inert sorbent (e.g., vermiculite or sand) and sweep into a solid waste container.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. Maintain ambient temperatures below 25°C and ensure secondary spill containment is in place.

  • Final Destruction: Transfer the waste to a licensed hazardous waste transporter. The mandated final disposal method is high-temperature incineration (>1000°C). This ensures the complete thermal oxidation of the C₄H₄O₃ framework into CO₂ and H₂O, preventing ecological contamination[3].

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: Tetrahydrofuran-2,3-dione Segregation Segregation: Non-Halogenated Organic Start->Segregation Check Compatibility Check: Exclude Strong Bases Segregation->Check Quench Optional Pre-treatment: Controlled Hydrolysis Check->Quench If highly reactive Storage Temporary Storage: Ventilated, <25°C Check->Storage Standard protocol Quench->Storage Transport Logistics: Licensed Hazmat Transport Storage->Transport Incineration Final Disposal: High-Temp Incineration Transport->Incineration

Figure 1: Standardized disposal workflow for Tetrahydrofuran-2,3-dione, emphasizing compatibility.

References

  • [1] Title: Tetrahydrofuran-2,3-dione | C4H4O3 | CID 13334205 - PubChem | Source: nih.gov | URL:[Link]

  • [3] Title: Learn the Basics of Hazardous Waste | US EPA | Source: epa.gov | URL:[Link]

Sources

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